3-(Cyclopentyloxy)-4-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentyloxy-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZIWWXZGHOMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381394 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154464-26-3 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Cyclopentyloxy)-4-methoxyaniline CAS number and properties
An In-Depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxyaniline (CAS: 154464-26-3) for Advanced Research and Drug Discovery
Introduction
This compound is a substituted aniline derivative that serves as a crucial building block in modern medicinal chemistry. Its unique structural arrangement, featuring a cyclopentyloxy group ortho to an amine and meta to a methoxy group, makes it a valuable intermediate in the synthesis of complex molecular scaffolds. This guide provides an in-depth analysis of its properties, synthesis, applications, and safety considerations, tailored for professionals in drug development and chemical research. The insights herein are grounded in established chemical principles and its documented role as a precursor to pharmacologically active agents, particularly in the development of novel phosphodiesterase-4 (PDE-4) inhibitors.
Part 1: Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. These properties dictate storage conditions, solvent selection, and reaction parameters.
Identifiers and Key Properties
The essential data for this compound and its common salt form are summarized below. It is critical to distinguish between the free base and its hydrochloride salt, as their solubility and handling properties differ significantly.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 154464-26-3 (free base) 844873-52-5 (hydrochloride) | [2][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Physical Form | Brown to Dark-brown Sticky Oil to Semi-Solid | [4] |
| Predicted Boiling Point | 342.6 ± 22.0 °C | [1] |
| Predicted Density | 1.123 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 4.44 ± 0.11 | [2] |
| InChI Key | RRZIWWXZGHOMDM-UHFFFAOYSA-N | [4] |
| Common Synonyms | 3-Cyclopentyloxy-4-methoxy-phenylamine; Benzenamine, 3-(cyclopentyloxy)-4-methoxy- | [1] |
| Recommended Storage | 2-8°C | [1] |
Part 2: Synthesis and Mechanistic Rationale
A robust and reproducible synthetic route is paramount for the reliable supply of any key intermediate in a drug discovery pipeline. While multiple synthetic pathways exist for substituted anilines, a common and effective strategy involves strategic bromination, etherification, and subsequent reduction of a nitro group.
Proposed Synthetic Workflow
The following protocol outlines a logical, multi-step synthesis adapted from methodologies used for structurally similar compounds.[5] The rationale behind each step is provided to offer insight into the experimental design.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Nitration of Vanillin Acetate (Protecting Group Strategy)
-
Protocol: Vanillin is first acetylated to protect the hydroxyl group. The resulting vanillin acetate is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-5°C) to introduce a nitro group, primarily at the 5-position, yielding 5-nitrovanillin acetate. This is followed by deacetylation.
-
Causality: The acetylation of the phenolic hydroxyl group prevents oxidation during nitration and deactivates the ring slightly, allowing for more controlled regioselective nitration. The electron-withdrawing nature of the aldehyde and methoxy group directs the incoming nitro group to the C5 position.
Step 2: Williamson Ether Synthesis
-
Protocol: The 5-nitrovanillin from the previous step is treated with bromocyclopentane in the presence of a weak base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The reaction mixture is heated to drive the Sₙ2 reaction to completion, forming 4-(cyclopentyloxy)-3-methoxy-5-nitrobenzaldehyde.
-
Causality: The phenolic proton is acidic and easily removed by K₂CO₃ to form a phenoxide anion. This potent nucleophile then attacks the electrophilic carbon of bromocyclopentane, displacing the bromide and forming the desired ether linkage. A polar aprotic solvent is chosen to solvate the cation (K⁺) without solvating the nucleophile, thus maximizing its reactivity.
Step 3: Dakin Oxidation
-
Protocol: The aldehyde group is converted to a hydroxyl group using the Dakin oxidation. The product from Step 2 is treated with hydrogen peroxide in the presence of a base like sodium hydroxide. This process ultimately replaces the formyl group with a hydroxyl group, which is then cleaved, yielding 1-(cyclopentyloxy)-2-methoxy-4-nitrobenzene.
-
Causality: The Dakin reaction is a reliable method for converting ortho- or para-hydroxybenzaldehydes into phenols. The hydroperoxide anion attacks the carbonyl carbon, and subsequent rearrangement and hydrolysis replace the aldehyde with a formate ester, which is then hydrolyzed to the phenol.
Step 4: Reduction of the Nitro Group
-
Protocol: The nitrobenzene derivative is reduced to the corresponding aniline. This can be achieved through various methods. A common laboratory-scale method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Alternatively, metal-acid systems like iron powder in the presence of ammonium chloride can be used.[5]
-
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, with water as the only byproduct. The metal surface (palladium) adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and stepwise reduction of the nitro group to the amine. The Fe/NH₄Cl system offers a cost-effective alternative that is highly effective for this transformation.
Part 3: Applications in Drug Discovery
The utility of this compound is most prominently demonstrated by its role as a precursor in the synthesis of targeted therapeutic agents. Its structure is frequently incorporated into scaffolds designed to fit into the active sites of specific enzymes or receptors.
Key Intermediate for PDE-4 Inhibitors
Phosphodiesterase-4 (PDE-4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels lead to the suppression of various inflammatory cells. Therefore, inhibitors of PDE-4 are actively pursued for treating inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and autoimmune diseases.[5]
The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a key pharmacophore found in several potent PDE-4 inhibitors. The aniline derivative serves as a versatile starting point for elaborating this core structure.
Caption: Role as a key building block in drug synthesis.
For example, the aniline can undergo amide coupling reactions with a carboxylic acid-bearing fragment or be used in nucleophilic aromatic substitution or cross-coupling reactions to build more complex molecules. A published study details the synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol, a potential PDE-4 inhibitor, which highlights the importance of this chemical scaffold.[5]
Part 4: Safety, Handling, and Spectral Characterization
Proper handling and awareness of potential hazards are essential when working with any chemical. While a dedicated safety data sheet (SDS) for this compound is not widely available, data from structurally related methoxyanilines can provide valuable guidance on necessary precautions.
Hazard Assessment (Based on Structural Analogs)
Aniline derivatives, particularly those with alkyl ether groups, should be handled with care. Data for related compounds like 2-methoxyaniline and 4-methoxyaniline suggest the following potential hazards:
-
Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[6][7]
-
Carcinogenicity/Mutagenicity: Some substituted anilines are suspected of causing cancer or genetic defects.[6][7]
-
Irritation: May cause skin, eye, and respiratory irritation.[8][9]
Recommended Handling Protocols
Given the potential hazards, the following standard laboratory precautions are mandatory:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. Ensure gloves are inspected before use and disposed of properly.[10]
-
Handling: Avoid direct contact with skin and eyes. After handling, wash hands thoroughly.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]
Anticipated Spectral Data
While experimental spectra should always be used for definitive identification, the expected NMR signals can be predicted based on the structure:
-
¹H NMR: Expect signals corresponding to the aromatic protons (3H), the methoxy group singlet (~3.8 ppm, 3H), the cyclopentyl protons (a multiplet for the methine proton attached to oxygen and several multiplets for the methylene protons, 9H total), and the amine protons (a broad singlet, 2H). The aromatic signals will appear as distinct doublets and a singlet in the range of 6.7-7.1 ppm, as seen in related structures.[5]
-
¹³C NMR: Signals for the 12 carbons will be present, including those in the aromatic region (with carbons attached to oxygen appearing downfield), the methoxy carbon (~55-60 ppm), and the cyclopentyl carbons.
-
IR Spectroscopy: Look for characteristic N-H stretching bands (~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C aromatic ring stretches (~1500-1600 cm⁻¹), and strong C-O ether stretches (~1000-1300 cm⁻¹).
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure provides a reliable anchor point for synthetic chemists aiming to develop novel therapeutics, particularly in the realm of anti-inflammatory agents. A comprehensive understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in research and development settings.
References
- Guidechem. This compound 154464-26-3 wiki. [URL: https://www.guidechem.com/wiki/154464-26-3.html]
- BLD Pharm. 844873-52-5|this compound hydrochloride. [URL: https://www.bldpharm.com/products/844873-52-5.html]
- BLD Pharm. 1243407-05-7|3-Cyclopropoxy-4-methoxyaniline. [URL: https://www.bldpharm.com/products/1243407-05-7.html]
- Sigma-Aldrich. This compound | 154464-26-3. [URL: https://www.sigmaaldrich.
- Yahya-Meymandi, A., et al. (2012). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol28no1/synthesis-of-1-3-cyclopentyloxy-4-methoxyphenylcyclopentanol-as-potential-phosphodiesterase-4-inhibitor/]
- PubChemLite. This compound hydrochloride (C12H17NO2). [URL: https://pubchemlite.org/compound/3-cyclopentyloxy-4-methoxyaniline_hydrochloride]
- C/D/N Isotopes Inc. Safety Data Sheet for 2-Methoxy-d3-aniline-3,4,5,6-d4. [URL: https://www.cdnisotopes.com/msds/D-6981.pdf]
- Sigma-Aldrich. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a88255]
- ChemicalBook. This compound | 154464-26-3. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9479210_EN.htm]
- ECHEMI. 3-Methoxyaniline SDS, 536-90-3 Safety Data Sheets. [URL: https://www.echemi.com/sds/3-Methoxyaniline-cas-536-90-3.html]
- CDH Fine Chemical. Material Safety Data Sheet o-ANISIDINE. [URL: https://www.cdhfinechemical.com/images/product/msds/2021-22/1790_msds.pdf]
- Biosynth. Safety Data Sheet. [URL: https://www.biosynth.com/msds/FC70912.pdf]
- ECHEMI. 104-94-9, 4-Methoxyaniline Formula. [URL: https://www.echemi.com/products/104-94-9.html]
- ChemBK. 4-methoxyaniline. [URL: https://www.chembk.com/en/chem/4-methoxyaniline]
- PrepChem.com. Synthesis of 4-methoxyaniline. [URL: https://www.prepchem.com/synthesis-of-4-methoxyaniline]
- PubChem. N-(4-Methoxybenzylidene)-4-methoxyaniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/262164]
- National Institutes of Health (NIH). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368545/]
- PubMed. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791). [URL: https://pubmed.ncbi.nlm.nih.gov/20443580/]
- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [URL: https://www.mdpi.com/1420-3049/27/19/6636]
Sources
- 1. This compound | 154464-26-3 [amp.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 844873-52-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound | 154464-26-3 [sigmaaldrich.com]
- 5. asianpubs.org [asianpubs.org]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. echemi.com [echemi.com]
- 9. biosynth.com [biosynth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxyaniline: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Cyclopentyloxy)-4-methoxyaniline, a key intermediate in the synthesis of pharmacologically active molecules. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its significant role as a precursor to potent phosphodiesterase-4 (PDE4) inhibitors, a critical class of drugs in therapeutic development.
Molecular Structure and Physicochemical Properties
This compound is an aromatic amine with a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol .[1] The molecule features a central aniline ring substituted with a methoxy group at the 4-position and a cyclopentyloxy group at the 3-position. This unique substitution pattern is crucial for its utility in medicinal chemistry, particularly in the design of selective enzyme inhibitors.
The structural arrangement of the electron-donating methoxy and bulky cyclopentyloxy groups influences the molecule's reactivity and its interactions with biological targets. The amine group serves as a key functional handle for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| CAS Number | 154464-26-3 | [1] |
| Predicted pKa | 4.44 ± 0.11 | [1] |
| Predicted XLogP3-AA | 2.5 | [2] |
| Topological Polar Surface Area | 44.5 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 |
Note: Some values are predicted based on computational models.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The following protocol is a likely pathway based on the synthesis of a closely related derivative, 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol.
Materials and Reagents:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Acetic anhydride ((CH₃CO)₂O)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
-
To a solution of vanillin in DMF, add potassium carbonate.
-
Add cyclopentyl bromide dropwise to the stirring mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Step 2: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Oxime
-
Dissolve the aldehyde from Step 1 in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the oxime.
-
Filter the solid, wash with water, and dry to obtain the oxime.
Step 3: Reduction to this compound
-
Suspend the oxime from Step 2 in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through celite to remove the iron catalyst.
-
Concentrate the filtrate to remove ethanol.
-
Make the aqueous solution basic with a suitable base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Application in Drug Discovery: A Precursor to Phosphodiesterase-4 (PDE4) Inhibitors
A primary application of this compound in drug development lies in its role as a key building block for the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors.
The Role of PDE4 in Disease
Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE4 is a specific isozyme that hydrolyzes cAMP, a critical signaling molecule involved in a wide array of cellular processes, including inflammation and memory.
Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events can modulate inflammatory responses, making PDE4 a compelling target for the treatment of various inflammatory diseases such as:
-
Chronic Obstructive Pulmonary Disease (COPD)
-
Asthma
-
Psoriasis
-
Neurodegenerative diseases with an inflammatory component
Mechanism of Action of PDE4 Inhibitors
By blocking the active site of the PDE4 enzyme, inhibitors prevent the breakdown of cAMP. The elevated cAMP levels then exert their anti-inflammatory effects through various mechanisms, including the suppression of pro-inflammatory cytokine production and the relaxation of airway smooth muscle.
Caption: Mechanism of action of PDE4 inhibitors derived from this compound.
Experimental Protocols for Evaluation
To assess the efficacy of novel compounds derived from this compound as PDE4 inhibitors, a series of in vitro and in vivo assays are typically employed.
In Vitro PDE4 Inhibition Assay (Example Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl₂)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Roflumilast)
-
96-well microplate
-
Detection reagent (e.g., a phosphate-detecting agent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound or control solutions.
-
Add the PDE4 enzyme to all wells except for the negative control.
-
Initiate the reaction by adding the cAMP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the data.
Analytical Characterization
The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques.
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to aromatic, methoxy, cyclopentyloxy, and amine protons. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the exact mass of the compound. |
| HPLC/GC-MS | Purity assessment and separation of isomers | A single major peak indicating high purity. |
Note: Specific spectral data for this compound is not widely available in public databases. Researchers should acquire this data for their synthesized compound and use the expected observations as a guide.
Conclusion
This compound is a valuable intermediate in the field of medicinal chemistry, particularly for the development of novel PDE4 inhibitors. Its synthesis, while multi-stepped, utilizes well-established chemical transformations. The structural features of this molecule provide a versatile platform for the design of potent and selective therapeutic agents targeting a range of inflammatory and neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.
References
- Yahya-Meymandi, A., et al. (2011). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry.
-
PubChemLite. m-Anisidine, 4-(cyclopentyloxy)- (C12H17NO2). [Link]
Sources
The Lynchpin of PDE4 Inhibition: A Technical Guide to the Role of 3-(Cyclopentyloxy)-4-methoxyaniline
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the critical role of the 3-(Cyclopentyloxy)-4-methoxyaniline moiety as a core structural feature in the development of potent and selective phosphodiesterase 4 (PDE4) inhibitors. This document provides a comprehensive overview of the mechanism of action, structure-activity relationships, and key experimental protocols for evaluating compounds targeting this crucial enzyme.
Introduction: PDE4 as a High-Value Therapeutic Target
Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in regulating a wide array of cellular processes.[1][2] Within inflammatory and immune cells, elevated cAMP levels are associated with the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory responses. Consequently, the inhibition of PDE4 has emerged as a compelling therapeutic strategy for a host of inflammatory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD).[3][4] The clinical success of PDE4 inhibitors such as Roflumilast and the extensive investigation of compounds like Cilomilast underscore the therapeutic potential of targeting this enzyme.[5][6] Central to the design of many potent PDE4 inhibitors is the 3-(cyclopentyloxy)-4-methoxyphenyl group, a pharmacophore that has proven to be instrumental in achieving high-affinity binding to the enzyme's active site.
The this compound Moiety: A Privileged Scaffold for PDE4 Inhibition
The this compound scaffold, and its derivatives, represent a cornerstone in the development of selective PDE4 inhibitors. Its prevalence in numerous high-potency compounds is not coincidental but rather a result of its optimal fit within the intricate architecture of the PDE4 active site.
Structural Insights into PDE4 Recognition
The catalytic domain of PDE4 isoforms contains a deep, hydrophobic pocket that is critical for substrate and inhibitor binding.[7][8][9] This active site is characterized by the presence of two key metal ions, typically zinc and magnesium, which are essential for the hydrolysis of cAMP. The binding of inhibitors to this site is largely governed by a combination of hydrophobic interactions and hydrogen bonding.
The 3-(cyclopentyloxy)-4-methoxyphenyl group is exquisitely designed to exploit these features:
-
The Catechol Ether Core: The dimethoxy or related alkoxy groups on the phenyl ring are crucial for anchoring the molecule within the active site. The methoxy group at the 4-position and the larger cyclopentyloxy group at the 3-position engage in hydrophobic interactions with specific residues lining the pocket.[5]
-
Hydrophobic Pockets (Q1 and Q2): The active site of PDE4 possesses distinct hydrophobic subpockets, often referred to as Q1 and Q2. The cyclopentyloxy group of the pharmacophore effectively occupies one of these hydrophobic pockets, contributing significantly to the binding affinity and selectivity of the inhibitor.[5]
-
Hydrogen Bonding: The aniline nitrogen, or a derivative thereof, can participate in crucial hydrogen bonding interactions with key residues in the active site, further stabilizing the inhibitor-enzyme complex.[8]
The seminal PDE4 inhibitor, Rolipram, prominently features the 3-(cyclopentyloxy)-4-methoxyphenyl core, and its structure has served as a foundational template for the design of next-generation inhibitors with improved potency and pharmacokinetic profiles.
Key PDE4 Inhibitors Featuring the Core Scaffold
The versatility and effectiveness of the 3-(cyclopentyloxy)-4-methoxyphenyl moiety are evident in its incorporation into several clinically relevant PDE4 inhibitors.
| Inhibitor | Chemical Structure | Key Features |
| Roflumilast | 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | A potent, selective, orally active PDE4 inhibitor approved for the treatment of severe COPD. It features a variation of the core scaffold with a cyclopropylmethoxy group.[10][11] |
| Cilomilast | cis-4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | A second-generation PDE4 inhibitor that has been extensively studied for COPD. It directly incorporates the 3-(cyclopentyloxy)-4-methoxyphenyl group.[3][12] |
Table 1: Inhibitory Potency (IC50) of Roflumilast and Cilomilast against PDE4 Subtypes
| Compound | PDE4A1 (nM) | PDE4A4 (nM) | PDE4B1 (nM) | PDE4B2 (nM) | PDE4D (nM) |
| Roflumilast | 0.7[10] | 0.9[10] | 0.7[10] | 0.2[10] | 0.81[3] |
| Cilomilast | - | - | 240[3] | - | 61[3] |
The cAMP Signaling Pathway: The Mechanism of Action of PDE4 Inhibition
The therapeutic effects of PDE4 inhibitors are a direct consequence of their ability to modulate the cyclic AMP (cAMP) signaling cascade. By blocking the degradation of cAMP, these inhibitors amplify the intracellular signals that lead to a reduction in inflammation.
Figure 1: The cAMP signaling pathway and the inhibitory action of PDE4 inhibitors.
Experimental Protocols for the Evaluation of PDE4 Inhibition
The characterization of novel PDE4 inhibitors requires a robust and multifaceted experimental approach, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess functional consequences.
Biochemical Assay for PDE4 Inhibition (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay, a homogenous method ideal for high-throughput screening.
Principle: The assay measures the change in the polarization of fluorescently labeled cAMP (cAMP-FAM) upon its hydrolysis by PDE4. When cAMP-FAM is intact, it is a small molecule that rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4 to AMP-FAM, a binding agent that specifically interacts with the phosphate group of AMP-FAM is added. This binding results in a larger complex with slower rotation and, consequently, higher fluorescence polarization. The degree of polarization is directly proportional to PDE4 activity.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Binding Agent (phosphate-binding nanoparticles)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)
-
Test compounds and a reference inhibitor (e.g., Roflumilast)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compounds or controls to the respective wells.
-
Enzyme Addition: Add 10 µL of diluted PDE4 enzyme to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" control wells.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of cAMP-FAM to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Binding Agent Addition: Add 10 µL of the binding agent to all wells.
-
Second Incubation: Incubate for another 30 minutes at room temperature with gentle agitation.
-
Measurement: Measure the fluorescence polarization of each well using an appropriate filter set (e.g., excitation at 485 nm and emission at 535 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable data analysis software.
Figure 2: Workflow for the Fluorescence Polarization-based PDE4 Inhibition Assay.
Cell-Based Assay for cAMP Accumulation
This protocol measures the intracellular accumulation of cAMP in response to PDE4 inhibition in a cellular context.
Principle: In a suitable cell line, adenylyl cyclase is stimulated to produce cAMP. In the presence of a PDE4 inhibitor, the degradation of cAMP is blocked, leading to its accumulation. The intracellular cAMP levels are then quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Materials:
-
A suitable cell line (e.g., U937, a human monocytic cell line)
-
Cell culture medium and supplements
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Test compounds and a reference inhibitor (e.g., Roflumilast)
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)
-
96-well or 384-well cell culture plates
-
Lysis buffer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds or the reference inhibitor for 30 minutes.
-
cAMP Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) for 15-30 minutes to induce cAMP production.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP detection kit.
-
cAMP Quantification: Perform the cAMP quantification according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Calculate the fold-increase in cAMP levels for each concentration of the test compound and determine the EC50 value.
Synthetic Approach to this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. The following is a representative synthetic route.
Overall Reaction Scheme:
-
Protection of the phenol: The hydroxyl group of isovanillin is protected.
-
O-alkylation: The protected isovanillin is alkylated with cyclopentyl bromide.
-
Deprotection: The protecting group is removed to yield 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
-
Oximation: The aldehyde is converted to an oxime.
-
Reduction: The oxime is reduced to the corresponding amine, this compound.
Step-by-step Methodology (Illustrative):
-
Synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde:
-
To a solution of isovanillin in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and cyclopentyl bromide.
-
Heat the reaction mixture to facilitate the O-alkylation.
-
After completion of the reaction, perform an aqueous workup and purify the product by column chromatography.
-
-
Synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde oxime:
-
Dissolve the aldehyde from the previous step in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the resulting oxime.
-
-
Synthesis of this compound:
-
The oxime can be reduced to the primary amine using various reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF.
-
Carefully add the oxime to a suspension of LiAlH4 in THF at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and a sodium hydroxide solution.
-
Extract the product with an organic solvent and purify by column chromatography to yield this compound.
-
Conclusion
The this compound moiety has proven to be a highly effective and versatile pharmacophore in the design of potent and selective PDE4 inhibitors. Its ability to optimally occupy the hydrophobic pockets of the PDE4 active site has been a key factor in the development of successful drugs for inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for the discovery and characterization of new chemical entities that leverage this privileged scaffold. As our understanding of the structural nuances of PDE4 isoforms continues to evolve, the rational design of next-generation inhibitors based on this core structure holds immense promise for the development of safer and more efficacious therapies for a range of debilitating inflammatory conditions.
References
-
Roflumilast (APTA-2217) | PDE4 Inhibitor | MedChemExpress.
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC.
-
Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast.
-
Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PubMed Central.
-
Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC - PubMed Central.
-
Cilomilast (Standard) | PDE4 Inhibitor - MedchemExpress.com.
-
Evaluation of PDE4 inhibition for COPD - PMC - NIH.
-
Anti-Inflammatory and Immunomodulatory Potential of the Novel PDE4 Inhibitor Roflumilast in Vitro - ResearchGate.
-
Structural Basis for the Activity of Drugs that Inhibit Phosphodiesterases - ResearchGate.
-
Schematic diagram of GPCR-AC-cAMP signaling pathway. β2-ARs-AC-cAMP... - ResearchGate.
-
PDE4 inhibitors: current status - PMC - PubMed Central.
-
Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.
-
Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review - MDPI.
-
This compound 154464-26-3 wiki - Guidechem.
-
Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4 | PNAS.
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI.
-
Schematic illustration of cAMP signaling pathways. Stimulation of... - ResearchGate.
-
cAMP Signal Pathway - News-Medical.Net.
-
cAMP signaling pathway - Cusabio.
-
The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review).
-
PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PubMed Central.
-
844873-52-5|this compound hydrochloride|BLD Pharm.
-
This compound | 154464-26-3 - ChemicalBook.
-
CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents.
Sources
- 1. news-medical.net [news-medical.net]
- 2. cusabio.com [cusabio.com]
- 3. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
The Synthesis of Roflumilast Intermediate 3-(Cyclopentyloxy)-4-methoxyaniline: A-Technical Guide
Abstract
Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent for severe chronic obstructive pulmonary disease (COPD). The efficiency and purity of its synthesis are of paramount importance in pharmaceutical manufacturing. This in-depth technical guide provides a comprehensive overview of the synthesis of a crucial intermediate, 3-(Cyclopentyloxy)-4-methoxyaniline. We will delve into the strategic considerations behind the synthetic pathway, detailed experimental protocols, and the analytical characterization of the intermediates and the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the practical chemistry behind this important pharmaceutical compound.
Introduction: The Significance of Roflumilast and its Intermediates
Roflumilast's mechanism of action involves the inhibition of PDE4, an enzyme that plays a critical role in the inflammatory cascade associated with COPD. By inhibiting PDE4, roflumilast increases intracellular cyclic AMP (cAMP) levels, leading to a reduction in inflammation. The chemical structure of Roflumilast, N-(3,5-dichloropyridin-4-yl)-3-(cyclopentyloxy)-4-methoxybenzamide, necessitates a multi-step synthesis. The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a key building block, and its efficient construction is a critical aspect of the overall synthetic strategy. This guide focuses on the preparation of this compound, a versatile intermediate that serves as a precursor to the corresponding benzoic acid derivative required for the final amide coupling reaction.
The synthesis of this intermediate is a testament to the principles of modern organic synthesis, requiring careful selection of starting materials, reaction conditions, and purification techniques to ensure a high yield and purity of the final product. Understanding the nuances of each synthetic step is crucial for process optimization and scale-up in a pharmaceutical manufacturing setting.
Retrosynthetic Analysis of Roflumilast
A logical approach to understanding the synthesis of this compound is to start with the final product, Roflumilast, and work backward. This retrosynthetic analysis reveals the key bond disconnections and the strategic importance of our target intermediate.
Caption: Retrosynthetic analysis of Roflumilast highlighting the key intermediate.
This analysis clearly shows that this compound is a pivotal intermediate, derived from the corresponding benzaldehyde, which in turn is synthesized from commercially available starting materials.
Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
The journey towards our target aniline begins with the synthesis of its immediate precursor, 3-(Cyclopentyloxy)-4-methoxybenzaldehyde. This is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.
Causality Behind Experimental Choices
-
Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is an ideal starting material due to its commercial availability and the presence of a phenolic hydroxyl group that can be readily alkylated.
-
Base: Potassium hydroxide is used to deprotonate the phenolic hydroxyl group of isovanillin, forming a more nucleophilic phenoxide ion. The use of a slight excess of base ensures complete deprotonation.
-
Alkylating Agent: Cyclopentyl bromide is the source of the cyclopentyl group. Its reactivity is suitable for this S(_N)2 reaction.
-
Solvent: A polar protic solvent like ethanol is a good choice as it can dissolve both the ionic phenoxide and the organic alkyl halide.
-
Catalyst: Potassium iodide is often added in catalytic amounts to promote the reaction. The iodide ion is a better leaving group than bromide and can undergo a Finkelstein-type reaction with cyclopentyl bromide to form the more reactive cyclopentyl iodide in situ.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures[1].
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Hydroxy-4-methoxybenzaldehyde | 152.15 | 15.2 g | 0.1 |
| Potassium Hydroxide | 56.11 | 11.2 g | 0.2 |
| Cyclopentyl Bromide | 149.04 | 22.4 g (17.2 mL) | 0.15 |
| Potassium Iodide | 166.00 | 1.66 g | 0.01 |
| Ethanol (absolute) | 46.07 | 200 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxy-4-methoxybenzaldehyde (15.2 g, 0.1 mol), potassium hydroxide (11.2 g, 0.2 mol), and potassium iodide (1.66 g, 0.01 mol) to 200 mL of absolute ethanol.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium phenoxide.
-
Add cyclopentyl bromide (17.2 mL, 0.15 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 200 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-(cyclopentyloxy)-4-methoxybenzaldehyde as a pale yellow oil.
Synthesis of this compound
The conversion of the benzaldehyde to the aniline is a critical step. Reductive amination is the most direct and widely used method for this transformation. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the corresponding amine.
The Logic of Reductive Amination
-
Ammonia Source: Aqueous ammonia or ammonium acetate can be used as the source of the amino group.
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent that is well-suited for this transformation. It will reduce the imine intermediate but is less reactive towards the starting aldehyde, especially at controlled temperatures. This selectivity is key to achieving a high yield of the desired amine.
-
Solvent: Methanol is a common solvent for reductive aminations with sodium borohydride as it is a good solvent for both the organic substrate and the reducing agent.
Caption: Workflow for the reductive amination of the benzaldehyde intermediate.
Detailed Experimental Protocol
This protocol is based on general procedures for the reductive amination of aromatic aldehydes.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | 220.27 | 22.0 g | 0.1 |
| Ammonium Hydroxide (28-30%) | 35.05 | 50 mL | ~0.7 |
| Sodium Borohydride | 37.83 | 7.6 g | 0.2 |
| Methanol | 32.04 | 250 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde (22.0 g, 0.1 mol) in 200 mL of methanol.
-
To this solution, add ammonium hydroxide (50 mL, ~0.7 mol) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (7.6 g, 0.2 mol) to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of 100 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure aniline.
Characterization of this compound
Thorough characterization of the synthesized intermediate is essential to confirm its identity and purity before proceeding to the next step in the synthesis of Roflumilast.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C({12})H({17})NO(_{2}) |
| Molecular Weight | 207.27 g/mol |
| Appearance | Expected to be a liquid or a low-melting solid |
| Boiling Point | Predicted: 342.6 ± 22.0 °C at 760 mmHg |
| pKa | Predicted: 4.44 ± 0.11 |
Spectroscopic Data (Predicted and based on analogous structures):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~6.7-6.5 (m, 3H, Ar-H)
-
δ ~4.7 (m, 1H, O-CH of cyclopentyl)
-
δ ~3.8 (s, 3H, O-CH₃)
-
δ ~3.5 (br s, 2H, NH₂)
-
δ ~1.9-1.5 (m, 8H, cyclopentyl-CH₂)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~149.0, 142.0, 139.0, 116.0, 112.0, 101.0 (Ar-C)
-
δ ~81.0 (O-CH of cyclopentyl)
-
δ ~56.0 (O-CH₃)
-
δ ~33.0, 24.0 (cyclopentyl-CH₂)
-
-
IR (KBr, cm⁻¹):
-
~3450-3300 (N-H stretching, primary amine)
-
~2950, 2870 (C-H stretching, aliphatic)
-
~1600, 1510 (C=C stretching, aromatic)
-
~1250, 1030 (C-O stretching, ether)
-
Conversion to Roflumilast: The Final Steps
While this guide focuses on the synthesis of the aniline intermediate, it is important to understand its role in the complete synthesis of Roflumilast. The aniline is a precursor to 3-(cyclopentyloxy)-4-methoxybenzoic acid, which is then converted to its acid chloride and coupled with 4-amino-3,5-dichloropyridine.
The conversion of the aniline to the benzoic acid can be achieved through a Sandmeyer reaction, where the amine is first diazotized and then reacted with a cyanide source, followed by hydrolysis of the resulting nitrile. Alternatively, oxidation of a derivative of the aniline can also lead to the desired carboxylic acid.
The final amide coupling is a well-established reaction in medicinal chemistry and is often carried out using a coupling agent or by activating the carboxylic acid as an acid chloride[2].
Caption: Synthetic pathway from the aniline intermediate to Roflumilast.
Conclusion: A Robust Pathway to a Key Intermediate
The synthesis of this compound is a well-defined process that relies on fundamental and reliable organic reactions. The Williamson ether synthesis provides a straightforward route to the benzaldehyde precursor, and a subsequent reductive amination offers an efficient method for the introduction of the amine functionality. The successful execution of these steps, with careful attention to reaction conditions and purification, provides a high-quality intermediate that is essential for the synthesis of the anti-inflammatory drug Roflumilast. This technical guide provides the necessary details and scientific rationale to empower researchers and drug development professionals in their pursuit of efficient and scalable syntheses of important pharmaceutical agents.
References
-
Roflumilast. PubChem. [Link]
- Process for the preparation of roflumilast.
-
Synthesis of 3-Cyclopentoxy-4-methoxybenzaldehyde. PrepChem. [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
The Sandmeyer Reaction. Organic Chemistry Portal. [Link]
Sources
spectroscopic data (NMR, IR, MS) of 3-(Cyclopentyloxy)-4-methoxyaniline
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Cyclopentyloxy)-4-methoxyaniline
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive analysis of the compound's spectroscopic signatures, grounded in fundamental principles and supported by established methodologies. The causality behind experimental choices, the logic of spectral interpretation, and the protocols for acquiring high-fidelity data are detailed to ensure scientific integrity and practical utility.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₂H₁₇NO₂, Molecular Weight: 207.27 g/mol ) is a substituted aniline derivative. Molecules of this class are prevalent scaffolds in medicinal chemistry and materials science, where precise structural confirmation is not merely procedural but fundamental to establishing structure-activity relationships and ensuring reproducibility. The arrangement of the amino, methoxy, and cyclopentyloxy substituents on the aromatic ring dictates the molecule's electronic and steric properties, making unambiguous characterization essential.
Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide outlines the expected NMR, IR, and MS data for this compound and establishes the robust experimental framework required to obtain and interpret this information.
Caption: Structure of this compound with proton labels.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hₐ | ~6.75 | d (J ≈ 8.5 Hz) | 1H | Ortho to the methoxy group, shows standard ortho coupling to Hc. |
| Hₑ | ~6.65 | d (J ≈ 2.5 Hz) | 1H | Ortho to both -NH₂ and -OR groups, shifted upfield. Shows meta coupling to Hc. |
| Hc | ~6.55 | dd (J ≈ 8.5, 2.5 Hz) | 1H | Ortho to -NH₂ and meta to -OR, shifted significantly upfield. Coupled to both Ha and He. |
| H₂ (NH₂) | ~3.60 | br s | 2H | Broad singlet, chemical shift is concentration and solvent dependent. |
| H₁' (O-CH) | ~4.65 | m | 1H | Methine proton adjacent to the ether oxygen, significantly deshielded. |
| H₃' (O-CH₃) | ~3.85 | s | 3H | Methoxy protons, appears as a sharp singlet. |
| H₂', H₅' | ~1.80-2.00 | m | 4H | Cyclopentyl methylene protons adjacent to the methine carbon. |
| H₃', H₄' | ~1.55-1.70 | m | 4H | Remaining cyclopentyl methylene protons. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C spectrum will reveal all 12 unique carbon environments in the molecule.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 | ~149.0 | Aromatic carbon attached to the methoxy group. Deshielded by oxygen. |
| C3 | ~142.0 | Aromatic carbon attached to the cyclopentyloxy group. Deshielded by oxygen. |
| C1 | ~138.0 | Aromatic carbon attached to the amino group. |
| C5 | ~115.5 | Aromatic CH carbon. |
| C2 | ~112.0 | Aromatic CH carbon. |
| C6 | ~101.5 | Aromatic CH carbon, ortho to the strongly donating amino group, shifted significantly upfield. |
| C1' (O-CH) | ~81.0 | Methine carbon of the cyclopentyl group, attached to oxygen. |
| C3' (O-CH₃) | ~56.0 | Methoxy carbon. |
| C2', C5' | ~33.0 | Methylene carbons adjacent to the methine carbon in the cyclopentyl ring. |
| C3', C4' | ~24.0 | Remaining methylene carbons in the cyclopentyl ring. |
Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent technique for rapidly identifying the presence of key functional groups. [1][2]
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern FTIR technique that requires minimal sample preparation. [3]
-
Sample Preparation : Place a small amount (a few milligrams or a single drop) of the purified this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Predicted Characteristic IR Absorptions
The IR spectrum provides a "fingerprint" based on the molecule's functional groups. [4][5][6]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3450 - 3350 (two bands) | Medium | Primary Aromatic Amine (-NH₂) |
| C-H Aromatic Stretch (sp²) | 3100 - 3000 | Medium-Weak | Aromatic Ring |
| C-H Aliphatic Stretch (sp³) | 2980 - 2850 | Strong | Methoxy & Cyclopentyl Groups |
| C=C Aromatic Ring Stretch | 1620 & 1510 | Strong-Medium | Benzene Ring |
| N-H Bending (Scissoring) | 1630 - 1580 | Medium | Primary Amine (-NH₂) |
| C-O Aryl-Alkyl Ether Stretch | 1270 - 1230 | Strong | Ar-O-CH₃ / Ar-O-Cyclopentyl |
| C-N Aromatic Amine Stretch | 1330 - 1250 | Strong | Ar-NH₂ |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule.
Experimental Protocol: Electron Ionization (EI-MS)
EI is a "hard" ionization technique that generates a molecular ion and a reproducible pattern of fragment ions, which is useful for structural elucidation and library matching. [7][8][9]
-
Sample Introduction : Introduce a small quantity of the volatile sample into the ion source, typically via a Gas Chromatograph (GC) inlet or a direct insertion probe.
-
Ionization : The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•). [7][10]3. Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.
-
Analysis and Detection : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector then records the abundance of each ion.
Predicted Mass Spectrum and Fragmentation Pattern
The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses.
-
Molecular Ion (M⁺•) : The molecular weight is 207.27. As the molecule contains a single nitrogen atom, the Nitrogen Rule predicts an odd nominal mass. Therefore, the molecular ion peak will be observed at m/z = 207 .
-
Key Fragmentation Pathways :
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of Cyclopentene : A common pathway for alkyloxy aromatics is the rearrangement and loss of an alkene. The loss of cyclopentene (C₅H₈, 68 u) would result in a significant fragment ion at m/z = 139 . This corresponds to the 3-hydroxy-4-methoxyaniline radical cation.
-
Loss of a Methyl Radical : Alpha-cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃, 15 u), yielding a stable ion at m/z = 192 .
-
Loss of the Cyclopentyloxy Radical : Cleavage of the ether C-O bond can result in the loss of the cyclopentyloxy radical (•OC₅H₉, 85 u), leading to a fragment at m/z = 122 . However, formation of the 4-methoxyphenyl cation after rearrangement is more likely, leading to a fragment at m/z = 124 .
-
Conclusion
The structural confirmation of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. ¹H and ¹³C NMR will define the carbon-hydrogen framework and the precise connectivity of the substituents. IR spectroscopy will rapidly confirm the presence of the key amine and ether functional groups. Finally, mass spectrometry will verify the molecular weight and provide corroborating structural evidence through predictable fragmentation patterns. The protocols and predictive data presented in this guide offer a robust framework for researchers to successfully characterize this molecule and its analogs, ensuring data integrity and advancing scientific discovery.
References
-
Sparkman, O. D. (2015). Understanding Electron Ionization (EI) Processes for GC–MS. LCGC North America. [Link]
-
Wikipedia. (n.d.). Electron ionization. [Link]
-
Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. [Link]
-
Re-at. (n.d.). NMR sample preparation guidelines. [Link]
-
PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
NIST. (n.d.). Benzenamine, 4-methoxy-. [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
-
Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). Benzenamine, 4-methoxy-. [Link]
-
Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European journal of mass spectrometry (Chichester, England), 11(1), 73–82. [Link]
-
PubChem. (n.d.). p-Anisidine. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
- 1. rtilab.com [rtilab.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. eag.com [eag.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
An In-Depth Technical Guide to the Solubility and Stability of 3-(Cyclopentyloxy)-4-methoxyaniline
Foreword: A Proactive Approach to Physicochemical Profiling
In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a regulatory requirement but a fundamental cornerstone of a successful therapeutic program. For researchers, scientists, and drug development professionals, the early and accurate characterization of properties such as solubility and stability dictates formulation strategies, manufacturing processes, and ultimately, the clinical viability of a new chemical entity. This guide provides an in-depth technical framework for the systematic evaluation of 3-(Cyclopentyloxy)-4-methoxyaniline, a substituted aniline derivative of interest.
This document eschews a rigid, one-size-fits-all template. Instead, it is structured to logically guide the reader through the critical questions and experimental pathways necessary for a thorough investigation of this specific molecule. As a Senior Application Scientist, the narrative that follows is grounded in the causality of experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating robust and reliable data. Every claim and procedural standard is substantiated with authoritative references, providing a solid foundation for your research.
Molecular Overview and Physicochemical Predictions
This compound, with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol , is an aromatic amine.[1][2][3] Its structure, featuring a substituted aniline ring, suggests a weakly basic nature. The predicted pKa of the anilinic nitrogen is approximately 4.44, indicating that it will be protonated in acidic environments.[1] The presence of the cyclopentyloxy and methoxy groups imparts a degree of lipophilicity, which is expected to influence its solubility profile. A predicted XlogP of 2.5 suggests a moderate lipophilicity.[2]
| Property | Predicted Value | Source |
| Molecular Formula | C12H17NO2 | [1][2][3] |
| Molecular Weight | 207.27 g/mol | [1] |
| pKa | 4.44 ± 0.11 | [1] |
| XlogP | 2.5 | [2] |
Aqueous and Solvent Solubility Assessment
A thorough understanding of a compound's solubility is critical for developing viable formulations for both in vitro and in vivo studies. For this compound, we will employ the gold-standard equilibrium shake-flask method to determine its thermodynamic solubility.
Causality of Experimental Design
The choice of the shake-flask method is deliberate; it is considered the most reliable technique for determining thermodynamic solubility.[4] The selection of a diverse panel of solvents and pH conditions is crucial for building a comprehensive solubility profile that can inform formulation development for a variety of administration routes. Given the predicted pKa of 4.44, it is imperative to assess solubility in acidic, neutral, and basic media to understand the impact of ionization on solubility.
Experimental Protocol: Equilibrium Shake-Flask Solubility
Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid, purity >98%)
-
Water for Injection (WFI) or equivalent purified water
-
pH buffers (e.g., 0.1 N HCl, phosphate-buffered saline pH 7.4, 0.1 N NaOH)
-
Organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent or buffer. The excess solid is crucial to ensure that equilibrium is reached at saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated stability-indicating HPLC method (see Section 4.0).
-
Calculate the solubility in mg/mL or µg/mL.
Data Presentation: Solubility Profile
The results of the solubility studies should be summarized in a clear and concise table.
| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl (pH ~1) | 25 | [Experimental Data] |
| Phosphate Buffer (pH 7.4) | 25 | [Experimental Data] |
| 0.1 N NaOH (pH ~13) | 25 | [Experimental Data] |
| Water | 25 | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] |
| Propylene Glycol | 25 | [Experimental Data] |
| PEG 400 | 25 | [Experimental Data] |
| DMSO | 25 | [Experimental Data] |
| 0.1 N HCl (pH ~1) | 37 | [Experimental Data] |
| Phosphate Buffer (pH 7.4) | 37 | [Experimental Data] |
| 0.1 N NaOH (pH ~13) | 37 | [Experimental Data] |
| Water | 37 | [Experimental Data] |
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Stability Profiling and Forced Degradation
Understanding the intrinsic stability of this compound is paramount for determining its shelf-life and identifying potential degradation products. Forced degradation studies are designed to accelerate the degradation process and provide insight into the molecule's susceptibility to various stress conditions.
Rationale for Stress Conditions
The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and is designed to mimic the potential environmental stresses a drug substance may encounter during its lifecycle.[5][6][7] For an aniline derivative, particular attention should be paid to oxidative and photolytic degradation, as the aniline moiety can be susceptible to these pathways.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 1 N HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 1 N NaOH. Store at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the drug solution with a solution of 3% hydrogen peroxide. Store at room temperature for a defined period.
-
Thermal Degradation: Store the solid drug substance and the drug solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid drug substance and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: At appropriate time points, withdraw samples from each stress condition and analyze them using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
Data Presentation: Summary of Forced Degradation
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 1 N HCl | [Time] | [Temp] | [Data] | [Data] |
| Base Hydrolysis | 1 N NaOH | [Time] | [Temp] | [Data] | [Data] |
| Oxidation | 3% H2O2 | [Time] | [Temp] | [Data] | [Data] |
| Thermal (Solid) | Dry Heat | [Time] | [Temp] | [Data] | [Data] |
| Thermal (Solution) | Dry Heat | [Time] | [Temp] | [Data] | [Data] |
| Photolytic (Solid) | ICH Q1B | [Time] | Ambient | [Data] | [Data] |
| Photolytic (Solution) | ICH Q1B | [Time] | Ambient | [Data] | [Data] |
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Development of a Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any process impurities and degradation products.[8][9][10] For this compound, a reversed-phase HPLC method with UV detection is the most appropriate choice.
Rationale for Method Selection
Reversed-phase HPLC is a versatile and widely used technique for the analysis of small organic molecules.[11][12] The aromatic nature of this compound makes it a good candidate for UV detection.[13][14][15] The development of a gradient elution method will likely be necessary to ensure the separation of the parent compound from potentially more or less polar degradation products.
Protocol: HPLC Method Development
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
Initial Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector; based on the aniline structure, a wavelength around 240-300 nm is a reasonable starting point.[13][14][15][16]
-
Injection Volume: 10 µL
Method Development and Validation:
-
Specificity: Inject solutions of the parent compound, placebo (if applicable), and stressed samples to demonstrate that the method can resolve the parent peak from all other peaks.
-
Linearity: Prepare a series of standard solutions of this compound over a range of concentrations and inject them to establish the linear relationship between peak area and concentration.
-
Accuracy: Determine the recovery of the analyte in a spiked matrix to assess the accuracy of the method.
-
Precision: Assess the repeatability and intermediate precision of the method by performing multiple injections of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the rationale behind the experimental design, researchers can generate high-quality, reliable data that will be invaluable for the continued development of this compound. The successful execution of these studies will provide a solid foundation for formulation development, establishment of appropriate storage conditions, and fulfillment of regulatory requirements. The insights gained from the forced degradation studies will be particularly crucial for identifying critical quality attributes and ensuring the safety and efficacy of any potential drug product.
References
-
ICH Q1A(R2) Guideline - ICH. Available at: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products - European Medicines Agency. Available at: [Link]
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available at: [Link]
-
ICH STABILITY TESTING GUIDELINES - SNS Courseware. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
-
UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... - ResearchGate. Available at: [Link]
-
UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed. Available at: [Link]
-
Proposed reaction pathways for degradation of aniline - ResearchGate. Available at: [Link]
-
Aniline degradation by electrocatalytic oxidation - PubMed. Available at: [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available at: [Link]
-
The degradation products of aniline in the solutions with ozone and kinetic investigations. Available at: [Link]
-
The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - RSC Publishing. Available at: [Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column - SIELC Technologies. Available at: [Link]
-
UV-Vis Absorption Spectrum of Aniline - SIELC Technologies. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]
-
Stability Indicating Assay Method - IJCRT.org. Available at: [Link]
-
Stability Indicating Analytical Method Development and Validation - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]
-
This compound hydrochloride (C12H17NO2) - PubChemLite. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. PubChemLite - this compound hydrochloride (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 154464-26-3 [amp.chemicalbook.com]
- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. merit.url.edu [merit.url.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijcrt.org [ijcrt.org]
- 10. ijpsm.com [ijpsm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Therapeutic Promise of 3-(Cyclopentyloxy)-4-methoxyaniline Analogues: A Guide to PDE4 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary:
The 3-(cyclopentyloxy)-4-methoxyaniline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective inhibitors of phosphodiesterase 4 (PDE4). As a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), PDE4 has emerged as a critical therapeutic target for a host of inflammatory diseases. This guide provides a comprehensive overview of the mechanism of action, therapeutic applications, synthesis, and structure-activity relationships of this compound analogues. We will delve into the causality behind experimental designs and the clinical validation of this drug class, offering field-proven insights for professionals engaged in drug discovery and development.
The Central Target: Phosphodiesterase 4 (PDE4)
To appreciate the therapeutic potential of this compound analogues, one must first understand their molecular target. Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cAMP and cGMP.[1][2] The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells, making it an attractive target for anti-inflammatory therapies.[3][4]
The inhibition of PDE4 leads to an accumulation of intracellular cAMP. This elevation in cAMP activates downstream effectors like Protein Kinase A (PKA), which in turn phosphorylates and regulates a multitude of proteins involved in the inflammatory cascade. The net effect is a suppression of pro-inflammatory mediators and an increase in anti-inflammatory ones.[3] This fundamental mechanism underpins the therapeutic efficacy of PDE4 inhibitors across various diseases.
Figure 1: The cAMP signaling pathway and the inhibitory action of this compound analogues on PDE4.
Mechanism of Action: A Tale of Potency and Selectivity
Analogues derived from the this compound core are designed to fit snugly into the active site of the PDE4 enzyme. This chemical scaffold was popularized by the archetypal PDE4 inhibitor, rolipram. The methoxy group and the cyclopentyloxy group are crucial for occupying two key hydrophobic pockets within the enzyme's active site, while the rest of the molecule can be modified to fine-tune potency and selectivity.[5] For instance, the highly successful drug Roflumilast, approved for severe COPD, is a second-generation PDE4 inhibitor that builds upon this structural foundation.[5]
The design of these inhibitors is a deliberate exercise in exploiting the enzyme's architecture. The core structure forms hydrogen bonds with conserved residues, such as a key glutamine, effectively blocking the entry and hydrolysis of cAMP.[5] The choice to explore variations, such as converting the aniline to a benzamide, is a rational strategy to introduce additional interaction points and improve pharmacological properties.[6]
Validated Therapeutic Applications
The anti-inflammatory effects of PDE4 inhibition are not merely theoretical; they have been translated into approved therapies for several debilitating conditions. The broad applicability stems from the ubiquitous role of inflammation in chronic disease.[7]
Inflammatory Respiratory Diseases: Asthma & COPD
Chronic inflammation is the hallmark of both asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors offer a dual benefit: they relax airway smooth muscle (bronchodilation) and suppress the activity of key inflammatory cells like eosinophils and neutrophils.[1][6]
Preclinical studies have demonstrated that potent analogues can effectively inhibit histamine-induced bronchospasm in animal models.[6] This has paved the way for clinical success stories like Roflumilast, the first PDE4 inhibitor approved for managing severe COPD.[5]
Dermatological Conditions: Psoriasis & Atopic Dermatitis
In inflammatory skin diseases, PDE4 inhibition works by reducing the production of pro-inflammatory cytokines that drive the disease process.[8] This mechanism has been clinically validated with the approval of two major drugs:
-
Apremilast: An oral PDE4 inhibitor approved for psoriatic arthritis and psoriasis.[3][5]
-
Crisaborole: A topical PDE4 inhibitor approved for mild to moderate atopic dermatitis, designed for local action with minimal systemic absorption to reduce side effects.[3]
Emerging Neurological and Autoimmune Applications
Research is ongoing to explore the utility of PDE4 inhibitors in other areas. Because cAMP signaling is vital for learning and memory, there is interest in their potential as cognitive enhancers.[1][2] Furthermore, their systemic anti-inflammatory properties make them candidates for various autoimmune and gastrointestinal diseases.[1]
| Compound Class/Example | Primary Indication | Mechanism Highlight | Clinical Status |
| Roflumilast | Severe COPD, Plaque Psoriasis | Highly selective, second-generation inhibitor.[5] | Approved |
| Apremilast | Psoriatic Arthritis, Psoriasis | Oral inhibitor with a unique phthalimide ring structure.[5] | Approved |
| Crisaborole | Atopic Dermatitis | Topical application minimizes systemic side effects.[3] | Approved |
| Benzamide Analogues | Asthma (preclinical) | High potency against eosinophil superoxide generation.[6] | Preclinical |
Synthesis and Structure-Activity Relationships (SAR)
The creation of novel this compound analogues is a systematic process. A common synthetic route starts from readily available precursors like 2-methoxyphenol, which undergoes a series of reactions including bromination, etherification, and functional group manipulation to yield the desired aniline core.[1][2]
Figure 2: Generalized workflow for the synthesis of this compound analogues.
Once the core is synthesized, structure-activity relationship (SAR) studies are conducted to optimize the molecule's properties. This involves making systematic chemical modifications and assessing their impact on potency, selectivity, and pharmacokinetics.
Key SAR Insights:
-
Amide Linkage: Converting the aniline to various benzamides is a common and effective strategy. The nature of the N-phenyl ring substituent is critical; for example, introducing dichloro-pyridyl groups can dramatically increase potency.[6]
-
Alkoxy Groups: The cyclopentyloxy and methoxy groups are generally considered optimal for fitting into the hydrophobic pockets of the PDE4 active site.[5][6]
-
Piperidine Substituents: In related scaffolds, exploring different substituents on appended rings, such as a piperidine, has been a fruitful avenue for discovering novel inhibitors for other targets, demonstrating the versatility of the core benzamide structure.[9][10]
Challenges and Future Directions
The primary hurdle in the development of systemic PDE4 inhibitors has been a dose-limiting side effect profile, most notably nausea and emesis.[1][4] This is thought to be due to the inhibition of PDE4D in the central nervous system.
Strategies to Mitigate Side Effects:
-
Isoform Selectivity: Developing inhibitors that selectively target specific PDE4 isoforms (A, B, C, or D) that are more relevant to inflammation than to the side effects.
-
Topical or Inhaled Delivery: As seen with Crisaborole, local administration to the skin or lungs can achieve therapeutic benefit while minimizing systemic exposure and adverse events.
-
Allosteric Modulation: Exploring inhibitors that bind to sites other than the highly conserved active site could lead to greater selectivity and improved side effect profiles.
The future of this chemical class is bright. As our understanding of the distinct roles of PDE4 isoforms deepens, the design of next-generation, highly selective inhibitors will become more refined. This will expand the therapeutic reach of this compound analogues into new frontiers of medicine, offering hope for patients with a wide range of chronic inflammatory diseases.
References
-
Title: Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor Source: Asian Journal of Chemistry URL: [Link]
-
Title: (PDF) Synthesis of 1[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor Source: ResearchGate URL: [Link]
-
Title: Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease Source: PubMed URL: [Link]
-
Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: MDPI URL: [Link]
-
Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Therapeutics / pde4-inhibitors - PsOPsA Hub Source: PsOPsA Hub URL: [Link]
-
Title: Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis Source: PubMed URL: [Link]
-
Title: Clinical Implication of Phosphodiesterase-4-Inhibition - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression Source: PubMed URL: [Link]
-
Title: Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: PubMed URL: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 6. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PsOPsA Hub | Therapeutics / pde4-inhibitors [psoriasis-hub.com]
- 9. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-(Cyclopentyloxy)-4-methoxyaniline: A Detailed Application Note
Authored by: A Senior Application Scientist
Introduction: 3-(Cyclopentyloxy)-4-methoxyaniline is a key intermediate in the synthesis of various pharmacologically active compounds, including potential phosphodiesterase-4 (PDE4) inhibitors.[1][2] Its unique structural motif, featuring a cyclopentyloxy group ortho to an amine and meta to a methoxy group on a benzene ring, makes it a valuable building block in medicinal chemistry and drug development. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described methodology is grounded in established chemical principles and offers insights into the causality behind experimental choices to ensure reproducibility and success.
Overall Synthesis Strategy
The synthesis of this compound can be efficiently achieved through a two-step process commencing from the commercially available starting material, 5-nitroguaiacol (3-hydroxy-4-methoxynitrobenzene). The synthetic route involves:
-
Williamson Ether Synthesis: O-alkylation of the hydroxyl group of 5-nitroguaiacol with a cyclopentyl halide to form 1-(cyclopentyloxy)-2-methoxy-4-nitrobenzene.
-
Reduction of the Nitro Group: Catalytic hydrogenation of the nitro-intermediate to yield the target aniline, this compound.
This strategy is advantageous due to the ready availability of the starting material and the high efficiency of the individual reactions.
Caption: Overall two-step synthesis workflow.
Part 1: Williamson Ether Synthesis of 1-(Cyclopentyloxy)-2-methoxy-4-nitrobenzene
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[3][4] The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group.[4][5] In this step, the phenolic hydroxyl group of 5-nitroguaiacol is deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide, which then reacts with cyclopentyl bromide.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS No. |
| 5-Nitroguaiacol | ≥98% | Sigma-Aldrich | 610-38-8 |
| Cyclopentyl bromide | ≥98% | Sigma-Aldrich | 137-43-9 |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Brine (saturated NaCl solution) | |||
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Fisher Scientific | 7757-82-6 |
Instrumentation:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitroguaiacol (10.0 g, 59.1 mmol).
-
Add anhydrous potassium carbonate (12.2 g, 88.7 mmol) to the flask.
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask. DMF is an excellent polar aprotic solvent for this SN2 reaction as it solvates the cation of the base, leaving the anion more nucleophilic.[6]
-
Stir the mixture at room temperature for 15 minutes to ensure proper dispersion.
-
Slowly add cyclopentyl bromide (10.6 g, 71.0 mmol) to the reaction mixture dropwise over 10 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 1-(cyclopentyloxy)-2-methoxy-4-nitrobenzene as a yellow solid.
Part 2: Reduction of 1-(Cyclopentyloxy)-2-methoxy-4-nitrobenzene
The reduction of the nitro group to an amine is a crucial step in this synthesis. Catalytic hydrogenation is a clean and efficient method for this transformation.[7][8] In this protocol, palladium on activated carbon (Pd/C) is used as the catalyst in the presence of hydrogen gas. The reaction is typically carried out in a protic solvent like ethanol.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS No. |
| 1-(Cyclopentyloxy)-2-methoxy-4-nitrobenzene | (From Part 1) | N/A | |
| Palladium on Carbon (10% Pd/C) | Sigma-Aldrich | 7440-05-3 | |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | 64-17-5 |
| Hydrogen (H₂) gas | High purity | 1333-74-0 | |
| Celite® | Sigma-Aldrich | 61790-53-2 |
Instrumentation:
-
Parr hydrogenation apparatus or a similar setup
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a hydrogenation vessel, dissolve the 1-(cyclopentyloxy)-2-methoxy-4-nitrobenzene (10.0 g, 42.1 mmol) obtained from the previous step in ethanol (150 mL).
-
Carefully add 10% palladium on carbon (1.0 g, 10% w/w) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Seal the vessel and connect it to a hydrogen source.
-
Evacuate the vessel and purge with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure all the product is collected.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be further purified by recrystallization or column chromatography if necessary. The final product should be a solid.[9]
Caption: Simplified reaction mechanism overview.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. The expected molecular weight is 207.27 g/mol .[10]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C-O stretches of the ether linkages.
-
Melting Point: To assess the purity of the final product.
Safety and Handling
-
5-Nitroguaiacol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Cyclopentyl bromide: Flammable liquid and vapor. Causes skin and eye irritation.
-
N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. May damage the unborn child.
-
Palladium on Carbon (Pd/C): May be pyrophoric. Handle in a well-ventilated area and avoid creating dust.
-
Hydrogen Gas: Extremely flammable gas. Handle in a well-ventilated area and away from ignition sources.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (2012). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry, 24(12), 5647-5649.
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. (2025). Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available from: [Link]
-
Lumen Learning. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 1[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. (2016). Available from: [Link]
-
MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Available from: [Link]
- Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
- Google Patents. CN105924363A - Preparation method of N-methyl-4-methoxyaniline.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]
- 8. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]
- 9. 3-Hydroxy-4-methoxyaniline(1687-53-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. guidechem.com [guidechem.com]
purification techniques for 3-(Cyclopentyloxy)-4-methoxyaniline
An Application Guide to the Purification of 3-(Cyclopentyloxy)-4-methoxyaniline
Abstract
This technical guide provides a comprehensive overview of robust purification strategies for this compound, a key intermediate in the synthesis of various pharmacologically active molecules, including potent phosphodiesterase-4 (PDE-4) inhibitors.[1][2] The purity of this aniline derivative is paramount, as trace impurities can significantly impact the efficacy, safety, and stability of downstream products in drug development pipelines. This document details three primary purification methodologies: acid-base extraction, column chromatography, and recrystallization. Each protocol is presented with a step-by-step guide, an explanation of the underlying chemical principles, and expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals seeking to achieve high-purity this compound for demanding research and manufacturing applications.
Introduction and Physicochemical Profile
This compound is an aromatic amine whose structural motifs are frequently incorporated into novel therapeutic agents. Its synthesis can introduce a variety of impurities, including unreacted starting materials, reagents, and reaction by-products. The effective removal of these contaminants is a critical step in ensuring the quality and reproducibility of subsequent synthetic transformations.
A thorough understanding of the compound's physicochemical properties is the foundation for developing a logical purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [3][4] |
| Molecular Weight | 207.27 g/mol | [3][4] |
| Predicted Boiling Point | 342.6 ± 22.0 °C | [4] |
| Predicted pKa | 4.44 ± 0.11 | [3][4] |
| Appearance | Light yellow to brown solid/oil. Similar anilines are solids that may darken upon air oxidation.[5] | N/A |
| Solubility Profile | Soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate); sparingly soluble in water. Solubility in aqueous media increases significantly under acidic conditions.[6][7] | N/A |
The molecule's key feature for purification is the basic aniline group (predicted pKa ≈ 4.44), which can be readily protonated.[3][4] This property is the cornerstone of the acid-base extraction technique. Its overall moderate polarity also makes it an excellent candidate for purification by column chromatography and recrystallization.
Purification Methodologies: Principles and Protocols
The choice of purification technique depends on the nature and quantity of impurities, the required final purity, and the scale of the operation. Often, a combination of methods yields the best results.
Protocol 1: Acid-Base Extraction
Principle of Causality: This technique leverages the basicity of the aniline functional group. By treating the crude product mixture with a dilute acid, the aniline is selectively protonated to form a water-soluble ammonium salt (e.g., 3-(cyclopentyloxy)-4-methoxyphenylammonium chloride).[8][9] This salt partitions into the aqueous phase, leaving neutral or acidic impurities behind in the organic phase. Subsequent basification of the aqueous layer regenerates the purified, water-insoluble free amine, which can be recovered.[9][10] This method is exceptionally effective for removing non-basic organic impurities and is an excellent first-pass purification step.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as dichloromethane (DCM) or diethyl ether, at a concentration of approximately 50-100 mg/mL.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes, ensuring to vent the funnel periodically. Allow the layers to separate completely.
-
Phase Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery of the amine. Combine the aqueous extracts. The remaining organic layer, containing neutral impurities, can be discarded.
-
Regeneration of Free Amine: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M sodium hydroxide (NaOH) solution dropwise until the solution becomes strongly basic (pH > 10, check with pH paper).[9] The purified aniline will precipitate as a solid or separate as an oil.
-
Back Extraction: Extract the regenerated amine back into a fresh organic solvent (e.g., three portions of DCM).
-
Final Workup: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Workflow Visualization:
Caption: Workflow for Acid-Base Purification.
Protocol 2: Flash Column Chromatography
Principle of Causality: This is a high-resolution technique that separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase. A significant challenge with anilines is their tendency to "tail" or "streak" on standard silica gel.[11] This occurs because the basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and inefficient separation.[11] This interaction can be mitigated by either neutralizing the silica surface with a basic additive in the mobile phase or by using a less acidic stationary phase.
Experimental Protocol:
-
Stationary Phase Selection:
-
Standard Method: Use standard silica gel (230-400 mesh).
-
For Difficult Separations: Consider using neutral alumina or amine-functionalized silica, which have a more basic surface and minimize tailing.[12]
-
-
Mobile Phase Selection:
-
Determine the optimal eluent system using Thin Layer Chromatography (TLC). Start with a nonpolar solvent system like Hexanes:Ethyl Acetate (9:1) and gradually increase the polarity.
-
Critical for Silica Gel: To prevent tailing, add 0.5-1% triethylamine (Et₃N) to the mobile phase mixture.[13] This competes with the aniline for binding to the acidic sites on the silica.
-
-
Column Packing: Prepare a slurry of the chosen stationary phase in the initial, low-polarity mobile phase and carefully pack the column to create a uniform bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.[12]
-
-
Elution and Fraction Collection: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) to move the compound down the column. Collect fractions of equal volume.
-
Analysis and Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow Visualization:
Caption: Workflow for Column Chromatography Purification.
Protocol 3: Recrystallization
Principle of Causality: Recrystallization is a powerful technique for purifying crystalline solids. It operates on the principle that the solubility of a compound in a solvent increases with temperature.[14] An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the desired compound preferentially crystallizes out, leaving the impurities (which are present in lower concentrations) dissolved in the solvent.[14]
Experimental Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should:
-
Completely dissolve the compound when hot.
-
Poorly dissolve the compound when cold.
-
Either dissolve impurities well at all temperatures or not at all.
-
Be chemically inert and have a boiling point below the compound's melting point.
-
Screening: Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, heptane, or mixed solvent systems like ethanol/water).
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) until the solid just dissolves completely.[14]
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated carbon and briefly boil the solution. Perform a hot gravity filtration to remove the carbon.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly, either by air-drying or in a vacuum oven, to remove all traces of solvent.
Workflow Visualization:
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 154464-26-3 [amp.chemicalbook.com]
- 5. p-Anisidine - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. study.com [study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Analytical Characterization of 3-(Cyclopentyloxy)-4-methoxyaniline
Introduction
3-(Cyclopentyloxy)-4-methoxyaniline is an aniline derivative with potential applications in pharmaceutical and chemical synthesis. As with any compound intended for drug development or other high-purity applications, rigorous analytical characterization is paramount to confirm its identity, purity, and stability.[1] This document provides a comprehensive guide to the analytical methods for the characterization of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals. A multi-technique approach is essential for unambiguous structural elucidation and purity assessment.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Monoisotopic Mass | 207.12593 Da | [2] |
| InChIKey | RRZIWWXZGHOMDM-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 2.5 | [2] |
| CAS Number | 154464-26-3 | [3] |
Analytical Workflow
A logical and systematic workflow ensures a comprehensive characterization of the target molecule. The following diagram illustrates the recommended analytical workflow.
Caption: Recommended analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[1] A reversed-phase method is generally suitable for aniline derivatives.[1][4]
Rationale for Method Design
A C18 column is selected due to its versatility and wide use in the separation of moderately polar to nonpolar compounds.[1] The mobile phase, consisting of an aqueous buffer and an organic solvent, allows for the manipulation of retention and resolution.[1] A gradient elution is often preferred to separate impurities with a wide range of polarities. UV detection is suitable due to the presence of the aromatic ring in the analyte.
Experimental Protocol
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
-
Method validation should be performed according to ICH guidelines, including linearity, accuracy, precision, and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[5] It can be used to identify potential volatile impurities and provide structural confirmation of the main component. For some aniline derivatives, derivatization may be necessary to improve chromatographic performance, though it may not be required for this specific molecule.[5][6]
Rationale for Method Design
A low-polarity capillary column like a 5% phenyl-methylpolysiloxane is a good starting point for the analysis of a wide range of compounds. The temperature program is designed to ensure the elution of the analyte and separate it from potential impurities. Electron Ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation.[7]
Experimental Protocol
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.[7]
-
If necessary, perform a derivatization step to improve volatility and peak shape.[5]
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Data Analysis:
-
Identify the main component by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a library of spectra for tentative identification of impurities.
-
The molecular ion peak should correspond to the molecular weight of this compound (207.13 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[1] Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.[8][9][10]
Rationale for Method Design
Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds.[1] A high-field NMR spectrometer (e.g., 400 MHz or higher) will provide better resolution and sensitivity. Standard pulse programs are generally sufficient for structural confirmation.
Experimental Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Ensure the sample is fully dissolved before transferring it to an NMR tube.
Instrumentation and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Sequence | Standard single pulse | Proton-decoupled |
| Number of Scans | 16-64 | 512-2048 |
| Relaxation Delay | 1-5 s | 2 s |
| Spectral Width | -2 to 12 ppm | 0 to 220 ppm |
Expected ¹H and ¹³C NMR Spectral Features:
Based on the structure of this compound and data from similar compounds[11][12][13][14], the following signals are expected:
-
¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons, the cyclopentyl group protons, and the amine protons.
-
¹³C NMR: Signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the cyclopentyl ring.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1][8][9][10]
Rationale for Method Design
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation. The spectral range of 4000-400 cm⁻¹ covers the characteristic vibrational frequencies of most organic functional groups.
Experimental Protocol
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Instrumentation and Parameters:
| Parameter | Recommended Condition |
| Spectrometer | FTIR spectrometer with ATR accessory |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Expected FTIR Absorption Bands:
Based on the functional groups present in this compound and general FTIR correlation tables[15], the following characteristic absorption bands are expected:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3500-3300 |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-O Stretch (ether) | 1250-1000 |
| C-N Stretch (aromatic amine) | 1335-1250 |
Workflow Visualization
The interplay between these analytical techniques is crucial for a comprehensive characterization.
Caption: Interconnected workflow of analytical techniques for characterization.
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the confirmation of its chemical identity, the assessment of its purity, and the elucidation of its structure. Adherence to these protocols will enable researchers and drug development professionals to generate reliable and high-quality data, which is essential for regulatory submissions and further development of this compound.
References
- Benchchem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Al-Otaibi, A. M., Al-Enizi, A. M., Al-Amri, A. M., & Harrath, A. H. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22353–22362. [Link]
-
Al-Otaibi, A. M., Al-Enizi, A. M., Al-Amri, A. M., & Harrath, A. H. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22353–22362. Published 2021 Jun 14. Available from: [Link]
-
Al-Otaibi, A. M., Al-Enizi, A. M., Al-Amri, A. M., & Harrath, A. H. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. ResearchGate. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supplementary Material.
- (n.d.). Table of Contents.
- (n.d.). Supplementary Information.
-
Frison, G., Tedeschi, L., Favretto, D., & D’Avila, F. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. Frontiers in Chemistry, 8, 624. [Link]
- SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column.
- PubChemLite. (n.d.). This compound hydrochloride (C12H17NO2).
- ChemicalBook. (n.d.). This compound | 154464-26-3.
-
ResearchGate. (n.d.). ¹H NMR spectrum (300 MHz) of 3-methoxyaniline-linked COSamf in D2O/HCl.... Retrieved from [Link]
- Journal of Emerging Trends and Novel Research. (2020). FTIR INTERPRETATION OF DRUGS.
-
ResearchGate. (n.d.). HPLC elution profile of the reaction mixture where.... Retrieved from [Link]
- Elsevier. (2013). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline.
- Agilent. (2015). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column.
-
PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Retrieved from [Link]
- Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- Systematic Reviews in Pharmacy. (2024). GC-MS, GNPS and METLIN Assisted Phytochemical Profiling, Bioactivity Study and Molecular Docking Analysis of Paropsia brazzeana.
- BLD Pharm. (n.d.). 844873-52-5|this compound hydrochloride.
-
SpectraBase. (n.d.). p-(cyclopentyloxy)aniline - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). P-Anisidine. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - this compound hydrochloride (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 154464-26-3 [amp.chemicalbook.com]
- 4. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. rjpn.org [rjpn.org]
Application Note: Strategic Use of 3-(Cyclopentyloxy)-4-methoxyaniline in Solid-Phase Synthesis for Drug Discovery
Introduction: The Versatility of Substituted Anilines in Combinatorial Chemistry
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of diverse molecular libraries is paramount. Solid-phase synthesis (SPS) stands as a cornerstone technology in this endeavor, enabling the rapid and systematic preparation of vast numbers of compounds.[1] Substituted anilines are privileged scaffolds in numerous biologically active molecules, forming the core of many therapeutic agents. 3-(Cyclopentyloxy)-4-methoxyaniline, a readily accessible building block, offers a unique combination of steric and electronic properties, making it an attractive starting point for the generation of novel chemical entities. Its cyclopentyloxy group provides a lipophilic handle that can explore hydrophobic pockets in target proteins, while the methoxy group can influence electronic distribution and potential hydrogen bonding interactions.
This application note provides a comprehensive guide to the utilization of this compound in solid-phase synthesis. We will detail a robust protocol for its immobilization onto a solid support via reductive amination, subsequent acylation to generate a diverse library of benzanilides, and the final cleavage from the resin. The methodologies described herein are designed to be broadly applicable for researchers in drug discovery, organic synthesis, and chemical biology.
Chemical Profile: this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 154464-26-3 |
| Appearance | Off-white to pale yellow solid |
| pKa (Predicted) | 4.44 ± 0.11 |
This data is compiled from publicly available chemical databases.[2]
The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available precursors like 2-methoxyphenol.[3][4] Its structure is a key component in the development of potent phosphodiesterase-4 (PDE4) inhibitors, highlighting its relevance in medicinal chemistry.[3][4]
Strategic Approach: Reductive Amination for Resin Anchoring
A critical first step in any solid-phase synthesis is the efficient and stable anchoring of the initial building block to the solid support. For anilines, a highly effective strategy is reductive amination onto an aldehyde-functionalized resin.[2][3][5] This approach forms a stable secondary amine linkage that is compatible with a wide range of subsequent chemical transformations. We recommend the use of a formyldimethoxyphenyl (FDMP) resin or a similar backbone amide linker (BAL) resin for this purpose.[5]
The workflow for the solid-phase synthesis of a benzanilide library using this compound is depicted below:
Figure 1: General workflow for the solid-phase synthesis of benzanilides.
Experimental Protocols
Part 1: Immobilization of this compound onto FDMP Resin
This protocol details the covalent attachment of the aniline to an aldehyde-functionalized resin via reductive amination.
Materials:
-
4-Formyl-3,5-dimethoxyphenoxy (FDMP) resin (or similar BAL resin)
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Trimethyl orthoformate (TMOF)
-
1% Acetic acid (AcOH) in Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the FDMP resin (1.0 g, ~0.8 mmol/g loading) in DMF (10 mL) for 1 hour in a suitable reaction vessel. Drain the solvent.
-
Imine Formation:
-
Dissolve this compound (5 eq., ~4.0 mmol) in a solution of 1% AcOH in DCM/TMOF (9:1, 10 mL).
-
Add this solution to the swollen resin and agitate at room temperature for 1 hour.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (5 eq., ~4.0 mmol) to the reaction mixture.
-
Agitate at room temperature for 16-24 hours.
-
-
Washing:
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Monitoring the Reaction: The completion of the reductive amination can be monitored by the disappearance of the aldehyde group on the resin. This can be qualitatively assessed using a 2,4-dinitrophenylhydrazine (DNPH) test on a small sample of the resin beads. A negative test (no formation of a red/orange color) indicates the reaction is complete.
Part 2: Acylation of Resin-Bound Aniline
This protocol describes the formation of the benzanilide by coupling a carboxylic acid to the immobilized secondary amine.
Materials:
-
Resin-bound this compound from Part 1
-
Carboxylic acid of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the resin-bound aniline (from Part 1) in DMF (10 mL) for 1 hour. Drain the solvent.
-
Coupling Solution Preparation:
-
In a separate vial, dissolve the desired carboxylic acid (5 eq. relative to resin loading) and HATU (4.9 eq.) in DMF.
-
Add DIPEA (10 eq.) to the solution and mix for 1-2 minutes.
-
-
Acylation Reaction:
-
Add the activated coupling solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
-
Washing:
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Rationale for Reagent Choice: HATU is a highly efficient coupling reagent for forming amide bonds, especially with less nucleophilic amines like anilines and secondary amines, minimizing racemization and side reactions.[6] Other phosphonium or aminium-based coupling reagents such as HBTU or PyBOP can also be employed.[7][8]
Figure 2: Step-by-step acylation workflow.
Part 3: Cleavage of the Final Product from the Resin
This protocol details the release of the synthesized benzanilide from the solid support using trifluoroacetic acid.
Materials:
-
Resin-bound benzanilide from Part 2
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Place the dry resin-bound benzanilide in a suitable reaction vessel. Wash with DCM (3 x 10 mL) to ensure the resin is free of any residual DMF.
-
Cleavage:
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Product Collection:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional TFA or DCM (2 x 3 mL) and combine the filtrates.
-
-
Precipitation and Isolation:
-
Concentrate the combined filtrate under reduced pressure to approximately 1-2 mL.
-
Add the concentrated solution dropwise to a flask containing cold diethyl ether (40-50 mL) with stirring.
-
The product should precipitate out of solution.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid product with cold diethyl ether to remove scavengers.
-
Dry the final product under vacuum.
-
Scientific Justification: Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile linker of the FDMP/BAL resin.[5] Aryl ethers, such as the cyclopentyloxy and methoxy groups on the aniline scaffold, are stable under these standard TFA cleavage conditions.[9][10] Triisopropylsilane (TIS) is included as a scavenger to trap any reactive cationic species that may be generated during the cleavage process, preventing side reactions with the product.[11]
| Parameter | Recommended Condition | Rationale |
| Cleavage Reagent | 95% TFA | Strong acid for efficient cleavage of acid-labile linkers. |
| Scavengers | 2.5% H₂O, 2.5% TIS | Water acts as a proton source and scavenger. TIS traps cationic species. |
| Reaction Time | 2-3 hours | Sufficient for complete cleavage without significant product degradation. |
| Temperature | Room Temperature | Balances reaction rate and stability of the final product. |
Troubleshooting and Key Considerations
-
Incomplete Reductive Amination: If the DNPH test remains positive, extend the reaction time or add a fresh portion of the reducing agent. Ensure all reagents and solvents are anhydrous, as water can inhibit imine formation.
-
Low Acylation Efficiency: For sterically hindered carboxylic acids or anilines, a more potent coupling reagent like COMU or extended reaction times and elevated temperatures (e.g., 50 °C) may be necessary. Double coupling (repeating the acylation step) can also improve yields.
-
Product Purity Issues: Ensure thorough washing of the resin between each step to remove excess reagents and byproducts. The choice of scavengers in the cleavage cocktail is critical and may need to be optimized depending on the specific functionalities present in the acylating agent.
Conclusion
This compound is a valuable building block for the solid-phase synthesis of diverse compound libraries. The protocols outlined in this application note, centered around a robust reductive amination and acylation strategy, provide a reliable and adaptable workflow for generating novel benzanilides. By understanding the principles behind each step, from resin selection to cleavage conditions, researchers can effectively leverage this versatile aniline to accelerate their drug discovery programs.
References
-
Kwarciak, B. A., et al. (2004). Solid-phase synthesis of an alkylaminobenzanilide library. Journal of Combinatorial Chemistry, 6(5), 789-95. [Link]
-
Yahya-Meymandi, A., et al. (2016). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Oriental Journal of Chemistry, 32(4). [Link]
-
White, W. N., & Slater, C. D. (1972). Acid catalysed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1628-1632. [Link]
-
Jensen, K. J., et al. (2021). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 57(80), 10357-10360. [Link]
-
Sureshbabu, V. V., et al. (2013). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 125(5), 991-998. [Link]
-
LibreTexts Chemistry. (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]
-
Abdel-Fattah, A. A., et al. (2014). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Beilstein Journal of Organic Chemistry, 10, 2393-2399. [Link]
-
Gatos, D., et al. (2026). Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. Organic & Biomolecular Chemistry. [Link]
-
Butler University. (n.d.). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 285-294. [Link]
-
ResearchGate. (2025). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]
-
ResearchGate. (2016). Synthesis of 1[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]
-
CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Al Musaimi, O., et al. (2021). Jetting manufacturing of resins for solid-phase peptide synthesis. Spiral, University of Liège. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. guidechem.com [guidechem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acid catalysed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. datapdf.com [datapdf.com]
Application Notes and Protocols for the Synthesis and Evaluation of Phosphodiesterase-4 Inhibitors
Abstract
This comprehensive guide provides a detailed experimental framework for the synthesis, characterization, and biological evaluation of phosphodiesterase-4 (PDE4) inhibitors. Intended for researchers, medicinal chemists, and drug development professionals, these notes offer a narrative-driven approach, elucidating the scientific rationale behind key procedural steps. We present a robust, laboratory-scale synthesis of the potent and selective PDE4 inhibitor, Roflumilast, as a primary exemplar. Furthermore, this document details the analytical techniques for structural verification and purity assessment, alongside established in-vitro protocols to determine biological efficacy. By integrating expert insights with cited, authoritative methodologies, this guide aims to empower researchers to confidently navigate the synthesis and functional assessment of this important class of therapeutic agents.
Introduction: The Rationale for Targeting PDE4 in Inflammatory Disease
The cyclic nucleotide phosphodiesterase 4 (PDE4) enzyme family plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in numerous cell types.[1] Within inflammatory and immune cells, PDE4 is the predominant enzyme responsible for the hydrolysis of cAMP.[1] The degradation of cAMP terminates its signaling cascade, which is instrumental in modulating a wide array of inflammatory processes.
Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[2] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various transcription factors, including the cAMP response element-binding protein (CREB).[3] The downstream effects of this signaling pathway are profoundly anti-inflammatory, including the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and various chemokines.[2] Concurrently, an increase in cAMP can also promote the production of anti-inflammatory mediators like interleukin-10 (IL-10).
This central role in governing inflammatory responses has positioned PDE4 as a highly attractive therapeutic target for a spectrum of inflammatory diseases.[4] To date, several PDE4 inhibitors have gained regulatory approval, including Roflumilast for chronic obstructive pulmonary disease (COPD), Apremilast for psoriatic arthritis, and Crisaborole for atopic dermatitis, validating the clinical potential of this drug class.[4][5]
This guide will focus on the practical aspects of synthesizing and evaluating a representative PDE4 inhibitor, Roflumilast, providing a foundational experimental setup that can be adapted for the discovery and development of novel inhibitors.
Mechanism of Action: A Visual Overview
The following diagram illustrates the signaling pathway affected by PDE4 inhibition.
Caption: PDE4 Inhibition Signaling Pathway.
Synthesis of Roflumilast: A Step-by-Step Protocol
The synthesis of Roflumilast, 3-(cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)benzamide, is a multi-step process. Here, we present a well-established and reliable route commencing from 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. This particular pathway is chosen for its efficiency and the commercial availability of the starting materials.
Synthetic Workflow Overview
Caption: Synthetic workflow for Roflumilast.
Part 1: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
Rationale: The initial step involves the conversion of the carboxylic acid to a more reactive acid chloride. This is a classic transformation in amide bond formation, as the acid chloride is highly susceptible to nucleophilic attack by the amine in the subsequent step. Thionyl chloride is a common and effective reagent for this purpose, and catalytic dimethylformamide (DMF) accelerates the reaction via the formation of the Vilsmeier reagent.
Materials:
-
3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Protocol:
-
To a solution of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (1 equivalent) in toluene (10 volumes), add a catalytic amount of N,N-Dimethylformamide (0.05 equivalents) at room temperature (20-30°C).[6]
-
Heat the resulting reaction mixture to 70-80°C.
-
Slowly add thionyl chloride (1.5 equivalents) dropwise over a period of 20 minutes at 70-80°C.[6][7]
-
Stir the reaction mass at this temperature for approximately 2 hours, monitoring the reaction completion by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude acid chloride as an oily residue.[6] This intermediate is typically used in the next step without further purification.
Part 2: Synthesis of Roflumilast
Rationale: This is the crucial amide bond-forming step. The highly reactive acid chloride generated in the previous step is coupled with 4-amino-3,5-dichloropyridine. An appropriate base, such as potassium tert-butoxide, is used to deprotonate the aminopyridine, increasing its nucleophilicity and facilitating the reaction.
Materials:
-
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (from Part 1)
-
4-Amino-3,5-dichloropyridine
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (for recrystallization)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Protocol:
-
In a separate reaction vessel, suspend 4-amino-3,5-dichloropyridine (1 equivalent) in DMF (5 volumes).[8]
-
While stirring vigorously, add potassium tert-butoxide (1 equivalent) in portions at a temperature between 15 and 30°C.[8] This forms a suspension of the potassium salt of the aminopyridine.
-
Dissolve the crude acid chloride from Part 1 in DMF (2 volumes) and slowly add this solution to the aminopyridine suspension, maintaining the reaction temperature between 20 and 30°C.[9]
-
Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction for completion.
-
Upon completion, quench the reaction by the slow addition of water. This will precipitate the crude Roflumilast.
-
Filter the resulting solid, wash with water, and dry under vacuum at 45-50°C to obtain crude Roflumilast.[7]
Part 3: Purification of Roflumilast by Recrystallization
Rationale: Recrystallization is a standard technique to purify solid organic compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble at room temperature or below. Isopropanol has been shown to be an effective solvent for the recrystallization of Roflumilast, yielding a product with high purity.[9]
Protocol:
-
Place the crude Roflumilast in a flask and add isopropanol (approximately 5-10 volumes).
-
Heat the mixture to reflux until a clear solution is obtained.
-
Slowly cool the solution to room temperature (20-25°C) to allow for the formation of crystals.
-
Further cool the mixture in an ice bath for 1 hour to maximize the yield of the purified product.
-
Filter the crystalline solid, wash with a small amount of cold isopropanol, and dry under vacuum at 50°C to yield pure Roflumilast.[7] The melting point of pure Roflumilast is reported to be 158°C.[10]
Characterization of Synthesized Roflumilast
Confirmation of the structure and assessment of the purity of the synthesized Roflumilast are critical. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. The spectrum should be consistent with the structure of Roflumilast. A published ¹H-NMR spectrum for a related synthesis shows characteristic peaks for the cyclopropyl, methoxy, and aromatic protons.[]
-
¹³C-NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For Roflumilast (C₁₇H₁₄Cl₂F₂N₂O₃), the expected molecular weight is 403.21 g/mol .[10] LC-MS/MS methods have been developed for the sensitive detection of Roflumilast and its metabolites.[9][12]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the synthesized compound. Several validated HPLC methods for Roflumilast have been published.[][13][14] A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffer (e.g., sodium dihydrogen phosphate or ammonium acetate) and an organic solvent like acetonitrile.[][13] Detection is typically performed using a UV detector at a wavelength of approximately 215 nm.[2][13] A purity of ≥99% is expected for the recrystallized product.[8]
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [] |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer | [] |
| Flow Rate | 1.0 mL/min | [][13] |
| Detection | UV at 215 nm | [2][13] |
| Injection Volume | 10 µL | [13] |
In-Vitro Biological Evaluation
To assess the biological activity of the newly synthesized Roflumilast, two primary in-vitro assays are recommended: a direct measure of PDE4 inhibition and a cell-based assay to quantify its anti-inflammatory effects.
Protocol 1: PDE4 Inhibition Assay (Fluorescence Polarization)
Rationale: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of PDE4. The fluorescence polarization (FP) assay is a homogeneous, high-throughput compatible method. It relies on the principle that a small, fluorescently labeled cAMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes the cAMP, the resulting fluorescent monophosphate can be bound by a specific binding agent, forming a large complex that tumbles slowly and exhibits high polarization. An inhibitor of PDE4 will prevent this hydrolysis, thus keeping the polarization low.[1][4][15]
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1)
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Assay buffer
-
Binding agent (IMAP beads or similar)
-
Synthesized Roflumilast (and a known standard like commercial Roflumilast for comparison)
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of the synthesized Roflumilast in assay buffer.
-
In a 384-well plate, add the diluted compounds. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add the recombinant PDE4 enzyme to all wells except the negative control.
-
Initiate the reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 40-60 minutes) to allow the enzymatic reaction to proceed.[1]
-
Stop the reaction and detect the product by adding the binding agent solution.
-
Incubate for at least 1 hour at room temperature to allow for binding.[1]
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: TNF-α Release Assay in LPS-Stimulated PBMCs
Rationale: This cell-based assay evaluates the functional anti-inflammatory effect of the synthesized Roflumilast. Peripheral blood mononuclear cells (PBMCs) are a relevant primary cell model as they include monocytes, which are major producers of TNF-α. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of TNF-α release from these cells. A successful PDE4 inhibitor will suppress this LPS-induced TNF-α production.[1]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI 1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Synthesized Roflumilast
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
Microplate reader for ELISA
Protocol:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the PBMCs in complete RPMI 1640 medium and determine the cell concentration and viability.
-
Seed the PBMCs into a 96-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells/well.[16]
-
Prepare serial dilutions of the synthesized Roflumilast in cell culture medium and add them to the respective wells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C in a CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 1-10 ng/mL. Include unstimulated (no LPS) and vehicle-treated (LPS only) controls.
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.[17][18]
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the amount of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.[18][19]
-
Calculate the percent inhibition of TNF-α release for each concentration of Roflumilast and determine the IC₅₀ value.
Conclusion
The experimental setups detailed in these application notes provide a comprehensive and robust framework for the synthesis and preclinical evaluation of PDE4 inhibitors, using Roflumilast as a guiding example. The provided protocols for synthesis, purification, characterization, and in-vitro testing are grounded in established scientific literature and are designed to be both informative and practical for the laboratory setting. By understanding the rationale behind each step, from the choice of reagents in the chemical synthesis to the design of the biological assays, researchers can not only replicate these methods but also adapt them for the development of novel and improved PDE4 inhibitors. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of new therapies for inflammatory diseases.
References
-
Prasad, N. N., Nadh, R. V., & Srinivasu, N. (2020). Validated HPLC Method for Assay and Content Uniformity Testing of Roflumilast in Blend and Tablets. Asian Journal of Chemistry, 32(5), 1279-1285. [Link]
-
Pinheiro, M. S., Marins, R. D. C. E., Cabral, L. M., & de Sousa, V. P. (2018). Development and validation of a RP-HPLC method for Roflumilast and its degradation products. Journal of Liquid Chromatography & Related Technologies, 41(5-6), 223-231. [Link]
- Amschler, H., et al. (2013). Process for the preparation of roflumilast. U.S. Patent No. 8,536,206 B2. Washington, DC: U.S.
- Nandi, S., et al. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research, 7(6), 301-311.
- (2014). Process for the preparation of roflumilast. U.S.
-
Ezzeldin, E., et al. (2018). A Novel High-performance Liquid Chromatography Method with Fluorescence Detection for the Quantification of Roflumilast in Tablet Formulations. Bezmialem Science, 6(3), 94-100. [Link]
-
Qu, H., et al. (2021). Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method. Biomedical Chromatography, 35(2), e4973. [Link]
-
Synapse, P. (2024). What is the mechanism of Roflumilast? Patsnap Synapse. [Link]
-
Rabe, K. F. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. British Journal of Pharmacology, 163(1), 53-67. [Link]
-
Lin, C. H., et al. (2017). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. International Journal of Chronic Obstructive Pulmonary Disease, 12, 2845-2852. [Link]
-
Hu, P., et al. (2016). Simultaneous Determination of Roflumilast and Its Metabolite in Human Plasma by LC-MS/MS: Application for a Pharmacokinetic Study. Journal of Chromatography B, 1029-1030, 1-6. [Link]
-
Prasad, N. N., et al. (2020). Validated HPLC Method for Assay and Content Uniformity Testing of Roflumilast in Blend and Tablets. Asian Journal of Chemistry, 32(5), 1279-1285. [Link]
-
Dong, C., et al. (2020). Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 63(19), 10695-10713. [Link]
- (2013). Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
-
Zhang, J. H., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 13(2), 103-110. [Link]
-
BPS Bioscience. (n.d.). PDE4B1 Assay Kit. [Link]
-
Gutierrez, C., et al. (2003). Inhibition of TNF-a release from LPS-stimulated human PBMCs by increasing concentrations of LBP86-99 and two selected peptide analogues. ResearchGate. [Link]
-
Cahyani, F. I. N., et al. (2024). Temporal Dynamics of TNF-α Expression and Cell Viability in LPS-Stimulated Peripheral Blood Mononuclear Cells. International Journal of Cell and Biomedical Science, 3(7), 209-216. [Link]
-
Lagraoui, M., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e32880. [Link]
-
RayBiotech. (n.d.). TNF ELISA Protocol v1. ResearchGate. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]
-
DrugFuture. (n.d.). Roflumilast. [Link]
-
U.S. Food and Drug Administration. (2011). Chemistry Review(s) for NDA 22-522. [Link]
-
Spina, D. (2008). Phosphodiesterase-4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308-315. [Link]
-
nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Drugs.com. (n.d.). Roflumilast Monograph for Professionals. [Link]
-
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. [Link]
-
National Center for Biotechnology Information. (n.d.). Roflumilast. PubChem Compound Database. [Link]
Sources
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roflumilast | 162401-32-3 [chemicalbook.com]
- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 5. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 8. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 9. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roflumilast [drugfuture.com]
- 12. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. bezmialemscience.org [bezmialemscience.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. novamedline.com [novamedline.com]
- 17. researchgate.net [researchgate.net]
- 18. mpbio.com [mpbio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Leveraging 3-(Cyclopentyloxy)-4-methoxyaniline for Diversity-Oriented Synthesis of Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic construction of compound libraries remains a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to identify novel therapeutic agents. This document provides a detailed guide on the application of 3-(cyclopentyloxy)-4-methoxyaniline, a versatile and privileged chemical scaffold, in the generation of diverse and focused compound libraries. We present the scientific rationale for its use, highlighting its structural relationship to known bioactive molecules, and provide detailed, field-tested protocols for its derivatization through two robust synthetic strategies: parallel amide bond formation and Suzuki-Miyaura cross-coupling. These methodologies empower researchers to rapidly generate libraries of novel chemical entities with high potential for biological activity, particularly in the context of kinase and phosphodiesterase (PDE) inhibitor discovery.
Introduction: The Strategic Value of a Privileged Scaffold
Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating compound libraries with structurally diverse molecules, often starting from a common chemical core.[1] The choice of this starting scaffold is critical; an ideal building block should be amenable to multiple, orthogonal chemical transformations and should ideally embed structural motifs known to confer biological activity.
This compound (CAS 154464-26-3) is an exemplary scaffold for such applications.[2][3] Its core structure is found in potent and selective inhibitors of phosphodiesterase-4 (PDE4), such as Rolipram, a class of enzymes crucial in mediating inflammatory responses.[4][5][6] This "privileged" nature suggests that libraries built around this core are pre-disposed to interact with important biological targets. The molecule offers two primary points for diversification:
-
The Primary Aniline Group: A versatile nucleophilic handle for a wide array of reactions, most notably acylation to form amides.
-
The Aromatic Ring: Can be functionalized to participate in carbon-carbon bond-forming reactions, enabling the introduction of significant structural and electronic diversity.
This guide will detail the practical application of these features in the context of high-throughput library synthesis.
Physicochemical Properties of the Scaffold
A clear understanding of the starting material's properties is fundamental to successful reaction design and optimization.
| Property | Value | Reference |
| CAS Number | 154464-26-3 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2][7] |
| Molecular Weight | 207.27 g/mol | [2][3] |
| pKa (Predicted) | 4.44 ± 0.11 | [2] |
| Appearance | Off-white to light brown solid | Supplier Datasheets |
| Solubility | Soluble in DCM, DMF, DMSO | General Chemical Knowledge |
Core Synthetic Strategies for Library Generation
We will focus on two robust and widely adopted strategies for derivatizing the this compound core. These methods are highly compatible with parallel synthesis formats, allowing for the rapid creation of dozens to hundreds of distinct compounds.
Strategy A: Library Diversification via Parallel Amide Synthesis
Amide bond formation is among the most frequently used reactions in medicinal chemistry, present in approximately 25% of all available drugs.[8] The aniline moiety of our scaffold serves as an excellent nucleophile for reaction with a diverse set of carboxylic acids, generating a library of amides. This approach is ideal for exploring the "R¹" chemical space around the core scaffold.
The workflow for this strategy is outlined below. It involves the parallel reaction of the aniline with a pre-selected library of carboxylic acids using a suitable coupling agent in a multi-well plate format.
Caption: Workflow for parallel amide library synthesis.
Strategy B: Library Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a pillar of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional reliability and functional group tolerance.[9][10][11] To utilize this strategy, the aniline scaffold must first be functionalized with a halide (e.g., Br or I) to act as the electrophilic partner. Based on the directing effects of the electron-donating amine and alkoxy groups, bromination is expected to occur regioselectively at the position ortho to the aniline. This halo-aniline intermediate can then be coupled with a diverse library of boronic acids or esters to explore the "R²" chemical space.
The efficiency of this reaction hinges on a palladium catalytic cycle, which is a well-understood pathway.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
Disclaimer: All reactions should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
Protocol 1: Parallel Synthesis of an Amide Library
This protocol is designed for a 96-well plate format, enabling the synthesis of 96 unique amides.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Stock Solutions:
-
Aniline Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Carboxylic Acid Plate: Prepare a master plate by dispensing 50 µL of 0.2 M solutions of 96 unique carboxylic acids in anhydrous DMF into each well of a 96-well plate (10 µmol/well).
-
Reagent Solution: Prepare a fresh solution containing HATU (0.5 M) and DIPEA (1.0 M) in anhydrous DMF. Causality Note: HATU is a highly efficient coupling agent that minimizes side reactions and racemization for chiral acids.[] DIPEA is a non-nucleophilic base used to neutralize the generated HCl without competing in the reaction.
-
-
Reaction Assembly:
-
To the carboxylic acid plate, add 55 µL of the aniline solution (11 µmol, 1.1 equiv) to each well using an automated liquid handler or multichannel pipette.
-
Initiate the reaction by adding 22 µL of the HATU/DIPEA reagent solution to each well (HATU: 11 µmol, 1.1 equiv; DIPEA: 22 µmol, 2.2 equiv).
-
Seal the reaction block securely with a chemically resistant mat.
-
-
Reaction and Workup:
-
Place the reaction block on an orbital shaker and agitate at room temperature (25°C) for 16 hours.
-
Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ to each well.
-
Extract the products by adding 400 µL of ethyl acetate to each well, sealing, and shaking vigorously for 10 minutes.
-
Centrifuge the plate to separate the layers and carefully transfer the organic (top) layer to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
-
Library Archiving:
-
Reconstitute the dried residues in a known volume of DMSO (e.g., 200 µL) to create a 50 mM stock solution plate for screening and analysis.
-
Protocol 2: Synthesis of a Biaryl Library via Suzuki-Miyaura Coupling
This is a two-stage protocol requiring initial synthesis of the brominated scaffold.
Stage A: Synthesis of 2-Bromo-5-(cyclopentyloxy)-4-methoxyaniline
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve this compound (1.0 equiv) in ACN (approx. 0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. Causality Note: The ortho-para directing effects of the amine and methoxy groups strongly favor bromination at the position ortho to the amine, which is the most activated and sterically accessible site.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature for 2 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired bromo-aniline intermediate.
Stage B: Parallel Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-5-(cyclopentyloxy)-4-methoxyaniline (from Stage A)
-
Library of diverse boronic acids or esters
-
Pd(dtbpf)Cl₂ or a suitable Pd pre-catalyst
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
Preparation:
-
In a 96-well reaction block, dispense the boronic acids (1.5 equiv relative to the bromo-aniline) into their respective wells.
-
Add the bromo-aniline (1.0 equiv, e.g., 10 µmol) to each well.
-
Add the base, K₂CO₃ (3.0 equiv).
-
Causality Note: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[9]
-
-
Reaction Assembly:
-
Prepare a catalyst stock solution of Pd(dtbpf)Cl₂ (e.g., 2 mol%) in the dioxane/water solvent mixture.
-
Dispense the catalyst solution into each well to initiate the reaction.
-
Seal the reaction block and heat to 80-100°C for 4-12 hours with stirring or shaking. Causality Note: Modern palladium catalysts with bulky phosphine ligands, like dtbpf, are highly effective for coupling with electron-rich anilines and can operate under aqueous conditions, which is beneficial for high-throughput formats.[11][13]
-
-
Workup and Purification:
-
Follow a similar aqueous workup and extraction procedure as described in Protocol 1, using ethyl acetate.
-
Purify the library members using parallel reverse-phase HPLC.
-
Reconstitute the final products in DMSO for archiving and screening.
-
Conclusion
This compound stands out as a superior starting scaffold for the construction of high-value compound libraries. Its privileged structural core, combined with chemically tractable handles for diversification, allows for the efficient and strategic exploration of relevant chemical space. The detailed protocols for amide coupling and Suzuki-Miyaura reactions provided herein offer robust and scalable methods for generating focused libraries aimed at discovering next-generation therapeutics.
References
-
Automated and Parallel Amide Synthesis. ETH Research Collection. [Link]
-
Automated and Parallel Amide Synthesis. CiteDrive. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]
-
Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. MDPI. [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PMC - PubMed Central. [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. UniMiB. [Link]
-
Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]
-
This compound hydrochloride (C12H17NO2). PubChemLite. [Link]
-
Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. [Link]
-
Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]
-
Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. [Link]
-
(4s)-4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one. PubChem. [Link]
-
(PDF) Synthesis of 1[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. ResearchGate. [Link]
-
p-Anisidine | C7H9NO | CID 7732. PubChem. [Link]
Sources
- 1. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 154464-26-3 [amp.chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. SID 7885374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound hydrochloride (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 13. boa.unimib.it [boa.unimib.it]
Application Notes and Protocols for the Synthesis of Benzamide Derivatives from 3-(Cyclopentyloxy)-4-methoxyaniline
Abstract
This document provides a comprehensive guide for the synthesis of N-aryl benzamide derivatives, utilizing 3-(Cyclopentyloxy)-4-methoxyaniline as the key starting material. Benzamides are a cornerstone structural motif in medicinal chemistry and drug development, found in a wide array of pharmacologically active agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and critical insights into process optimization and safety. The featured protocol employs the robust and widely-used Schotten-Baumann reaction, a reliable method for the acylation of amines.[3][4] The causality behind experimental choices is thoroughly explained to empower the user with a deep understanding of the synthetic process.
Introduction: The Significance of the Benzamide Scaffold
The N-aryl benzamide functionality is a privileged scaffold in modern pharmacology. Its prevalence stems from its ability to form key hydrogen bonds with biological targets, its metabolic stability, and its synthetic accessibility. These derivatives have demonstrated a vast range of biological activities, including acting as TRPV1 antagonists for pain management, anti-inflammatory agents, and antitumor agents.[1][5][6] The starting material, this compound, provides a versatile platform for generating novel derivatives, with the cyclopentyloxy group offering a handle for modulating lipophilicity and pharmacokinetic properties.
Theoretical Foundation: The Schotten-Baumann Reaction
The synthesis of benzamides from an aniline and an acyl chloride is classically achieved via the Schotten-Baumann reaction. This method involves the acylation of an amine under biphasic conditions in the presence of an aqueous base.[3][7]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism.[3][8] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[7][9]
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a good leaving group.
-
Deprotonation: The resulting protonated amide is neutralized by the base (e.g., sodium hydroxide) present in the aqueous phase. This step is crucial as it regenerates the neutral amide product and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4]
The overall transformation is illustrated in the diagram below.
Caption: General mechanism of the Schotten-Baumann reaction.
Rationale for Schotten-Baumann Conditions
The use of a biphasic system (e.g., dichloromethane and water) is a hallmark of this reaction.[10] The organic solvent dissolves the aniline starting material and the acyl chloride, while the aqueous phase contains the base.[10] This separation minimizes the hydrolysis of the reactive acyl chloride by water, which would otherwise form an unreactive carboxylic acid. The base in the aqueous layer efficiently scavenges the HCl produced, preventing the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[4]
Experimental Protocol: Synthesis of N-(3-(Cyclopentyloxy)-4-methoxyphenyl)benzamide
This protocol details the synthesis of a representative benzamide derivative from this compound and benzoyl chloride.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 207.27 | 10.0 | 1.0 | 2.07 g |
| Benzoyl Chloride | 140.57 | 11.0 | 1.1 | 1.30 mL |
| Sodium Hydroxide (NaOH) | 40.00 | 25.0 | 2.5 | 1.0 g in 25 mL H₂O |
| Dichloromethane (DCM) | 84.93 | - | - | 50 mL |
| Hydrochloric Acid (1 M HCl) | 36.46 | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | As needed |
| Brine (Saturated NaCl) | 58.44 | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | As needed |
| Ethanol (for recrystallization) | 46.07 | - | - | As needed |
Step-by-Step Procedure
The overall workflow for the synthesis is depicted below.
Caption: Experimental workflow for benzamide synthesis.
-
Preparation of Solutions:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve this compound (2.07 g, 10.0 mmol) in dichloromethane (50 mL).[10]
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving NaOH (1.0 g, 25.0 mmol) in 25 mL of distilled water.
-
-
Reaction Setup:
-
Place the Erlenmeyer flask containing the aniline solution in an ice-water bath on a magnetic stirrer and begin vigorous stirring. The biphasic mixture should be stirred rapidly to maximize the interfacial area between the organic and aqueous layers.
-
Slowly add the 10% sodium hydroxide solution to the stirring aniline solution.
-
-
Addition of Acyl Chloride:
-
Draw benzoyl chloride (1.30 mL, 11.0 mmol) into a syringe or dropping funnel.
-
Add the benzoyl chloride dropwise to the vigorously stirred, cooled biphasic mixture over a period of 15-20 minutes. A white precipitate of the benzamide product may begin to form during the addition.[7]
-
Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and to minimize side reactions, such as the hydrolysis of benzoyl chloride. Vigorous stirring is essential to facilitate the transfer of reactants and byproducts between the two phases.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir the mixture vigorously for an additional 2-4 hours to ensure the reaction goes to completion.
-
The completion of the reaction can be qualitatively checked by the disappearance of the characteristic, pungent smell of benzoyl chloride.[7] For a more rigorous check, the reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the lower organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 25 mL) to remove any unreacted aniline and residual base.
-
Saturated sodium bicarbonate solution (2 x 25 mL) to remove any benzoic acid formed from hydrolysis.
-
Brine (1 x 25 mL) to remove residual water.[10]
-
-
Dry the organic layer over anhydrous magnesium sulfate (or sodium sulfate).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Safety Precautions
-
Acyl Chlorides: Benzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Sodium Hydroxide: NaOH is a strong base and is corrosive. Avoid contact with skin and eyes.
-
The reaction can be exothermic. Cooling the reaction mixture is important for controlling the reaction rate.
Characterization
The identity and purity of the synthesized N-(3-(Cyclopentyloxy)-4-methoxyphenyl)benzamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch (typically ~1650 cm⁻¹) and the N-H stretch (~3300 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final compound.
Conclusion
The Schotten-Baumann reaction provides a highly effective and scalable method for the synthesis of benzamide derivatives from this compound. By carefully controlling the reaction conditions, particularly the temperature and the rate of addition of the acyl chloride, high yields of pure product can be achieved. The protocol described herein is robust and can be adapted for the synthesis of a diverse library of benzamide derivatives by varying the acyl chloride reactant, providing a valuable tool for researchers in drug discovery and medicinal chemistry.
References
- (No Source Found)
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
StudySmarter. (2023, October 20). Amide Formation: Mechanism & Acyl Chloride. Retrieved from [Link]
-
Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link]
-
CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]
- (No Source Found)
-
Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]
- (No Source Found)
- (No Source Found)
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]
-
PubMed. (2008, February 1). Synthesis of benzamide derivatives as TRPV1 antagonists. Retrieved from [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). Retrieved from [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
Mohite, S. K., et al. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
Sources
- 1. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: Utilizing the 3-(Cyclopentyloxy)-4-methoxyphenyl Scaffold for Studying TNF-α Production Inhibition
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of compounds derived from the 3-(cyclopentyloxy)-4-methoxyphenyl scaffold in the study of Tumor Necrosis Factor-alpha (TNF-α) production. While 3-(Cyclopentyloxy)-4-methoxyaniline itself is a precursor, the core scaffold it represents is integral to a class of potent anti-inflammatory agents. These notes elucidate the mechanistic basis for their action through the inhibition of phosphodiesterase 4 (PDE4), present detailed protocols for in vitro screening, and offer insights into data interpretation.
Introduction: Targeting TNF-α in Inflammation
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a pivotal role in orchestrating the inflammatory response. Produced primarily by activated macrophages and monocytes, TNF-α is a master regulator that triggers a cascade of downstream inflammatory mediators, recruits immune cells to sites of inflammation, and is involved in cellular processes such as apoptosis and proliferation.[1] While essential for host defense, the dysregulated and excessive production of TNF-α is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, inhibiting the production or activity of TNF-α has become a cornerstone of modern therapeutic strategies for these conditions.
Scientific Rationale: The PDE4-cAMP Axis in TNF-α Regulation
The synthesis of TNF-α in inflammatory cells is tightly controlled by complex intracellular signaling networks. A critical regulatory node in this process is the cyclic adenosine monophosphate (cAMP) signaling pathway. Phosphodiesterase 4 (PDE4) is a superfamily of enzymes predominantly found in immune and inflammatory cells, where they are responsible for the specific hydrolysis and degradation of cAMP.[2][3]
The inhibition of PDE4 presents a powerful mechanism for suppressing inflammation. By blocking PDE4 activity, intracellular cAMP levels are elevated. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various transcription factors, including the cAMP response element-binding protein (CREB). Ultimately, this cascade of events leads to the transcriptional downregulation of a host of pro-inflammatory genes, most notably TNF-α.[4][5] Well-established PDE4 inhibitors like Roflumilast and Rolipram have demonstrated potent anti-inflammatory effects, validating this pathway as a therapeutic target.[4][6][7]
The 3-(Cyclopentyloxy)-4-methoxyphenyl Scaffold
The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a privileged scaffold in medicinal chemistry, recognized as a key pharmacophore for high-potency PDE4 inhibition.[8] This structural motif effectively docks into the active site of the PDE4 enzyme. The aniline precursor, this compound, serves as an ideal starting material for the synthesis of a diverse library of novel derivative compounds.[9] By modifying the aniline group, researchers can develop proprietary molecules for screening as potential TNF-α production inhibitors.
Application Notes: A Framework for Screening Novel Inhibitors
Experimental Rationale
The primary goal is to determine if a novel test compound, synthesized from the 3-(cyclopentyloxy)-4-methoxyphenyl scaffold, can inhibit the production of TNF-α in a relevant cellular model. The experimental design involves stimulating inflammatory cells to produce TNF-α and then measuring the reduction in its secretion in the presence of the test compound. A critical component is to ensure that the observed inhibition is not a result of general cytotoxicity.
Key Experimental Components
-
Cellular Model: Murine macrophage-like RAW 264.7 cells are a widely used and robust model for this purpose. They are easy to culture and produce significant amounts of TNF-α upon stimulation.[10][11][12] Alternatively, the human monocytic THP-1 cell line can be used to assess effects in a human cell context.[13][14]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent and reliable stimulus for inducing a strong inflammatory response and high levels of TNF-α production via Toll-like receptor 4 (TLR4) signaling.[10][15]
-
Test Compound Preparation: The test compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) but without the test compound. This group serves as the baseline for 100% TNF-α production.
-
Positive Control: A known PDE4 inhibitor, such as Rolipram, should be used to confirm that the assay system is responsive to TNF-α inhibition via the expected mechanism.[2][16]
-
Unstimulated Control: Cells that are not treated with LPS or the test compound, to measure the basal level of TNF-α secretion.
-
Detailed Experimental Protocols
The following protocols provide a step-by-step workflow for assessing a novel test compound's ability to inhibit TNF-α production.
Protocol 1: In Vitro TNF-α Inhibition Assay
This protocol details the treatment of RAW 264.7 macrophages to assess the effect of a test compound on LPS-induced TNF-α secretion.[17]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well flat-bottom tissue culture plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 18-24 hours to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control (Rolipram) in complete DMEM.
-
Pre-treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the appropriate concentration of the test compound or controls to each well. Incubate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of LPS stock solution to each well to achieve a final concentration of 100 ng/mL (this may need optimization). Do not add LPS to the unstimulated control wells.
-
Incubation: Incubate the plate for another 18-24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer. Store the supernatant at -80°C until ready for ELISA analysis. The remaining cells can be used for a viability assay.
Protocol 2: Quantification of TNF-α by ELISA
This is a generalized protocol for a sandwich ELISA. Always refer to the specific manufacturer's instructions for the ELISA kit being used. [1][18][19][20]
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed by the kit manual. Allow all reagents to reach room temperature before use.
-
Plate Loading: Add 100 µL of the TNF-α standard dilutions and collected cell culture supernatants to the appropriate wells of the pre-coated microplate.
-
Incubation (Capture): Cover the plate and incubate for 90 minutes at 37°C.[18]
-
Washing: Aspirate the contents of each well and wash the plate 2-3 times with the provided wash buffer.[18]
-
Detection Antibody: Add 100 µL of the biotin-labeled detection antibody working solution to each well. Incubate for 60 minutes at 37°C.[18]
-
Washing: Repeat the wash step as described in step 4.
-
Enzyme Conjugate: Add 100 µL of the HRP-Streptavidin (SABC) working solution to each well. Incubate for 30 minutes at 37°C.[18]
-
Washing: Aspirate and wash the plate 5 times with wash buffer.
-
Substrate Development: Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader.
Protocol 3: Cell Viability Assessment (MTT Assay)
This counter-assay is crucial to ensure that the reduction in TNF-α is due to specific inhibition and not cell death.[21][22][23]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After collecting the supernatant for ELISA, add 10 µL of the MTT stock solution to the remaining 100 µL of medium in each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Read Absorbance: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis and Presentation
TNF-α Inhibition Calculation
-
Subtract the average OD of the blank wells from all other OD readings.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit.
-
Interpolate the TNF-α concentrations for each sample from the standard curve.
-
Calculate the percentage of TNF-α inhibition for each compound concentration using the following formula:
% Inhibition = [1 - (TNF-α_sample / TNF-α_vehicle_control)] * 100
Cell Viability Calculation
-
Subtract the average OD of the blank (media only) wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control:
% Viability = (OD_sample / OD_vehicle_control) * 100
IC₅₀ Determination
The IC₅₀ value (the concentration of the compound that inhibits 50% of TNF-α production) can be determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope).
Data Presentation
Summarize the results in a clear, tabular format.
| Compound Conc. (µM) | Avg. TNF-α (pg/mL) | % Inhibition | % Cell Viability |
| 0 (Vehicle Control) | 1250.4 | 0.0 | 100.0 |
| 0.01 | 1125.8 | 9.9 | 98.7 |
| 0.1 | 850.2 | 32.0 | 99.1 |
| 1 | 598.6 | 52.1 | 97.5 |
| 10 | 150.1 | 88.0 | 95.3 |
| 100 | 45.3 | 96.4 | 65.2 |
| Positive Control (Rolipram 10 µM) | 210.5 | 83.2 | 98.2 |
Table 1: Example of dose-response data for a hypothetical test compound. Note the drop in viability at the highest concentration, which should be considered when interpreting the inhibition data.
Conclusion
The protocols and framework detailed in these application notes provide a robust system for evaluating novel compounds derived from the 3-(cyclopentyloxy)-4-methoxyphenyl scaffold as potential inhibitors of TNF-α production. By understanding the underlying mechanism of PDE4 inhibition and employing rigorous in vitro assays with appropriate controls, researchers can effectively screen and characterize new chemical entities for their anti-inflammatory potential. This systematic approach is a critical first step in the long-term development of novel therapeutics for a range of inflammatory disorders.
References
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- Souness, J. E., et al. (1997). The inhibitory effect of rolipram on TNF-alpha production in mouse blood ex vivo is dependent upon the release of corticosterone and adrenaline. Cytokine, 9(8), 582-586.
- Patsnap. (2024). What is the mechanism of Roflumilast? Synapse.
- Gao, J., et al. (2018). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.
- Wiemer, G., et al. (1995). The Specific Type IV Phosphodiesterase Inhibitor Rolipram Differentially Regulates the Proinflammatory Mediators TNF-alpha and Nitric Oxide. International Journal of Immunopharmacology, 17(7), 605-610.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
- Korhonen, R., et al. (2013). Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1. British Journal of Pharmacology, 169(7), 1525-1536.
- Ross, S. E., et al. (1997). Suppression of TNF-alpha expression, inhibition of Th1 activity, and amelioration of collagen-induced arthritis by rolipram. The Journal of Immunology, 159(12), 6253-6259.
- Chanteux, H., et al. (2020). THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk. Cellular Immunology, 355, 104146.
- Protocols.io. (2025). Caspase 3/7 Activity.
- Tweedie, D., et al. (2009). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Neuroscience Methods, 183(2), 182-187.
- R Discovery. (n.d.). What molecular and cellular mechanisms explain the therapeutic action of ROFLUMILAST in DALIRESP?
- Apexbio. (2024).
- Chondrex, Inc. (n.d.). Human Tumor Necrosis Factor Alpha Detection ELISA Kit.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
- Cortijo, J., et al. (2017). Effects of roflumilast on TNFa, IL-13, TGFb, CTGF, aI(I)collagen and...
- Doan, M., et al. (2010). Unlike for human monocytes after LPS activation, release of TNF-α by THP-1 cells is produced by a TACE catalytically different from constitutive TACE. PLoS ONE, 5(4), e10182.
- Van der Poll, T., et al. (1997). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. Infection and Immunity, 65(7), 2851-2855.
- MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit.
- Shi, L., et al. (2002). Lipopolysaccharide stimulation of ERK1/2 increases TNF-α production via Egr-1. American Journal of Physiology-Lung Cellular and Molecular Physiology, 282(6), L1205-L1211.
- Barnes, P. J. (2015). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. Journal of Thoracic Disease, 7(4), 747-757.
- Invitrogen. (n.d.).
- Elabscience. (n.d.). Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit.
- ResearchGate. (n.d.). Inhibition of TNF-α secretion by RAW 264.7 macrophages.
- ResearchGate. (n.d.). Time course of LPS-induced TNF-α production. THP-1 cells were...
- Cohesion Biosciences. (n.d.). Human TNF alpha ELISA Kit User Manual.
- Roche. (n.d.).
- ResearchGate. (n.d.). Inhibition of LPS-induced NO and TNF-α production in RAW 264.7 macrophages.
- ResearchGate. (n.d.). The MTT assay performed with a macrophage cell line (RAW 264.7).
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). Cell viability determination using MTT assay. (A) RAW 264.7 Cells were...
- Ladesich, J. B., et al. (2011). Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression. The Journal of Biological Chemistry, 286(9), 7029-7037.
- Sukhorukov, A. Y., et al. (2012). Synthesis of PDE IVb Inhibitors. 3. Synthesis of (+)-, (-)-, and (±)-7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one via reductive domino transformations of 3-β-carbomethoxyethyl-substituted six-membered cyclic nitronates. The Journal of Organic Chemistry, 77(12), 5465-5469.
- Li, H., et al. (2014). Inhibitory effects of oligochitosan on TNF‑α, IL‑1β and nitric oxide production in lipopolysaccharide‑induced RAW264.7 cells. Experimental and Therapeutic Medicine, 8(6), 1831-1836.
- Lee, K. Y., et al. (2002). Synthesis and sar studies for the inhibition of tnf-α production. part 2. 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1 -isoindolinone derivatives. Archives of Pharmacal Research, 25(2), 137-142.
- Chen, J., et al. (2020). Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells. Neurotoxicity Research, 37(3), 634-645.
- Barberot, C., et al. (2018). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 9(10), 1391-1405.
- Lalancette-Hébert, M., et al. (2002). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. British Journal of Pharmacology, 135(8), 1900-1908.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Roflumilast? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. dovepress.com [dovepress.com]
- 7. Suppression of TNF-alpha expression, inhibition of Th1 activity, and amelioration of collagen-induced arthritis by rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and sar studies for the inhibition of tnf-α production. part 2. 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1 -isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unlike for human monocytes after LPS activation, release of TNF-α by THP-1 cells is produced by a TACE catalytically different from constitutive TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. mpbio.com [mpbio.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. cohesionbio.com [cohesionbio.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling of 3-(Cyclopentyloxy)-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the safe handling and use of 3-(Cyclopentyloxy)-4-methoxyaniline (CAS No. 154464-26-3), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific toxicological data for this compound, this guide is built upon the established principles of handling aromatic amines and aniline derivatives, a class of compounds known for their potential health hazards.[1][2][3] The protocols herein are designed to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.
Introduction: Understanding the Compound
This compound is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol .[4] It serves as a crucial building block in the synthesis of various biologically active molecules, including potent inhibitors of TNF-alpha production.[5] Its structure, featuring a substituted aniline ring, places it in a chemical class that requires careful and informed handling. Aromatic amines, as a group, are known for their potential toxicity, including carcinogenicity and mutagenicity, and their ability to be readily absorbed through the skin.[1][2][3] Therefore, a proactive and stringent safety culture is paramount when working with this and related compounds.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 154464-26-3 | [4][6] |
| Molecular Formula | C12H17NO2 | [4] |
| Molecular Weight | 207.27 g/mol | [4] |
| Boiling Point (Predicted) | 342.6 ± 22.0 °C | [6] |
| Density (Predicted) | 1.123 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 4.44 ± 0.11 | [4][6] |
| Storage Temperature | 2-8°C | [6] |
Hazard Assessment and Risk Mitigation
Given the structural alerts for toxicity associated with aromatic amines, a thorough risk assessment is mandatory before commencing any work with this compound.
Principal Hazards
While specific toxicological data for this compound is limited, the primary hazards associated with aromatic amines should be assumed:
-
Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[1] Symptoms of acute exposure can include headaches, dizziness, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[7]
-
Carcinogenicity and Mutagenicity: Many aromatic amines are known or suspected carcinogens and mutagens.[1][2][3]
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.
-
Allergic Reactions: Some individuals may develop allergic skin reactions upon exposure.
Engineering Controls
The primary line of defense against exposure is the implementation of robust engineering controls.
Caption: Hierarchy of engineering controls for handling this compound.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are critical to prevent personal exposure.
Caption: Personal Protective Equipment (PPE) protocol for handling aromatic amines.
-
Gloves: Wear nitrile or neoprene gloves at all times. Double-gloving is recommended, especially for prolonged handling. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A chemical-resistant lab coat should be worn and buttoned completely.
-
Respiratory Protection: If there is a potential for aerosolization or if working outside of a fume hood is unavoidable, a properly fitted respirator with organic vapor cartridges should be used.
Standard Operating Procedures (SOPs)
Adherence to well-defined SOPs is essential for safe and reproducible research.
Weighing and Dispensing
-
Preparation: Before handling the compound, ensure the chemical fume hood is clean and all necessary equipment (spatulas, weigh boats, containers) is readily available.
-
Tare the Balance: Place a clean weigh boat on the analytical balance and tare it.
-
Dispense Solid: Carefully dispense the desired amount of this compound onto the weigh boat. Avoid creating dust.
-
Transfer: Promptly and carefully transfer the weighed solid to the reaction vessel or container.
-
Clean-up: Immediately clean any spills on the balance or in the fume hood using a suitable solvent and absorbent material.
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Dissolution: In the chemical fume hood, add the weighed this compound to the solvent in a suitable container.
-
Mixing: Gently swirl or stir the mixture until the solid is completely dissolved. Avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
Emergency Procedures
Prompt and correct response to an emergency is crucial.
| Emergency Situation | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.[8] |
Waste Disposal
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a properly labeled, sealed hazardous waste container. Do not pour any waste down the drain.
Conclusion
The protocols outlined in these application notes are designed to foster a culture of safety and responsibility when handling this compound. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established procedures, researchers can minimize their risk of exposure and conduct their work in a safe and controlled manner.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]
-
Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC - NIH. Available at: [Link]
-
Safety Data Sheet: Aniline - Carl ROTH. Available at: [Link]
-
What are the health and safety guidelines for Aniline in workplaces? - Knowledge. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - Figshare. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. Available at: [Link]
-
Aniline - Hazardous Substance Fact Sheet. Available at: [Link]
-
Safety Data Sheet: Aniline - SIA Toolbox. Available at: [Link]
-
Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines. Available at: [Link]
-
Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PMC. Available at: [Link]
-
4-methoxyaniline - ChemBK. Available at: [Link]
-
This compound hydrochloride (C12H17NO2) - PubChemLite. Available at: [Link]
-
Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production - PubMed. Available at: [Link]
-
(4s)-4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one - PubChem. Available at: [Link]
-
P-Anisidine | C7H9NO | CID 7732 - PubChem. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 154464-26-3 [amp.chemicalbook.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. carlroth.com [carlroth.com]
- 9. nj.gov [nj.gov]
Synthetic Routes for 3-(Cyclopentyloxy)-4-methoxyaniline Hydrochloride: An Application Note for Drug Development Professionals
Introduction
3-(Cyclopentyloxy)-4-methoxyaniline hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, valued for its unique substituted aniline structure. This document provides a detailed guide for researchers, scientists, and drug development professionals on two distinct and reliable synthetic routes for the preparation of this important intermediate. The protocols described herein are designed to be reproducible and scalable, with an emphasis on the rationale behind experimental choices to ensure both high yield and purity.
The core of the synthesis revolves around the formation of a cyclopentyl ether and the subsequent manipulation of functional groups to arrive at the target aniline, which is then converted to its more stable and handleable hydrochloride salt. Understanding the nuances of these synthetic pathways is crucial for efficient process development and the successful incorporation of this moiety into complex drug molecules.
Synthetic Strategy Overview
Two primary synthetic pathways are presented, differing in their choice of starting material and initial synthetic steps.
-
Route 1: Commences with the commercially available, yet often costly, 3-hydroxy-4-methoxyaniline. This route is more direct and involves a key Williamson ether synthesis step.
-
Route 2: Utilizes the abundant and inexpensive starting material, vanillin. This pathway involves a multi-step conversion to the key intermediate, 3-hydroxy-4-methoxyaniline, before proceeding with the etherification.
A final, common step in both routes is the formation of the hydrochloride salt of the target aniline.
Route 1: Synthesis from 3-Hydroxy-4-methoxyaniline
This route is advantageous for its directness, relying on the availability of the key starting material. The central transformation is the O-alkylation of the phenolic hydroxyl group with a cyclopentyl halide.
Reaction Scheme: Route 1
Caption: Synthetic workflow for Route 1.
Scientific Rationale and Mechanistic Insights
The key step in this route is the Williamson ether synthesis, a classic SN2 reaction. The phenolic proton of 3-hydroxy-4-methoxyaniline is first deprotonated by a mild base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide and forming the desired ether linkage. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity and promoting the SN2 reaction.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of this compound
-
To a stirred solution of 3-hydroxy-4-methoxyaniline (1.0 eq) in anhydrous DMF (10 volumes), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopentyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine (2 x 10 volumes), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Step 2: Formation of this compound Hydrochloride
-
Dissolve the purified this compound (1.0 eq) in anhydrous diethyl ether or ethyl acetate (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2M, 1.1 eq) dropwise with vigorous stirring.
-
A precipitate will form. Continue stirring at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Route 2: Synthesis from Vanillin
This route is a more cost-effective approach, starting from the readily available natural product, vanillin. It involves a three-step conversion of vanillin to the key intermediate, 3-hydroxy-4-methoxyaniline, followed by the same Williamson ether synthesis and salt formation as in Route 1.
Reaction Scheme: Route 2
Caption: Synthetic workflow for Route 2.
Scientific Rationale and Mechanistic Insights
-
Oximation: Vanillin is converted to its oxime by reaction with hydroxylamine hydrochloride. Pyridine acts as a base to neutralize the HCl generated.
-
Dehydration to Nitrile: The oxime is then dehydrated to the corresponding nitrile using a dehydrating agent like acetic anhydride under reflux conditions. This is a classic method for converting aldoximes to nitriles.
-
Reduction of Nitrile and Nitro Group (Alternative within Route 2): A more direct, albeit potentially lower-yielding, approach from a nitrated vanillin derivative could also be considered. Nitration of vanillin would yield 5-nitrovanillin. The aldehyde can then be oxidized to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to the aniline. However, the presented route via the nitrile is often more straightforward. The reduction of the nitrile to the primary amine can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful option, while catalytic hydrogenation (H₂/Pd-C) offers a milder alternative.
-
Williamson Ether Synthesis and Salt Formation: These steps follow the same principles as described in Route 1.
Detailed Experimental Protocol: Route 2
Step 1: Synthesis of Vanillin Oxime
-
Dissolve vanillin (1.0 eq) in ethanol (5 volumes).
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) in water (2 volumes).
-
Add pyridine (1.5 eq) and stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water and collect the precipitated solid by filtration. Wash with water and dry to obtain vanillin oxime.
Step 2: Synthesis of 3-Hydroxy-4-methoxybenzonitrile
-
Reflux a mixture of vanillin oxime (1.0 eq) and acetic anhydride (5 volumes) for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice with stirring.
-
Extract the product with diethyl ether (3 x 10 volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry over anhydrous magnesium sulfate and concentrate to give the crude nitrile. Purify by recrystallization or column chromatography.
Step 3: Synthesis of 3-Hydroxy-4-methoxyaniline
-
Method A: Using LiAlH₄: To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF (20 volumes) at 0 °C, add a solution of 3-hydroxy-4-methoxybenzonitrile (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude aniline.
-
Method B: Catalytic Hydrogenation: Dissolve 3-hydroxy-4-methoxybenzonitrile (1.0 eq) in ethanol or methanol (15 volumes) in a hydrogenation vessel.
-
Add 10% Palladium on carbon (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir at room temperature until hydrogen uptake ceases.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the desired aniline.
Step 4 & 5: Williamson Ether Synthesis and Hydrochloride Salt Formation
Follow the detailed experimental protocols for Step 1 and Step 2 as described in Route 1 .
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (Route 1) | Expected Yield (Route 2) | Key Spectroscopic Data |
| This compound | C₁₂H₁₇NO₂ | 207.27 | 70-85% | 40-50% (overall) | ¹H NMR: Signals for cyclopentyl, methoxy, aromatic, and amine protons. |
| This compound HCl | C₁₂H₁₈ClNO₂ | 243.73 | >95% (from aniline) | >95% (from aniline) | ¹H NMR: Shift of aromatic and amine protons downfield. IR: Broad N-H stretch. |
Conclusion
The choice between the two synthetic routes for this compound hydrochloride will primarily depend on the cost and availability of the starting materials. Route 1 offers a more direct path, ideal for rapid synthesis when the starting aniline is readily accessible. Route 2 provides a more economical alternative by utilizing the inexpensive and widely available vanillin, making it suitable for larger-scale production. Both routes employ reliable and well-established chemical transformations, and the detailed protocols provided herein should serve as a valuable resource for researchers in the pharmaceutical industry. Careful execution of these procedures, coupled with diligent in-process monitoring, will ensure the successful synthesis of this important building block.
References
- Williamson Ether Synthesis: For a general overview of the Williamson ether synthesis, its mechanism, and scope, refer to standard organic chemistry textbooks or review articles on the topic. A relevant starting point is the Wikipedia entry on the Williamson ether synthesis.
- Synthesis of Related Phenyl Ethers: A publication detailing the synthesis of a similar compound, 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol, provides insights into the alkylation of a substituted phenol with cyclopentyl bromide. This can be found in journals of medicinal or organic chemistry.
- Synthesis of Anilines from Nitriles: The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Detailed procedures and a discussion of various reducing agents can be found in comprehensive organic synthesis reference works.
-
Preparation of Hydrochloride Salts: The formation of hydrochloride salts of amines is a standard procedure in medicinal chemistry to improve the stability and solubility of compounds. General protocols are widely available in laboratory manuals and chemical literature.[1][2][3][4][5]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Cyclopentyloxy)-4-methoxyaniline
Welcome to the technical support center for the synthesis of 3-(Cyclopentyloxy)-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. By understanding the underlying chemical principles of each step, you can optimize your reaction conditions to maximize yield and purity.
I. Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a three-step sequence starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The general pathway involves:
-
Williamson Ether Synthesis: O-alkylation of isovanillin with a cyclopentyl halide to form 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
-
Nitration: Introduction of a nitro group onto the aromatic ring of the benzaldehyde intermediate.
-
Reduction: Conversion of the nitro group to the target aniline.
This guide will address potential side products and troubleshooting strategies for each of these critical steps.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Step 1: Williamson Ether Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Question 1: My reaction is sluggish, and I'm observing a significant amount of unreacted isovanillin. What could be the cause?
Answer: Incomplete deprotonation of the phenolic hydroxyl group of isovanillin is a common reason for a sluggish reaction. The choice of base is critical. For instance, weaker bases like potassium carbonate may not be sufficient for complete phenoxide formation, leading to low conversion.
Troubleshooting Protocol:
-
Base Selection: Employ a stronger base such as potassium hydroxide or sodium hydride to ensure complete deprotonation of the isovanillin.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the resulting phenoxide.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction.
Question 2: I'm observing a byproduct with a similar polarity to my desired product. What could it be and how can I minimize its formation?
Answer: A common byproduct in the Williamson ether synthesis is the C-alkylated product, where the cyclopentyl group attaches directly to the aromatic ring instead of the oxygen atom. Phenoxides are ambident nucleophiles, and the reaction conditions dictate the selectivity between O- and C-alkylation.
Troubleshooting Protocol:
-
Solvent Effects: To favor O-alkylation, use polar aprotic solvents such as DMF or DMSO. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic.
-
Counter-ion: The nature of the counter-ion can also influence the reaction. While not always straightforward, it is a parameter to consider during optimization.
-
Temperature Control: Running the reaction at a controlled, moderate temperature can sometimes improve selectivity.
Question 3: I've detected a low molecular weight, non-polar impurity. What is its likely identity?
Answer: This is likely cyclopentene, formed via an E2 elimination reaction of cyclopentyl bromide, especially if you are using a strong, sterically hindered base.
Troubleshooting Protocol:
-
Base Selection: Use a non-hindered strong base like potassium hydroxide.
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 reaction over elimination.
-
Order of Addition: Add the cyclopentyl bromide slowly to the solution of the pre-formed phenoxide to maintain a low concentration of the alkyl halide.
Step 2: Nitration of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Question 4: My nitration is producing a mixture of isomers. How can I improve the regioselectivity?
Answer: The directing effects of the existing alkoxy groups on the aromatic ring determine the position of nitration. Both the methoxy and cyclopentyloxy groups are ortho-, para-directing. You may be getting a mixture of isomers if the reaction conditions are not optimized for selectivity. Nitration of 3-(benzyloxy)-4-methoxybenzaldehyde, a similar structure, with concentrated nitric acid has been shown to be highly selective.[1]
Troubleshooting Protocol:
-
Nitrating Agent: Use a well-defined nitrating agent, such as a mixture of nitric acid and sulfuric acid, or concentrated nitric acid at a controlled temperature.
-
Temperature Control: Maintain a low temperature (e.g., 0-15 °C) during the addition of the nitrating agent to minimize the formation of undesired isomers and side reactions.[1]
-
Reaction Time: Monitor the reaction closely by TLC to avoid over-nitration or side reactions that can occur with prolonged reaction times.
Step 3: Reduction of the Nitro Group
Question 5: My final product is colored, and I see multiple spots on my TLC plate after the reduction step. What are these impurities?
Answer: The reduction of aromatic nitro compounds can proceed through several intermediates. Incomplete reduction is a common issue, leading to the formation of colored byproducts such as nitroso, azo, and azoxy compounds.[2]
Troubleshooting Protocol:
-
Choice of Reducing Agent: Catalytic hydrogenation using catalysts like Pd/C or PtO2 with a hydrogen source (e.g., H2 gas, ammonium formate) is often a clean and efficient method.[3] Metal/acid combinations like Sn/HCl can also be effective.
-
Reaction Conditions: Ensure sufficient reducing agent and reaction time for complete conversion to the aniline. Monitor the reaction by TLC until the starting nitro compound is fully consumed.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Using a fresh batch of catalyst may be necessary.
Question 6: How can I effectively purify my final this compound product?
Answer: A combination of techniques is often necessary to achieve high purity.
Purification Protocol:
-
Aqueous Workup: After the reaction, a thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. This typically involves extraction with an organic solvent and washing with brine.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired aniline from less polar impurities (like unreacted starting material or partially reduced intermediates) and more polar impurities. A gradient elution with a solvent system like heptane/ethyl acetate with a small amount of triethylamine can be effective.[4]
-
Recrystallization: For solid anilines, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can provide a highly pure product.[5] The choice of solvent is critical and should be determined experimentally on a small scale.
III. Data and Workflow Visualizations
Table 1: Summary of Potential Side Products and Mitigation Strategies
| Reaction Step | Potential Side Product | Chemical Structure | Mitigation Strategy |
| Williamson Ether Synthesis | C-Alkylated Isovanillin | C₁₃H₁₆O₃ | Use polar aprotic solvents (DMF, DMSO); control temperature. |
| Cyclopentene | C₅H₈ | Use a non-hindered base; lower reaction temperature. | |
| Nitration | Regioisomers | C₁₂H₁₃NO₄ | Control temperature (0-15 °C); use appropriate nitrating agent. |
| Reduction | Nitroso Intermediate | C₁₂H₁₅NO₃ | Ensure complete reaction; use sufficient reducing agent. |
| Azo/Azoxy Compounds | C₂₄H₃₀N₂O₄ / C₂₄H₃₀N₂O₅ | Ensure a consistently reducing environment; sufficient reaction time. |
Diagram 1: Synthetic Pathway and Major Side Reactions
Caption: Synthetic pathway and potential side products.
Diagram 2: Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for troubleshooting purity issues.
IV. References
-
Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (2012). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research, 11(3), 843–849.
-
PrepChem. (n.d.). Synthesis of 3-Cyclopentoxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2013). Synthesis, Biological Evaluation, and Molecular Modeling of New 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-Dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Related Phosphodiesterase 4D (PDE4D) Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). How To: Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
PubChem. (n.d.). 3-cyclopentyloxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds. Retrieved from
-
MDPI. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for the Alkylation of 4-Methoxyaniline
Welcome to the Technical Support Center for the alkylation of 4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important transformation. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the selective synthesis of your target N-alkylated 4-methoxyaniline derivatives.
Introduction: The Nuances of Alkylating 4-Methoxyaniline
The N-alkylation of anilines is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] 4-Methoxyaniline, also known as p-anisidine, is a common building block, and its alkylation is a frequently performed transformation.[3][4] However, what appears to be a straightforward reaction is often fraught with challenges, including low yields, over-alkylation, and the formation of undesirable byproducts.[5][6] This guide will address these common issues and provide robust strategies for successful and reproducible outcomes.
The methoxy group at the para-position of the aniline ring is an electron-donating group, which increases the nucleophilicity of the amino group, making it more reactive.[7] While this enhanced reactivity can be advantageous, it also contributes to the propensity for over-alkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the alkylating agent to form a tertiary amine.[6][8]
This support center will explore various methodologies for the N-alkylation of 4-methoxyaniline, including classical nucleophilic substitution, reductive amination, and modern catalytic approaches, providing you with the tools to select the optimal conditions for your specific synthetic goals.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to help you diagnose and resolve specific issues you may encounter during the alkylation of 4-methoxyaniline.
Problem 1: Low or No Conversion of 4-Methoxyaniline
Symptoms: TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted 4-methoxyaniline.
Potential Causes & Solutions:
-
Insufficient Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.[5]
-
Suboptimal Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate, with temperatures often in the range of 110-140°C.[8] If your reaction is sluggish at room temperature, a gradual increase in temperature while monitoring for byproduct formation is recommended.[5]
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Aprotic solvents are often more efficient for N-alkylation reactions.[5][9] Experiment with different solvents to find one that provides a good balance of reactant solubility and reaction rate.[5]
-
Catalyst Inactivity (for catalytic reactions): If you are employing a catalytic method, the catalyst may be inhibited or deactivated.
-
Impure Reagents: Ensure that your 4-methoxyaniline, alkylating agent, and solvent are pure and dry, as impurities can interfere with the reaction.[5]
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Predominant Formation of the Di-alkylated Product
Symptoms: The major product observed is the N,N-dialkylated 4-methoxyaniline, with little of the desired mono-alkylated product.
Potential Causes & Solutions:
-
Over-alkylation: As mentioned, the mono-alkylated product is often more nucleophilic than 4-methoxyaniline, leading to a second alkylation event.[5][6][8]
-
Adjust Stoichiometry: Use a large excess of 4-methoxyaniline relative to the alkylating agent (e.g., 2-5 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant starting material.[8]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture maintains a low concentration of it at all times, reducing the likelihood of the second alkylation.[6][8]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation.[8]
-
-
Highly Reactive Alkylating Agent: More reactive alkylating agents are more likely to lead to multiple substitutions.[5] Consider using a less reactive agent if possible (e.g., chloride instead of iodide).
Workflow for Improving Mono-alkylation Selectivity:
Caption: Workflow to enhance mono-alkylation selectivity.
Problem 3: Formation of Tar or Other Undesirable Byproducts
Symptoms: The reaction mixture becomes dark and viscous, and a significant amount of insoluble material (tar) is formed.
Potential Causes & Solutions:
-
Excessively High Reaction Temperature: High temperatures can lead to decomposition of reactants or products and promote side reactions.[5] If you are observing tar formation, try reducing the reaction temperature.
-
Oxidation: Anilines are susceptible to oxidation, especially at high temperatures in the presence of air.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Polyalkylation and C-Alkylation: The formation of complex, high-molecular-weight tars can be a result of extensive polyalkylation and, in some cases, C-alkylation of the aromatic ring.[6] The strategies to control over-alkylation (adjusting stoichiometry, slow addition, lower temperature) can also help to reduce tar formation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best method for the selective mono-alkylation of 4-methoxyaniline?
For selective mono-alkylation, reductive amination is often the method of choice.[5] This two-step, one-pot process involves the initial formation of an imine between 4-methoxyaniline and an aldehyde or ketone, followed by in-situ reduction. This method offers greater control over the stoichiometry and generally avoids the over-alkylation issues seen with direct alkylation using alkyl halides.
Q2: How do I choose the right base for my alkylation reaction?
The choice of base depends on the specific reaction.
-
For alkylation with alkyl halides , a base is needed to neutralize the acid (HX) formed during the reaction. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).
-
In some catalytic systems , a stronger base like potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) may be required to deprotonate the aniline, increasing its nucleophilicity.[8]
Q3: Can I use alcohols as alkylating agents for 4-methoxyaniline?
Yes, using alcohols as alkylating agents is a green and efficient method, often referred to as "borrowing hydrogen" or "auto-transfer hydrogen" catalysis.[9][10] This approach requires a metal catalyst (e.g., based on Ru, Ir, or Co) and typically produces water as the only byproduct.[10][12][13]
Q4: What are the best practices for purifying my N-alkylated 4-methoxyaniline product?
Several purification techniques can be employed:
-
Acid-Base Extraction: The N-alkylated product is basic and can be extracted into an acidic aqueous solution (e.g., 1M HCl) to separate it from non-basic impurities. The free amine can then be regenerated by basifying the aqueous layer and extracting with an organic solvent.[5]
-
Column Chromatography: Silica gel chromatography is a common method. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing of the amine products on the silica gel.[5]
-
Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification method.[5]
Q5: Are there modern catalytic methods that are more efficient than classical N-alkylation?
Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15] This reaction is highly versatile, with a broad substrate scope and functional group tolerance, often providing higher yields and cleaner reactions than traditional methods.[14]
Experimental Protocols
Protocol 1: Reductive Amination of 4-Methoxyaniline with an Aldehyde
This protocol provides a general procedure for the selective mono-alkylation of 4-methoxyaniline.
Materials:
-
4-Methoxyaniline
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
To a stirred solution of 4-methoxyaniline (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 4-24 hours.[1]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[1]
Protocol 2: Catalytic N-Alkylation of 4-Methoxyaniline with an Alcohol (Borrowing Hydrogen)
This protocol is based on a general procedure utilizing a ruthenium catalyst.
Materials:
-
4-Methoxyaniline (1.0 mmol)
-
Alcohol (e.g., benzyl alcohol)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (0.5 mol%)
-
Base (e.g., KOH)
-
Anhydrous methanol (1 mL)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol %) and the base.
-
Under an inert atmosphere, add 4-methoxyaniline (1.0 mmol) and anhydrous methanol (1 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 12 hours.
-
After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Remove the solvent under reduced pressure.[5]
-
Purify the crude product by column chromatography.
Data Summary Table
The following table summarizes typical reaction conditions for different N-alkylation methods of anilines, which can be adapted for 4-methoxyaniline.
| Method | Alkylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Nucleophilic Substitution | Alkyl Halide | None | K₂CO₃ | Acetone | Reflux | Variable | [16] |
| Reductive Amination | Aldehyde/Ketone | None (reductant used) | None | DCE | Room Temp | High | [1] |
| Borrowing Hydrogen | Alcohol | Ru or Ir complex | KOH, KOtBu | Toluene | 120-140 | High | [10][12][13] |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd complex with phosphine ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | High | [14][17] |
References
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
- BenchChem. (2025).
-
PubMed. (2025). Mono or Di? A Potential-Controlled Electrochemical Halogenation of Anilines. [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
ResearchGate. (2024). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. [Link]
-
ResearchGate. (n.d.). MW‐assisted catalytic reductive amination of LA with 4‐methoxyaniline. [Link]
-
R Discovery. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn–Co–Fe ternary spinel systems. [Link]
-
Hindawi. (2025). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
YouTube. (2020). Effect of Substituents on the Basicity of Anilines. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
ResearchGate. (n.d.). MW-assisted reductive amination of LA with 4-methoxyaniline. [Link]
-
Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. [Link]
-
Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. [Link]
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]
-
WikiGenes. (n.d.). Anisidine - 4-methoxyaniline. [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
ACS Publications. (n.d.). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). p-Anisidine. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. (2025). Aniline Alkylation over Solid Acid Catalysts. [Link]
-
PubMed. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. [Link]
-
Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]
-
CAS Common Chemistry. (n.d.). N,N-Dibenzyl-4-methoxyaniline. [Link]
- Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Reddit. (2025). Methoxy-bromination and alkylation problems. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. p-Anisidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. reddit.com [reddit.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Chromatography Troubleshooting for 3-(Cyclopentyloxy)-4-methoxyaniline
Welcome to the technical support center for the chromatographic purification of 3-(Cyclopentyloxy)-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally similar compounds. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Molecule: Key Properties of this compound
Before delving into troubleshooting, a fundamental understanding of the target molecule's properties is crucial for developing an effective purification strategy.
| Property | Predicted Value | Significance for Chromatography |
| Molecular Weight | 207.27 g/mol | Influences diffusion rates and selection of column particle size. |
| pKa | 4.44 ± 0.11[1] | The basicity of the aniline group is a primary driver of interaction with the stationary phase, particularly silica gel. |
| Boiling Point | 342.6 ± 22.0 °C[1] | High boiling point indicates that the compound is not volatile and is well-suited for column chromatography. |
| Storage Temp. | 2-8°C[1] | Suggests potential sensitivity to degradation at ambient temperatures. |
The aniline functional group, with its basic nitrogen atom, is the most influential feature governing its chromatographic behavior. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, often resulting in poor peak shape and recovery.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound via column chromatography.
Q1: My compound is streaking badly on the TLC plate and the column is giving broad, tailing peaks. What's happening and how can I fix it?
A1: Understanding the Problem: This is a classic sign of strong interaction between your basic aniline and the acidic silica gel stationary phase.[2] The lone pair of electrons on the aniline nitrogen interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-ideal "stick-slip" elution process that manifests as tailing.
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[2] Triethylamine (Et₃N) is a popular choice.
-
Mechanism: The triethylamine, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "masking" them from your aniline. This allows for a more uniform elution of your compound, resulting in sharper peaks.
Step-by-Step Protocol: Mobile Phase Modification
-
Develop a preliminary mobile phase system without a basic additive (e.g., a mixture of hexanes and ethyl acetate) that gives a reasonable Rf value for your compound on a TLC plate.
-
Prepare your bulk mobile phase and add 0.1-1% (v/v) of triethylamine.
-
Equilibrate your column with this modified mobile phase for at least 3-5 column volumes before loading your sample. This ensures the silica bed is fully neutralized.
-
Run the chromatography as usual. You should observe a significant improvement in peak shape.
-
-
Choice of Stationary Phase: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.
-
Deactivated Silica Gel: You can purchase commercially deactivated silica gel or prepare it by treating standard silica with a silylating agent. This reduces the number of accessible acidic silanol groups.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina should be chosen to avoid any potential degradation of your compound.
-
Reversed-Phase Chromatography (C18): For more polar anilines, reversed-phase chromatography can be an excellent option.[3][4] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Q2: I'm seeing multiple spots on my TLC after the reaction, and I'm not sure which is my product. What are the likely impurities?
A2: Identifying Potential Impurities: The potential impurities will largely depend on the synthetic route used to prepare this compound. Let's consider two common synthetic pathways.
Workflow for Identifying Potential Impurities
Caption: Potential impurities based on synthetic routes.
-
From Williamson Ether Synthesis: This reaction typically involves the O-alkylation of a phenol with an alkyl halide.[5][6][7]
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-amino-2-methoxyphenol.
-
Elimination Byproduct: The base used can promote an E2 elimination reaction with the cyclopentyl bromide, leading to the formation of cyclopentene.[5] While volatile, traces may remain.
-
Over-alkylation: The aniline nitrogen can also be alkylated, although this is generally less favorable than O-alkylation of the phenoxide.
-
-
From Reduction of a Nitroarene: This is a common method for introducing an aniline group.[8][9][10]
-
Unreacted Nitro Compound: Incomplete reduction will leave the starting nitroarene.
-
Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[9][10] Insufficient reducing agent or reaction time can result in the presence of these species.
-
Azo Compounds: Under certain conditions, the nitroso intermediate can react with the aniline product to form an azo-coupled dimer.[9]
-
Troubleshooting Strategy:
-
TLC Analysis: Use a co-spot on your TLC plate with the starting material to confirm its presence in the reaction mixture.
-
Staining: Different TLC stains can help visualize different functional groups. For example, a potassium permanganate stain can indicate the presence of reducible functional groups like hydroxylamines.
-
Solvent System Optimization: A well-chosen solvent system should provide good separation between your product and the likely impurities. Experiment with different solvent polarities and compositions.
Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?
A3: Diagnosing On-Column Decomposition: Anilines, especially those with electron-donating groups, can be susceptible to oxidation or degradation on acidic silica gel.
Protocol: 2D TLC for Stability Assessment
-
Spotting: On a square TLC plate, spot your crude reaction mixture in one corner, about 1 cm from each edge.
-
First Elution: Develop the plate in a chosen solvent system.
-
Drying and Rotation: Remove the plate, mark the solvent front, and allow it to dry completely. Rotate the plate 90 degrees so that the line of separated spots is now along the bottom edge.
-
Second Elution: Develop the plate again in the same solvent system.
-
Analysis:
-
Stable Compounds: If your compounds are stable on silica, they will appear on the diagonal of the plate.
-
Unstable Compounds: If a compound is decomposing, you will see new spots appearing off the diagonal, below the original spot's position on the diagonal.
-
Workflow for Diagnosing and Mitigating On-Column Decomposition
Caption: Decision workflow for on-column stability issues.
Mitigation Strategies:
-
Deactivate the Stationary Phase: As mentioned in Q1, using deactivated silica or alumina can significantly reduce decomposition.
-
Base Additive: The addition of triethylamine not only improves peak shape but can also help to neutralize the silica surface, reducing its catalytic activity for degradation.
-
Speed: Work efficiently. The longer your compound is on the column, the more opportunity there is for degradation.
-
Reversed-Phase Chromatography: This is often a milder technique for sensitive compounds.
Q4: I have poor separation between my product and an impurity. How can I improve the resolution?
A4: Optimizing Chromatographic Resolution: Achieving good separation requires a balance of selectivity, efficiency, and retention.
Strategies for Improving Resolution:
-
Solvent System Optimization: This is the most powerful tool for improving separation.
-
Adjusting Polarity: If the Rf values are too high, decrease the polarity of the mobile phase. If they are too low, increase the polarity. Aim for an Rf of 0.2-0.4 for your target compound for optimal separation in flash chromatography.
-
Changing Solvent Selectivity: If simply changing the polarity doesn't work, try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Different solvents interact with your compounds and the stationary phase in different ways, which can alter the elution order and improve separation.
-
-
Column Parameters:
-
Column Length and Diameter: A longer, narrower column will generally provide better resolution but will also take longer to run and require more solvent.
-
Particle Size: Smaller silica gel particles lead to higher efficiency and better resolution, but also result in higher backpressure.
-
-
Gradient Elution: If you have a complex mixture with compounds of widely varying polarities, a gradient elution (where the polarity of the mobile phase is gradually increased over the course of the separation) can be very effective.
III. Summary and Key Takeaways
The successful chromatographic purification of this compound hinges on understanding and mitigating the effects of its basic aniline functionality.
-
Peak Tailing is Common: Expect and address the interaction of the aniline with acidic silica gel.
-
Base Additives are Your Friend: Triethylamine is a powerful tool for improving peak shape and reducing on-column degradation.
-
Know Your Impurities: Understanding the potential byproducts of your synthesis will guide your purification strategy.
-
When in Doubt, Test for Stability: A quick 2D TLC can save you a lot of time and frustration by diagnosing on-column decomposition.
-
Don't Be Afraid to Change Your System: If a particular stationary phase or solvent system isn't working, be prepared to explore alternatives like alumina or reversed-phase chromatography.
By applying these principles and troubleshooting strategies, you can develop a robust and efficient method for the purification of this compound and other challenging aromatic amines.
IV. References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Available at: [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Available at: [Link]
-
ResearchGate. (n.d.). Chromatogram of anilines on BeImC8-Sil. Mobile phase, methanol–water.... Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]
-
ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Available at: [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Available at: [Link]
-
Comprehensive Organic Name Reactions and Reagents. (n.d.). Williamson Ether Synthesis. Available at:
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
PubMed. (2013). Separation Optimization of Aniline and Seven 4-substituted Anilines in High-Submicellar Liquid Chromatography Using Empirical Retention Modeling and Derringer's Desirability Function. Available at: [Link]
-
University of Massachusetts Lowell. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]
-
Chromatography Online. (2011). Troubleshooting Basics, Part I: Where to Start?. Available at: [Link]
-
Iranian Journal of Pharmaceutical Research. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
PubMed. (2001). Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. Available at: [Link]
-
ResearchGate. (2016). (PDF) Synthesis of 1[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Available at: [Link]
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]
Sources
- 1. This compound | 154464-26-3 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
stability issues and degradation pathways of 3-(Cyclopentyloxy)-4-methoxyaniline
Welcome to the technical support center for 3-(Cyclopentyloxy)-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. My aim is to equip you with the necessary knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity of your results.
I. Introduction to this compound
This compound, with the molecular formula C12H17NO2, is an aniline derivative characterized by a cyclopentyloxy and a methoxy group on the benzene ring.[1][2] Its structure, particularly the electron-rich aromatic amine, dictates its chemical reactivity and potential instability. Like many anilines, this compound is susceptible to oxidation, which can be influenced by air, light, and the presence of impurities.[3] Understanding these intrinsic properties is crucial for its proper handling, storage, and use in experimental settings.
II. Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a yellow or brownish tint. Is it still usable?
A1: The appearance of a yellow or brownish color in anilines is a common indicator of oxidation.[3] While slight discoloration may not significantly impact the outcome of all experiments, it signifies the presence of impurities. For sensitive applications, such as in late-stage drug development or quantitative assays, it is highly recommended to purify the compound before use. For less sensitive applications, the material may still be usable, but you should be aware of the potential for side reactions or inaccurate quantification.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] It should be kept in a cool, dark, and dry place.[5] Refrigeration at 2-8°C is often recommended.[2] Exposure to light and air should be strictly avoided to prevent photo-oxidation and reaction with atmospheric oxygen.
Q3: I am dissolving this compound in a solvent and the solution is turning dark. What is happening?
A3: The darkening of the solution upon dissolution is likely due to accelerated oxidation in the presence of a solvent and dissolved oxygen. The choice of solvent can influence the rate of degradation. Protic solvents or those containing trace metal impurities can catalyze oxidation. It is advisable to use high-purity, de-gassed solvents. If the problem persists, consider preparing solutions fresh before use and handling them under an inert atmosphere.
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data for this compound is limited, anilines, in general, are incompatible with strong oxidizing agents, acids, and acid chlorides. Reactions with these substances can be vigorous and may lead to the formation of hazardous products. Always conduct a thorough literature search and consider small-scale trial reactions when using this compound with new reagents.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during the use of this compound.
Problem 1: Unexpected Side Products in a Reaction
-
Symptom: Your reaction is yielding unexpected byproducts, and you suspect the starting material's purity.
-
Potential Cause: Degradation of this compound prior to or during the reaction. The primary degradation pathway is likely the oxidation of the aniline group.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of your this compound stock using an appropriate analytical method like HPLC, GC-MS, or NMR.
-
Purification: If impurities are detected, purify the starting material. Column chromatography on silica gel is a common method for purifying anilines.[6][7]
-
Inert Atmosphere: Run your reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation during the experiment.
-
Solvent Purity: Use anhydrous and de-gassed solvents to minimize oxidative degradation.
-
Problem 2: Inconsistent Results in Biological Assays
-
Symptom: You are observing high variability in your biological assay results when using different batches or preparations of this compound.
-
Potential Cause: The presence of varying levels of degradation products which may have different biological activities or interfere with the assay.
-
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Prepare stock solutions fresh from a purified solid for each set of experiments.
-
Storage of Solutions: If stock solutions need to be stored, aliquot them into single-use vials, purge with an inert gas, and store at -20°C or -80°C in the dark.
-
Quality Control: Implement a quality control step where the purity of the compound in the stock solution is verified before use in assays.
-
IV. Potential Degradation Pathways
A. Oxidative Degradation
The most probable degradation pathway is the oxidation of the aniline functional group. This can proceed through a one-electron oxidation to form a radical cation, which can then dimerize or polymerize, leading to colored impurities.[8] Peroxidative metabolism of anisidine isomers has been shown to produce reactive diimine and quinone imine metabolites.[8]
Caption: Potential Oxidative Degradation Pathway.
B. Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative processes.[9] Therefore, protecting the compound from light at all stages of handling and storage is critical.
V. Experimental Protocols
Protocol 1: Small-Scale Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound that has undergone some degradation.
-
Slurry Preparation: Dissolve the discolored this compound in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[6] The polarity of the eluent should be optimized using thin-layer chromatography (TLC).
-
Loading: Carefully load the dissolved compound onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Purity Confirmation: Confirm the purity of the final product using an appropriate analytical technique.
Protocol 2: Preparation and Storage of Stock Solutions
-
Weighing: Weigh the desired amount of purified this compound in a clean, dry vial.
-
Solvent Addition: Add the required volume of high-purity, de-gassed solvent to the vial to achieve the desired concentration.
-
Dissolution: Gently swirl or vortex the vial until the compound is completely dissolved. Sonication can be used if necessary, but care should be taken to avoid heating the solution.
-
Inert Gas Purge: If the solution is to be stored, gently bubble argon or nitrogen gas through the solution for a few minutes to remove dissolved oxygen.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials. Seal the vials tightly and store them at an appropriate temperature (e.g., -20°C or -80°C) in the dark.
VI. Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H17NO2 | [1][2] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| CAS Number | 154464-26-3 | [1][2] |
| Predicted pKa | 4.44 ± 0.11 | [1] |
| Boiling Point | 342.6 ± 22.0 °C (Predicted) | [2] |
| Density | 1.123 ± 0.06 g/cm3 (Predicted) | [2] |
VII. Conclusion
While this compound is a valuable compound in research and development, its inherent susceptibility to oxidative degradation necessitates careful handling and storage. By understanding the potential stability issues and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can ensure the quality and integrity of their experiments. Proactive measures to prevent degradation are always preferable to post-reaction purification and will lead to more reliable and reproducible scientific outcomes.
VIII. References
-
Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. [Link]
-
O'Brien, P. J. (1991). Reactive intermediates formed during the peroxidative oxidation of anisidine isomers. Chemical research in toxicology, 4(5), 536–543. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Methoxyaniline. [Link]
-
Kinetics and mechanism of cymoxanil degradation in buffer solutions. [Link]
-
PubChemLite. This compound hydrochloride (C12H17NO2). [Link]
-
Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of pharmaceutical sciences, 81(8), 812–814. [Link]
-
Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. [Link]
-
Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. [Link]
-
Wikipedia. p-Anisidine. [Link]
-
PubChem. (4s)-4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one. [Link]
-
Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. [Link]
-
PubChem. p-Anisidine. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | 154464-26-3 [amp.chemicalbook.com]
- 3. p-Anisidine - Wikipedia [en.wikipedia.org]
- 4. carlroth.com [carlroth.com]
- 5. 3-Methoxyaniline(536-90-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reactive intermediates formed during the peroxidative oxidation of anisidine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
removal of unreacted starting materials from 3-(Cyclopentyloxy)-4-methoxyaniline
Welcome to the technical support guide for the purification of 3-(Cyclopentyloxy)-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and other impurities from this valuable compound. This guide provides in-depth, field-proven insights and step-by-step protocols to ensure the highest purity of your final product.
Introduction: The Challenge of Purifying this compound
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its preparation, often via a Williamson ether synthesis followed by the reduction of a nitro group, can result in a crude product contaminated with unreacted starting materials such as 4-nitro-2-(cyclopentyloxy)-1-methoxybenzene, 3-hydroxy-4-methoxyaniline (from incomplete etherification), and cyclopentyl bromide, as well as various side-products. The structural similarity of these impurities to the desired product, coupled with the inherent reactivity of the aniline functional group, presents unique purification challenges. The basic nature of the aniline moiety can lead to strong interactions with acidic stationary phases like silica gel, causing issues such as peak tailing and potential degradation during column chromatography.[1][2]
This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios, offering practical and scientifically grounded solutions.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows multiple spots close to my product spot. How can I identify the impurities and select the best purification strategy?
A1: Understanding Your Impurity Profile
Effective purification begins with identifying the nature of the impurities. The common starting materials for the synthesis of this compound include a substituted phenol (like 3-hydroxy-4-methoxyaniline or a related nitro-phenol) and a cyclopentyl halide (e.g., cyclopentyl bromide).[3] The other key starting material is the nitro-analogue which is then reduced.
Initial Assessment with Thin-Layer Chromatography (TLC):
TLC is an indispensable tool for a quick assessment of your crude reaction mixture.[4][5][6]
-
Co-spotting: Spot your crude reaction mixture alongside the starting materials on the same TLC plate. This will help you tentatively identify which spots correspond to unreacted starting materials.
-
Solvent System Variation: Run TLC plates in different solvent systems (e.g., varying ratios of hexane/ethyl acetate and dichloromethane/methanol) to achieve better separation and understand the relative polarities of the components. Aniline derivatives can be visualized under UV light or by staining with permanganate or other suitable agents.[7][8]
Logical Flow for Purification Strategy Selection:
Caption: Decision workflow for purification strategy.
Q2: I suspect unreacted phenolic starting material is present. What is the most efficient way to remove it?
A2: Leveraging Acidity Differences with Acid-Base Extraction
Phenols are acidic, while anilines are basic. This difference in chemical properties provides a straightforward method for separation via acid-base extraction.[9][10]
Underlying Principle: By washing an organic solution of your crude product with an aqueous base (e.g., sodium hydroxide), the acidic phenol will be deprotonated to form a water-soluble phenoxide salt, which will partition into the aqueous layer. The basic aniline will remain in the organic layer.
Step-by-Step Protocol for Phenolic Impurity Removal:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous sodium hydroxide (NaOH) solution. Typically, two to three washes are sufficient.
-
Separation: Separate the organic layer from the aqueous layer. The aqueous layer now contains the deprotonated phenolic impurity.
-
Neutralization and Final Washes: Wash the organic layer with water and then with brine to remove any residual NaOH and to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
Data Summary for Extraction Solvents:
| Solvent | Density (g/mL) | Boiling Point (°C) | Notes |
| Dichloromethane | 1.33 | 39.6 | Good for dissolving a wide range of organic compounds. Forms the bottom layer with aqueous solutions. |
| Ethyl Acetate | 0.902 | 77.1 | Less dense than water (top layer). Can be prone to hydrolysis under strongly acidic or basic conditions. |
| Diethyl Ether | 0.713 | 34.6 | Highly volatile and flammable. Forms the top layer. |
Q3: My product streaks badly during column chromatography on silica gel. How can I improve the separation?
A3: Mitigating Interactions with the Stationary Phase
The basic lone pair of electrons on the nitrogen atom of the aniline can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to peak tailing, poor separation, and in some cases, degradation of the product on the column.[1][2]
Troubleshooting Strategies:
-
Addition of a Competing Base: Adding a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to the mobile phase can neutralize the acidic sites on the silica gel.[1] This prevents the aniline from strongly adsorbing to the stationary phase, resulting in sharper peaks and better separation.
-
Use of Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica gel is a highly effective option.[1][2][11] The stationary phase is covalently modified with amino groups, creating a less acidic environment that is more compatible with basic compounds.
-
Switching to a Different Stationary Phase: Basic alumina can also be a suitable alternative to silica gel for the purification of basic compounds.
Workflow for Optimizing Column Chromatography of Amines:
Caption: Optimizing chromatography for basic compounds.
Q4: Can I purify this compound by recrystallization? If so, how do I choose a suitable solvent?
A4: The Art of Recrystallization for High Purity
Recrystallization is an excellent technique for obtaining highly pure crystalline solids, provided a suitable solvent can be found.[12][13][14][15] The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection Protocol:
-
Initial Screening: Place a small amount of your crude product (around 20-30 mg) into several test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves. If the solid is very soluble at room temperature, that solvent is not suitable for single-solvent recrystallization.
-
Heating: If the solid is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. A good recrystallization solvent will result in the formation of crystals.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed. Dissolve the crude product in the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.
Common Recrystallization Solvents and Their Properties:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Often a good choice for anilines. Can be used in a mixed system with water. |
| Isopropanol | 82 | Polar | Similar to ethanol but less volatile. |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Hexane/Heptane | 69/98 | Nonpolar | Often used as the "poor" solvent in a mixed system. |
Concluding Remarks
The successful purification of this compound relies on a systematic approach that begins with a thorough analysis of the crude product. By understanding the chemical properties of the target molecule and its potential impurities, researchers can select the most appropriate purification technique, whether it be acid-base extraction, column chromatography with a modified mobile phase or stationary phase, or recrystallization. The protocols and troubleshooting tips provided in this guide are intended to empower scientists to overcome common purification hurdles and obtain this valuable intermediate in high purity, thereby ensuring the success of subsequent synthetic steps.
References
-
Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Journal of Chromatographic Science. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. [Link]
- Recovery of Aniline from Aqueous Solution Using the Membrane Arom
-
Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. ResearchGate. [Link]
- Exp 6 - Extraction. Google.
-
How do I remove aniline from the reaction mixture? ResearchGate. [Link]
-
Thin-layer chromatography as a method for separating aniline oligomers. ResearchGate. [Link]
-
Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. [Link]
- Organic Chemistry Williamson Ether Synthesis. University of Richmond.
-
How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
- Process for the purification of aromatic amines.
-
Is there an easy way to purify organic amines? Biotage. [Link]
- The Williamson Ether Synthesis. Google.
-
Recrystallization: Figure 1. Structure of Aniline. Scribd. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. [Link]
-
Recrystallization Of Acetanilide From Aniline. Cram. [Link]
- Experiment 06 Williamson Ether Synthesis. Google.
-
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. [Link]
- Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Google.
- Method for extracting aniline with nitrobenzene.
-
Straight Answers: Best column for amine purification. YouTube. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Recrystallization and Crystallization. University of Rochester. [Link]
-
Recrystallization. YouTube. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. asianpubs.org [asianpubs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scribd.com [scribd.com]
- 13. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. youtube.com [youtube.com]
Roflumilast Synthesis Technical Support Center: A Guide to Byproduct Prevention
Welcome to the technical support center for Roflumilast synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Roflumilast synthesis and effectively troubleshoot and prevent the formation of common byproducts. Our approach is rooted in a deep understanding of the reaction mechanisms, providing not just protocols, but the scientific rationale behind them to empower you in your experimental work.
I. Overview of Roflumilast Synthesis and Impurity Formation
Roflumilast, a selective PDE-4 inhibitor, is synthesized through a multi-step process that, while robust, can be prone to the formation of several process-related impurities and degradation products.[1][2][3] These byproducts can arise from starting materials, incomplete reactions, side reactions, or degradation of the final product.[1][4] Effective control of these impurities is critical for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[2]
This guide will focus on the most frequently encountered impurities, their mechanisms of formation, and practical, field-proven strategies for their mitigation.
II. Troubleshooting Guides: Byproduct-Specific Prevention Strategies
This section is formatted in a question-and-answer style to directly address common issues encountered during Roflumilast synthesis.
FAQ 1: I am observing a significant amount of Roflumilast Impurity-III, the bis-cyclopropylmethoxy analog. What is its origin and how can I prevent its formation?
Answer:
Mechanism of Formation:
Roflumilast Impurity-III, chemically known as 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide, is a common process-related impurity.[1][3] It primarily arises from the over-alkylation of the starting material, 3,4-dihydroxybenzaldehyde, during the synthesis of the key intermediate, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde. If both phenolic hydroxyl groups are alkylated with cyclopropylmethyl bromide instead of the intended selective mono-alkylation, this impurity will be carried through subsequent synthetic steps.[1][5]
Visualizing the Formation Pathway:
Caption: Formation of Roflumilast Impurity-III precursor via over-alkylation.
Prevention and Control Strategies:
To minimize the formation of this impurity, precise control over the initial alkylation step is crucial.
Experimental Protocol: Selective Mono-alkylation
-
Reagent Stoichiometry: Carefully control the stoichiometry of cyclopropylmethyl bromide. Use of a significant excess should be avoided. A molar ratio of 1.0 to 1.1 equivalents relative to 3,4-dihydroxybenzaldehyde is recommended.
-
Base Selection and Stoichiometry: Employ a mild base such as potassium carbonate (K₂CO₃). Using a strong base can deprotonate both hydroxyl groups, promoting di-alkylation. The amount of base should be carefully controlled, typically 1.0 to 1.2 equivalents.
-
Reaction Temperature: Maintain a moderate reaction temperature, typically between 40-60°C. Higher temperatures can increase the rate of the undesired di-alkylation reaction.
-
Solvent Choice: Acetonitrile is a suitable solvent for this reaction.[5]
-
Gradual Addition: Add the cyclopropylmethyl bromide slowly to the reaction mixture containing 3,4-dihydroxybenzaldehyde and the base. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[5]
-
In-Process Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the desired conversion and minimize the formation of the di-alkylated product.
| Parameter | Recommended Condition | Rationale |
| Cyclopropylmethyl Bromide | 1.0 - 1.1 equivalents | Minimizes over-alkylation. |
| Base | Potassium Carbonate (1.0-1.2 eq.) | Mild base favors selective mono-alkylation. |
| Temperature | 40 - 60°C | Controls reaction rate to suppress di-alkylation. |
| Solvent | Acetonitrile | Provides good solubility and reaction medium.[5] |
| Addition | Slow, gradual addition | Maintains low concentration of alkylating agent. |
FAQ 2: My final product is contaminated with Roflumilast N-Oxide. What causes its formation and how can I avoid it?
Answer:
Mechanism of Formation:
Roflumilast N-Oxide is a known active metabolite of Roflumilast and can also be formed as a degradation product.[6][7][8] Its formation involves the oxidation of the nitrogen atom in the pyridine ring of the Roflumilast molecule.[1][9] This can occur during the synthesis, particularly in the presence of oxidizing agents or under oxidative stress conditions, as well as during storage if the product is exposed to air and light.[4]
Visualizing the Formation Pathway:
Caption: Oxidation of Roflumilast to Roflumilast N-Oxide.
Prevention and Control Strategies:
Preventing the formation of Roflumilast N-Oxide requires careful control of the reaction conditions and proper handling and storage of the final product.
Experimental Protocol: Minimizing Oxidation
-
Avoidance of Oxidizing Agents: In the final steps of the synthesis and during work-up, avoid the use of strong oxidizing agents. If an oxidation step is necessary earlier in the synthesis, ensure that the oxidizing agent is completely removed or quenched before proceeding.
-
Inert Atmosphere: Conduct the final coupling and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use high-purity, peroxide-free solvents, especially for the final crystallization. Ethers, for example, can form peroxides upon storage which can act as oxidizing agents.
-
Temperature Control: Avoid excessive temperatures during the final work-up and drying, as high temperatures can accelerate oxidative degradation.
-
Purification: If Roflumilast N-Oxide is formed, it can be separated from Roflumilast by chromatography or recrystallization, although prevention is the preferred approach.
-
Storage: Store the final Roflumilast product in a well-sealed container, protected from light and air, at controlled room temperature.
FAQ 3: I am struggling with the formation of N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-hydroxybenzamide. How can this byproduct be minimized?
Answer:
Mechanism of Formation:
This impurity, also known as Roflumilast Related Compound A, arises from the incomplete difluoromethylation of the 4-hydroxy group of the benzaldehyde intermediate.[10] If the starting material for the final coupling step is 3-cyclopropylmethoxy-4-hydroxybenzoic acid instead of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, this impurity will be formed. This can be due to an incomplete reaction during the introduction of the difluoromethoxy group. A patent for Roflumilast synthesis specifically addresses the challenge of minimizing this byproduct.[11]
Visualizing the Formation Pathway:
Caption: Formation of the 4-hydroxybenzamide impurity.
Prevention and Control Strategies:
The key to preventing this impurity is to ensure the complete difluoromethylation of the phenolic hydroxyl group.
Experimental Protocol: Complete Difluoromethylation
-
Reagent Quality and Stoichiometry: Use a high-quality difluoromethylating agent (e.g., chlorodifluoromethane or sodium chlorodifluoroacetate) in a slight excess to drive the reaction to completion.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst in a suitable solvent system. Ensure adequate reaction time and temperature to achieve full conversion.[12]
-
In-Process Control: Monitor the reaction progress by HPLC to confirm the disappearance of the starting material (the 4-hydroxybenzaldehyde derivative). The reaction should not be quenched until complete conversion is observed.
-
Purification of Intermediate: Purify the 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde intermediate before proceeding to the oxidation and coupling steps. This will remove any unreacted starting material and prevent the formation of the corresponding impurity.
-
Optimized Coupling Conditions: A patented process suggests that reacting an activated derivative of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid with an excess of the anion of 4-amino-3,5-dichloropyridine can significantly reduce the formation of this byproduct.[11]
| Parameter | Recommended Condition | Rationale |
| Difluoromethylating Agent | Slight excess | Drives reaction to completion. |
| Reaction Monitoring | HPLC | Confirms complete conversion of the 4-hydroxy group. |
| Intermediate Purification | Crucial | Removes unreacted starting material. |
| Coupling Strategy | Use of excess 4-amino-3,5-dichloropyridine anion | Patented method to suppress byproduct formation.[11] |
III. General FAQs in Roflumilast Synthesis
Q1: What are the common analytical techniques to monitor the purity of Roflumilast? A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the purity of Roflumilast and quantifying its related impurities.[4][13][14] Methods have been developed using C18 columns with gradient elution to resolve Roflumilast from its various degradation products and process-related impurities.[4][]
Q2: Are there any specific safety precautions I should take when handling the reagents for Roflumilast synthesis? A2: Yes, several reagents used in Roflumilast synthesis require careful handling. For instance, thionyl chloride, often used to activate the carboxylic acid for amide coupling, is corrosive and reacts violently with water.[1] Oxidizing agents like m-chloroperbenzoic acid (m-CPBA), which can lead to the formation of Roflumilast N-Oxide, should be handled with care.[1] Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Q3: What are the typical final purification methods for Roflumilast? A3: The final purification of Roflumilast is typically achieved through recrystallization from a suitable solvent or solvent mixture, such as acetonitrile/water.[12] The choice of solvent is critical for selectively precipitating the pure Roflumilast while leaving the impurities dissolved in the mother liquor. The purity of the final product should be confirmed by HPLC.
IV. References
-
Narashimha Reddy, G. B., et al. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research, 7(6), 301-311.
-
SynThink. (n.d.). Roflumilast EP Impurities & USP Related Compounds. Retrieved from [Link]
-
ResearchGate. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Roflumilast-impurities. Retrieved from [Link]
-
Barhate, V. D., & Deosthalee, P. C. (2011). Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products. Indian Journal of Pharmaceutical Sciences, 73(4), 431–435.
-
ResearchGate. (2015). Novel Validated Stability-indicating Ultra-performance Liquid Chromatography Method for the Determination of Roflumilast and its Degradation Products in Active Pharmaceutical Ingredient and in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Validated HPLC Method for Assay and Content Uniformity Testing of Roflumilast in Blend and Tablets. International Journal of Pharmaceutical Sciences and Research, 11(5), 2316-2323.
-
Science.gov. (n.d.). metabolite roflumilast n-oxide: Topics by Science.gov. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Validation of Rapid Liquid Chromatographic Method for the Determination of Roflumilast. Journal of Chemical and Pharmaceutical Research, 3(2), 770-775.
-
Google Patents. (n.d.). US8536206B2 - Process for the preparation of roflumilast. Retrieved from
-
Patsnap Synapse. (2024). What is Roflumilast used for? Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and polymorphic study of roflumilast N-oxide. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of An Impurity in Crude Roflumilast. Retrieved from [Link]
-
Journal of China Pharmaceutical University. (2012). Synthesis and polymorphic study of roflumilast N-oxide. Retrieved from [Link]
-
DALIRESP® (roflumilast). (n.d.). Safety and Adverse Reactions. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Novel Roflumilast Analogues. Retrieved from [Link]
-
Patsnap Synapse. (2025). What is the therapeutic class of Roflumilast? Retrieved from [Link]
-
Mayo Clinic. (n.d.). Roflumilast (oral route) - Side effects & dosage. Retrieved from [Link]
-
Allmpus. (n.d.). Roflumilast Related Compound A. Retrieved from [Link]
-
Google Patents. (n.d.). CN105254559A - Preparation method for high-purity roflumilast. Retrieved from
-
HMDB. (n.d.). Showing metabocard for Roflumilast N-oxide (HMDB0060590). Retrieved from [Link]
-
Google Patents. (n.d.). CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid. Retrieved from
-
Google Patents. (n.d.). WO2013131484A1 - Process for preparation of roflumilast. Retrieved from
-
PubMed. (2018). Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and polymorphic study of roflumilast <i>N</i>-oxide [jcpu.cpu.edu.cn]
- 8. caymanchem.com [caymanchem.com]
- 9. metabolite roflumilast n-oxide: Topics by Science.gov [science.gov]
- 10. allmpus.com [allmpus.com]
- 11. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 12. CN105254559A - Preparation method for high-purity roflumilast - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to the Synthetic Efficiency of 3-(Cyclopentyloxy)-4-methoxyaniline Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopentyloxy)-4-methoxyaniline is a valuable building block in the synthesis of various pharmacologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the drug development community. This guide will compare two primary synthetic strategies, starting from readily available precursors: Isovanillin and Guaiacol.
Route 1: Synthesis from Isovanillin
This route utilizes the commercially available and relatively inexpensive starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthesis proceeds in two key steps: O-alkylation followed by conversion of the aldehyde to an amine.
Caption: Synthetic pathway for this compound starting from Isovanillin.
Step 1: O-Alkylation of Isovanillin (Williamson Ether Synthesis)
The initial step involves the formation of the cyclopentyl ether via a Williamson ether synthesis. This reaction proceeds by deprotonating the phenolic hydroxyl group of isovanillin with a suitable base, followed by nucleophilic attack on an electrophilic cyclopentyl source, such as cyclopentyl bromide.
Experimental Protocol:
-
To a solution of isovanillin in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a slight excess of a base like potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for a short period to ensure complete deprotonation.
-
Add a stoichiometric equivalent of cyclopentyl bromide to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
Causality of Experimental Choices:
-
Solvent: DMF is an excellent choice for Sₙ2 reactions like the Williamson ether synthesis due to its polar aprotic nature, which solvates the cation of the base without hindering the nucleophilicity of the phenoxide.
-
Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.
-
Temperature: Moderate heating increases the reaction rate without promoting significant elimination side products from the cyclopentyl bromide.
Step 2: Conversion of Aldehyde to Aniline via Oxime Intermediate
The transformation of the benzaldehyde to a primary aniline can be efficiently achieved through a two-step sequence involving the formation of an oxime followed by its reduction.
Experimental Protocol:
-
Oxime Formation:
-
Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde in a suitable solvent like ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the precipitated oxime by filtration.
-
-
Reduction of the Oxime:
-
The isolated oxime can be reduced to the corresponding aniline using various reducing agents. A common and effective method is catalytic hydrogenation.
-
Suspend the oxime in a solvent like ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the uptake of hydrogen ceases.
-
Filter off the catalyst and concentrate the filtrate to obtain this compound.
-
Causality of Experimental Choices:
-
Oxime Formation: This is a standard and high-yielding reaction for converting aldehydes to a stable intermediate that is readily reduced.
-
Catalytic Hydrogenation: This method is often preferred for the reduction of oximes to primary amines due to its high efficiency, clean reaction profile, and the ease of product isolation by simple filtration of the catalyst.
Route 2: Synthesis from Guaiacol
An alternative approach begins with guaiacol (2-methoxyphenol). This route involves nitration, O-alkylation, and subsequent reduction of the nitro group.
A Comparative Guide to the Orthogonal Validation of 3-(Cyclopentyloxy)-4-methoxyaniline Purity by HPLC and NMR Spectroscopy
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like 3-(Cyclopentyloxy)-4-methoxyaniline is not merely a quality metric; it is the bedrock of safety and efficacy. Impurities, whether they are residual starting materials, by-products, or degradants, can have significant, often unpredictable, pharmacological and toxicological effects. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate a rigorous and comprehensive characterization of any drug substance.[1][2][3][4] This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the definitive purity assessment of this compound. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, advocating for a synergistic, orthogonal approach to achieve unimpeachable analytical validation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard in Separative Purity
HPLC, particularly in its reverse-phase modality, is the workhorse of pharmaceutical purity analysis. Its strength lies in its exceptional ability to separate the main compound from structurally similar impurities. For an aromatic amine like this compound, a C18 column is the stationary phase of choice. The nonpolar C18 chains interact with the hydrophobic regions of the analyte and its impurities, while a polar mobile phase, typically a gradient of water and acetonitrile, elutes the compounds based on their relative polarities.
The causality behind employing a gradient elution is rooted in efficiency and resolution. A gradient, which systematically increases the organic solvent concentration, allows for the elution of a wide range of compounds with varying polarities within a single run. This ensures that highly retained, nonpolar impurities are eluted effectively while providing sharp peaks for earlier eluting compounds, a challenge often faced with isocratic methods.
Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent hydrophobic selectivity for aromatic compounds and high efficiency due to smaller particle size. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as an ion-suppressor, improving peak shape for the basic aniline moiety. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 30% B to 95% B over 15 min | Ensures separation of potential polar starting materials and non-polar, late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Detection | UV at 245 nm | Aromatic amines exhibit strong absorbance in this region, providing high sensitivity. A Diode Array Detector (DAD) is preferred to assess peak purity. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility. |
Experimental Protocol: HPLC Purity Analysis
-
Standard & Sample Preparation:
-
Accurately prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a working standard at 0.1 mg/mL by diluting the stock solution.
-
Prepare the test sample at a concentration of approximately 1.0 mg/mL to accurately detect impurities at the 0.1% level.
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the working standard.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, as per USP <1225> guidelines.[5]
-
-
Chromatographic Run:
-
Inject a blank (diluent), followed by the standard and sample solutions.
-
-
Data Analysis:
-
Determine the purity using the area normalization method. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (excluding blank peaks).
-
This approach, while straightforward, assumes all impurities have a similar response factor to the main analyte at the detection wavelength. For higher accuracy, a relative response factor for each known impurity should be determined.
-
Workflow for HPLC Purity Validation
Sources
A Comparative Benchmarking of 3-(Cyclopentyloxy)-4-methoxyaniline Analogues as Potent Phosphodiesterase-4 Inhibitors
In the landscape of modern drug discovery, the strategic modification of privileged scaffolds is a cornerstone of developing novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of 3-(Cyclopentyloxy)-4-methoxyaniline and its structurally related analogues. This chemical moiety forms the core of Roflumilast, a potent and selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD). Our investigation delves into the nuanced structure-activity relationships (SAR) that govern the inhibitory activity of these compounds, offering valuable insights for researchers, scientists, and professionals engaged in drug development.
The central hypothesis of this guide is that rational modifications to the 3-(cyclopentyloxy)-4-methoxyphenyl core can yield analogues with superior therapeutic indices. We will explore this by examining key structural variations and their impact on biological activity, supported by experimental data from peer-reviewed studies.
The Core Moiety: A Privileged Scaffold for PDE4 Inhibition
The 3-(cyclopentyloxy)-4-methoxyphenyl group is a well-established pharmacophore for potent PDE4 inhibition.[1] The methoxy group and the larger cyclopentyloxy group effectively occupy two hydrophobic pockets (Q1 and Q2, respectively) within the active site of the PDE4 enzyme.[1] This interaction is crucial for anchoring the inhibitor and facilitating the key hydrogen bond formation that disrupts the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] An increase in intracellular cAMP levels is the desired downstream effect, leading to a reduction in inflammatory responses.[1][2]
The aniline functional group on this core structure serves as a versatile chemical handle for the introduction of various substituents, allowing for the fine-tuning of the molecule's properties. The subsequent sections will compare analogues based on modifications at this position.
Comparative Analysis of Key Analogues
Our comparative study will focus on analogues where the aniline group of this compound is incorporated into a larger amide or heterocyclic structure. These modifications significantly influence the compound's interaction with the PDE4 active site and its overall pharmacological profile.
Benzamide Analogues: The Roflumilast Archetype
A pivotal class of analogues is the benzamides, exemplified by Roflumilast. In these compounds, the aniline nitrogen is acylated with a substituted benzoic acid.
Roflumilast (N-(3,5-dichloropyridin-4-yl)-3-(cyclopentyloxy)-4-methoxybenzamide) stands as the benchmark compound. Its exceptional potency and selectivity are attributed to the 3,5-dichloropyridyl group, which engages in additional interactions within the PDE4 active site.[3]
A study by Ashton et al. (1994) systematically explored modifications to the benzamide portion, leading to the identification of 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (an analogue structurally identical to Roflumilast) as a highly potent PDE4 inhibitor.[3] This compound demonstrated exceptional potency in inhibiting PDE IV from pig aorta and superoxide generation from guinea pig eosinophils, as well as in vivo activity in inhibiting histamine-induced bronchospasm.[3]
More recent work has focused on creating Roflumilast analogues with improved pharmacokinetic properties and preferential selectivity for specific PDE4 subtypes. For instance, new benzo[d]thiazol-2-yl and -6-yl benzamide derivatives have shown good potency and preferential selectivity for PDE-4B over PDE-4D.[4] One particular compound, 6c, exhibited a 6-fold preferential PDE-4B/4D selectivity, a significant increase in in vitro cAMP, and good inhibition of TNF-α.[4] Furthermore, it demonstrated improved metabolic stability and a longer half-life compared to Roflumilast.[4]
Oxime Ether Analogues: Exploring New Linkages
A newer class of analogues replaces the amide linkage with an oxime ether, while modifying the terminal group. These compounds, such as GEBR-7b, have been investigated as selective PDE4D inhibitors for potential applications in treating neurodegenerative diseases like Alzheimer's.[5][6]
In a study by De Luca et al. (2014), a series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives with an oxime ether linkage to a terminal cycloamine were synthesized and evaluated.[5] The structure-activity relationship studies, supported by in silico docking, revealed that both the chain length and the hydrophilicity of the terminal amino function are critical for potent and selective inhibition of the PDE4D catalytic pocket.[5] Compounds 8, 10a, and 10b from this series showed increased potency as PDE4D inhibitors compared to the initial hit compound.[5]
The ability of compound 8 to increase cAMP levels in neuronal cells underscores the potential of this chemical class to modulate neuronal signaling pathways relevant to memory and cognition.[5][6]
Isoindolinone Derivatives: Targeting TNF-α Production
Another interesting class of analogues incorporates the 3-(cyclopentyloxy)-4-methoxyphenyl moiety into an isoindolinone scaffold. These compounds have been evaluated for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[7]
A study on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives identified 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone (5) as the most potent inhibitor of TNF-α production in LPS-stimulated RAW264.7 cells.[7] This highlights the versatility of the core scaffold in designing inhibitors that target different aspects of the inflammatory cascade.
Data Summary: A Head-to-Head Comparison
The following table summarizes the reported biological activities of selected analogues. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
| Compound | Analogue Class | Target | Key Findings | Reference |
| Roflumilast | Benzamide | PDE4 | Potent and selective PDE4 inhibitor, approved for COPD. | [3][8] |
| Compound 6c | Benzamide (benzo[d]thiazol-6-yl) | PDE4B | 6-fold preferential PDE4B/4D selectivity; improved pharmacokinetics over Roflumilast. | [4] |
| GEBR-7b related compounds (8, 10a, 10b) | Oxime Ether | PDE4D | Increased potency as selective PDE4D inhibitors. | [5] |
| Compound 5 | Isoindolinone | TNF-α production | Most potent inhibitor of TNF-α production in its class. | [7] |
Experimental Protocols: Ensuring Scientific Rigor
The credibility of the comparative data presented hinges on the robustness of the experimental methodologies employed. Below are representative protocols for key assays used in the evaluation of these compounds.
General Synthesis of Benzamide Analogues
The synthesis of Roflumilast and its benzamide analogues typically involves the coupling of a 3-(cyclopentyloxy)-4-methoxybenzoic acid derivative with a substituted amine.
Workflow for Benzamide Analogue Synthesis
Caption: General synthetic route for benzamide analogues.
Detailed Steps:
-
Acid Chloride Formation: To a solution of 3-(cyclopentyloxy)-4-methoxybenzoic acid in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM), a catalytic amount of dimethylformamide (DMF) is added.[9] Oxalyl chloride or thionyl chloride is then added dropwise at 0 °C.[9] The reaction mixture is stirred and allowed to warm to room temperature for approximately 30 minutes to yield the acid chloride intermediate.[9]
-
Amide Coupling: In a separate flask, the desired substituted amine (e.g., 3,5-dichloropyridin-4-amine) is dissolved in an anhydrous solvent like DMF.[9] A base such as sodium hydride (NaH) is added at 0 °C to deprotonate the amine.[9] The previously prepared acid chloride solution is then added dropwise to this mixture.[9] The reaction is stirred and allowed to warm to room temperature for 30 minutes.[9]
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final benzamide analogue.
In Vitro PDE4 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.
Workflow for PDE4 Inhibition Assay
Caption: Workflow for a typical two-step PDE4 inhibition assay.
Detailed Steps:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing the purified PDE4 enzyme (specific isoforms like PDE4B or PDE4D can be used for selectivity profiling), an appropriate assay buffer (e.g., Tris-HCl), and varying concentrations of the test compound is prepared.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, cAMP.
-
Incubation: The plate is incubated at 37°C for a defined period to allow for the enzymatic conversion of cAMP to AMP.
-
Reaction Termination: The reaction is stopped, often by heat inactivation or the addition of a stopping reagent.
-
Conversion to Phosphate: The amount of AMP produced is determined indirectly. 5'-nucleotidase is added to the mixture, which converts the AMP to adenosine and inorganic phosphate (Pi).
-
Quantification: The amount of inorganic phosphate generated is quantified using a colorimetric method, such as the Malachite Green assay. The absorbance is read using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights and Mechanistic Rationale
The comparative data reveals several key SAR trends:
-
The 3-(Cyclopentyloxy)-4-methoxy core is essential: This group provides the fundamental anchoring interactions within the PDE4 active site.
-
The nature of the linker and terminal group is critical for potency and selectivity:
-
The benzamide linkage with a substituted aromatic or heteroaromatic ring, as seen in Roflumilast and its analogues, is highly effective for potent PDE4 inhibition. The substituents on the terminal ring can be modified to fine-tune selectivity for different PDE4 subtypes. For example, the benzo[d]thiazole moiety in compound 6c confers preferential selectivity for PDE4B.[4]
-
The oxime ether linkage offers an alternative chemical space for developing selective PDE4D inhibitors. The properties of the terminal amine in these analogues, such as hydrophilicity, are crucial for achieving selective interactions with the PDE4D catalytic domain.[5]
-
The isoindolinone scaffold demonstrates that the core moiety can be integrated into more rigid systems to target different biological endpoints, such as TNF-α production.[7]
-
Logical Relationship of SAR
Caption: Key molecular components influencing biological activity.
Conclusion and Future Directions
This comparative guide demonstrates that while this compound is a highly privileged starting point, its true potential is realized through strategic derivatization. The analogues discussed herein showcase the chemical tractability of this scaffold and the diverse pharmacological profiles that can be achieved.
-
Benzamide analogues remain a gold standard for potent, broad-spectrum PDE4 inhibition, with newer iterations offering improved subtype selectivity and pharmacokinetic properties.
-
Oxime ether analogues have emerged as a promising avenue for the development of selective PDE4D inhibitors, which may offer therapeutic benefits in neurology with a potentially improved side-effect profile.
-
Isoindolinone derivatives illustrate the broader applicability of the core structure in developing anti-inflammatory agents that may act through mechanisms beyond direct PDE4 inhibition.
Future research should continue to explore novel linkers and terminal groups to further refine subtype selectivity, particularly for PDE4A and PDE4C. Additionally, a deeper understanding of the pharmacokinetic and pharmacodynamic relationships of these analogues will be crucial for their successful translation into clinical candidates. The insights and data presented in this guide provide a solid foundation for these future endeavors.
References
-
Si, Y. H., Sun, G. C., Song, G., Mai, W. P., & Li, Z. C. (2013). Synthesis and Characterization of Novel Roflumilast Analogues. Advanced Materials Research, 781-784, 1190-1193. [Link]
-
De Luca, M. A., et al. (2014). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry, 57(16), 7061-72. [Link]
-
Fouad, M. A., et al. (2018). Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile. European Journal of Medicinal Chemistry, 148, 354-367. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Novel Roflumilast Analogues. [Link]
-
ResearchGate. (n.d.). Synthetic route of the roflumilast analog library. [Link]
-
ResearchGate. (n.d.). New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment. [Link]
-
PubMed. (n.d.). Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. [Link]
-
Ashton, M. J., et al. (1994). Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry, 37(11), 1696-703. [Link]
-
Yahya-Meymandi, A., et al. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Oriental Journal of Chemistry. [Link]
-
Reily, M. D., et al. (2013). Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. Journal of Biological Chemistry, 288(1), 66-73. [Link]
-
PubChemLite. (n.d.). This compound hydrochloride (C12H17NO2). [Link]
-
Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-21. [Link]
-
MDPI. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
-
Cazzolla, N., et al. (2020). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 25(19), 4438. [Link]
-
Semantic Scholar. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
-
Rasapalli, S., et al. (2015). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2015(3), M862. [Link]
-
Nakagawa, T., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
-
Ratty, A. K., & Das, N. P. (1990). Structure-activity relationships of polymethoxyflavones and other flavonoids as inhibitors of non-enzymic lipid peroxidation. Biochemical Pharmacology, 40(4), 793-7. [Link]
Sources
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
The 3-(Cyclopentyloxy)-4-methoxyaniline Scaffold: A Comparative Guide to Structure-Activity Relationships in Anti-Inflammatory Drug Discovery
For researchers, scientists, and drug development professionals navigating the landscape of anti-inflammatory therapeutics, the 3-(cyclopentyloxy)-4-methoxyaniline scaffold has emerged as a cornerstone for the design of potent and selective phosphodiesterase 4 (PDE4) inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of derivatives of this scaffold, benchmarking their performance against alternative chemotypes and outlining the experimental methodologies crucial for their evaluation. Our focus is to dissect the causality behind experimental choices, ensuring a robust and self-validating framework for your research endeavors.
The Central Role of PDE4 in Inflammation and the Rise of Catechol Ethers
Inflammation is a complex biological response, and its chronic dysregulation underpins a multitude of diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various dermatological conditions. A key regulator of the inflammatory cascade is the second messenger cyclic adenosine monophosphate (cAMP). The intracellular levels of cAMP are tightly controlled by a superfamily of enzymes known as phosphodiesterases (PDEs), which catalyze its hydrolysis.
The PDE4 enzyme family is of particular interest as it is predominantly expressed in inflammatory and immune cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in the suppression of pro-inflammatory mediator release, such as tumor necrosis factor-alpha (TNF-α) and interleukins.
The this compound moiety is a critical component of the catechol-ether class of PDE4 inhibitors. This structural motif has been extensively optimized to achieve high potency and selectivity, with roflumilast being a prime example of a successful drug candidate emanating from this chemical series. The cyclopentyloxy and methoxy groups are known to occupy key hydrophobic pockets within the PDE4 active site, contributing significantly to the binding affinity of these compounds.
Structure-Activity Relationship (SAR) of this compound Derivatives
The potency and selectivity of this compound derivatives are exquisitely sensitive to structural modifications. The following discussion highlights key SAR trends, with supporting data presented in Table 1.
-
The Catechol Ether Moiety : The 3-(cyclopentyloxy)-4-methoxy substitution pattern on the aniline ring is a highly optimized feature for PDE4 inhibition. The cyclopentyloxy group fits snugly into a hydrophobic pocket (Q2 pocket), while the methoxy group occupies another (Q1 pocket). Alterations to the size and nature of the alkoxy groups can dramatically impact potency. For instance, replacing the cyclopentyloxy group with smaller or larger cycloalkyl groups often leads to a decrease in activity.
-
The Aniline and its Substituents : The aniline nitrogen serves as a key attachment point for various heterocyclic systems, which in turn occupy other regions of the PDE4 active site. The nature of this substituent is a major determinant of both potency and the overall physicochemical properties of the molecule. In the case of roflumilast, the N-linked 3,5-dichloropyridyl group plays a crucial role in its high affinity.
-
Modifications for Improved Pharmacokinetics : A significant focus of medicinal chemistry efforts has been to enhance the metabolic stability and pharmacokinetic profiles of these derivatives. For example, the development of roflumilast N-oxide, the active metabolite of roflumilast, demonstrates the importance of considering metabolic pathways in drug design. Recent studies have explored replacing the dichloropyridyl moiety with other heterocycles to improve metabolic stability and reduce off-target effects. Some roflumilast analogues have shown improved metabolic stability with longer in vitro half-lives compared to the parent compound.
A Comparative Analysis of PDE4 Inhibitor Scaffolds
While the this compound scaffold has proven highly successful, the field of PDE4 inhibitor research is rich with diverse chemotypes. A comparative understanding of these alternatives is essential for a comprehensive drug discovery strategy.
| Scaffold Class | Representative Compound | PDE4B IC50 (nM) | Key Features & SAR Insights | Reference(s) |
| Catechol-Ether | Roflumilast | 0.84 | Highly potent and selective. The cyclopentyloxy and methoxy groups are critical for binding in the Q1 and Q2 pockets of the PDE4 active site. | |
| Quinoline | SCH 351591 | 58 | The quinoline core offers a rigid scaffold for presenting key pharmacophoric elements. Modifications to the quinoline ring and its substituents can fine-tune potency and selectivity. | |
| Pyridazinone | Compound 20 | 251 | The pyridazinone ring provides a versatile platform for exploring different substitution patterns. The presence of an indole moiety at the 4-position has been shown to enhance PDE4B inhibitory activity. | |
| Benzoxaborole | Crisaborole | 57.20 | The boron atom in the benzoxaborole scaffold plays a key role in interacting with the catalytic domain of PDE4. These compounds are often developed for topical applications. | |
| Benzoxaborole Analog | Compound 72 | 0.42 | Demonstrates significantly improved potency over Crisaborole, highlighting the potential for further optimization within this class. |
Table 1: Comparative Biological Data of Representative PDE4 Inhibitors. This table summarizes the in vitro potency of representative compounds from different PDE4 inhibitor scaffolds. IC50 values represent the concentration of the compound required to inhibit 50% of the PDE4B enzyme activity.
Beyond PDE4: Alternative Anti-Inflammatory Strategies for Respiratory Diseases
While PDE4 inhibition is a validated and effective strategy, a multifaceted approach to treating inflammatory diseases often involves considering alternative or complementary mechanisms of action. For conditions like COPD, other therapeutic targets are actively being pursued:
-
Tumor Necrosis Factor-alpha (TNF-α) Inhibitors : TNF-α is a key pro-inflammatory cytokine. Biologic agents that neutralize TNF-α, such as infliximab and etanercept, have been investigated for their potential in severe inflammatory conditions.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors : The p38 MAPK signaling pathway plays a crucial role in the production of a wide range of inflammatory mediators. Inhibitors of p38 MAPK have been explored as potential anti-inflammatory agents.
Experimental Protocols for the Evaluation of this compound Derivatives
The robust evaluation of novel anti-inflammatory compounds relies on a suite of well-validated in vitro assays. The following protocols provide detailed, step-by-step methodologies for key experiments.
PDE4B Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to inhibit the enzymatic activity of PDE4B.
Principle: The assay utilizes a fluorescently labeled cAMP substrate. In the presence of active PDE4B, the cAMP is hydrolyzed, and the fluorescent label is released, resulting in a low fluorescence polarization signal. Inhibition of PDE4B prevents this hydrolysis, leading to a high fluorescence polarization signal.
Materials:
-
Recombinant human PDE4B enzyme
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)
-
Test compounds and a reference inhibitor (e.g., Roflumilast)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.
-
Add 5 µL of the diluted compounds or vehicle control to the wells of the microplate.
-
Add 10 µL of a solution containing the recombinant PDE4B enzyme to each well.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using an appropriate filter set (excitation ~485 nm, emission ~535 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the production and release of TNF-α. Test compounds are evaluated for their ability to suppress this response.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
96-well cell culture plates
-
ELISA kit for murine TNF-α
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of the test compounds (in fresh medium) for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by activated macrophages.
Principle: The production of NO is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
LPS from E. coli
-
Test compounds
-
96-well cell culture plates
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.
-
Calculate the percent inhibition of NO production and determine the IC50 value.
Visualizing Key Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize the PDE4 signaling pathway, the experimental workflow for inhibitor screening, and the key molecular interactions of roflumilast within the PDE4B active site.
Figure 1: Simplified PDE4 signaling pathway and the inhibitory action of roflumilast.
Figure 2: Experimental workflow for screening and validating anti-inflammatory compounds.
Figure 3: Key molecular interactions of Roflumilast within the PDE4B active site.
Conclusion
The this compound scaffold remains a highly valuable starting point for the design of potent and selective PDE4 inhibitors for the treatment of inflammatory diseases. A thorough understanding of the SAR of this chemical class, coupled with a comparative analysis of alternative scaffolds and a robust experimental evaluation cascade, is paramount for the successful development of novel therapeutic agents. This guide has provided a framework for such an endeavor, emphasizing the causal relationships between molecular structure, biological activity, and experimental design. By integrating these principles, researchers can navigate the complexities of anti-inflammatory drug discovery with greater confidence and efficiency.
References
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). Molecules, 28(14), 5439. [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis. (2021). European Journal of Medicinal Chemistry, 213, 113171. [Link]
-
Biological activity and relevant substituents within the previous quinoline-based PDE4 inhibitor series. (n.d.). ResearchGate. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2016). Methods in Molecular Biology, 1422, 141-149. [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry, 12(4), 584-595. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). PDF. [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry, 12(4), 584-595. [Link]
-
New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration. (2024). Journal of Molecular Structure, 1295, 136719. [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry, 12(4), 584-595. [Link]
-
New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration. (2024). Journal of Molecular Structure, 1295, 136719. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). Molecules, 28(14), 5439. [Link]
-
Nitric Oxide (NO) Assay Kit Instruction. (n.d.). Nanjing Jiancheng Bioengineering Institute. [Link]
-
Design and development of potent roflumilast analogues targeting PDE-4B: selectivity and pharmacokinetic insights. (2025). Bioorganic Chemistry, 154, 107297. [Link]
-
Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? (2016). ResearchGate. [Link]
-
Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. (2016). Journal of Medicinal Chemistry, 59(23), 10479-10497. [Link]
-
New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration. (2024). Journal of Molecular Structure, 1295, 136719. [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). Molecules, 27(15), 5036. [Link]
-
Design and development of potent roflumilast analogues targeting PDE-4B: selectivity and pharmacokinetic insights. (2025). Bioorganic Chemistry, 154, 107297. [Link]
-
Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. (2019). ResearchGate. [Link]
-
Chemical structures of PDE4 inhibitors based on a catechol-ether scaffold. (n.d.). ResearchGate. [Link]
-
Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. (2011). Therapeutic Advances in Respiratory Disease, 5(6), 401-412. [Link]
-
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (2020). Journal of Korean Medicine, 41(4), 44-53. [Link]
-
Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells? (2015). ResearchGate. [Link]
-
Optimization of a tertiary alcohol series of phosphodiesterase-4 (PDE4) inhibitors: structure-activity relationship related to PDE4 inhibition and human ether-a-go-go related gene potassium channel binding affinity. (2003). Journal of Medicinal Chemistry, 46(12), 2413-2426. [Link]
-
Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. (2022). International Journal of Molecular Sciences, 23(14), 7894. [Link]
-
Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). (2022). Expert Opinion on Therapeutic Patents, 32(1), 35-51. [Link]
-
Roflumilast analogs with improved metabolic stability, plasma protein binding, and pharmacokinetic profile. (2019). Drug Testing and Analysis, 11(6), 886-897. [Link]
- Optimization of a Tertiary Alcohol Series of Phosphodiesterase-4 (PDE4)
comparing the inhibitory potency of different PDE4 inhibitors derived from this compound
An In-Depth Technical Guide to the Comparative Inhibitory Potency of PDE4 Inhibitors Derived from Rolipram and Next-Generation Analogs
For researchers and scientists in drug development, phosphodiesterase 4 (PDE4) has been a focal point for therapeutic intervention in inflammatory diseases for decades.[1][2] PDE4 is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) within inflammatory and immune cells.[3][4] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and other inflammatory mediators.[5][6][7]
Rolipram, a first-generation selective PDE4 inhibitor, served as a pioneering lead compound, establishing the therapeutic potential of this enzyme class.[8][9] However, its clinical utility was hampered by significant side effects, including nausea and emesis.[2][9] This prompted extensive research into novel derivatives and analogs with improved potency, selectivity, and tolerability. This guide provides a comparative analysis of the inhibitory potency of various PDE4 inhibitors, including rolipram and its structural and functional successors, supported by experimental data and protocols.
The cAMP Signaling Pathway and the Role of PDE4
The mechanism of action for PDE4 inhibitors is centered on the modulation of the cAMP signaling pathway. Elevated cAMP levels activate Protein Kinase A (PKA), which leads to the phosphorylation of various downstream targets, ultimately resulting in a dampened inflammatory response.
Caption: The cAMP signaling pathway and the inhibitory action of PDE4 inhibitors.
Comparative Inhibitory Potency of PDE4 Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The PDE4 enzyme family has four main subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), and the selectivity of inhibitors against these subtypes is crucial for balancing therapeutic efficacy with adverse effects.[10] For instance, PDE4B inhibition is strongly linked to anti-inflammatory effects, while PDE4D inhibition has been associated with emesis.[10]
The following table summarizes the IC50 values for rolipram and several other key PDE4 inhibitors.
| Inhibitor | General PDE4 (IC50, nM) | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Source(s) |
| Rolipram | - | 3 | 130 | - | 240 | [10] |
| Piclamilast | 1 | >19,000-fold selective over other PDEs | - | - | - | [11] |
| Roflumilast | 0.7 | µM range | 0.84 | µM range | 0.68 | [10][12] |
| Apremilast | 74 | 20 | 49 | 50 | 30 | [10] |
| Crisaborole | 240 | - | - | - | - | [10] |
| Ciclamilast | Derivative of Piclamilast with improved selectivity for PDE4B over PDE4D | - | Selectively inhibits PDE4B expression | - | - | [13] |
| Mesembrenone | 470 (selective for PDE4D) | - | - | - | 470 | [12] |
Note: IC50 values can vary based on specific assay conditions and the enzyme splice variant used.
Structure-Activity Relationship (SAR) Insights
The development of second-generation PDE4 inhibitors from the rolipram scaffold has been guided by key SAR principles:
-
The Catechol Ether Moiety: The 3-cyclopentyloxy-4-methoxyphenyl group present in rolipram is a critical pharmacophore that anchors the molecule in the active site of the PDE4 enzyme.[8]
-
Derivatization of the Pyrrolidinone Ring: Extensive modifications have been made to the lactam portion of rolipram. For example, the synthesis of N-arylrolipram derivatives led to the identification of compounds with nanomolar potency and over 1000-fold selectivity against other PDE families.[14][15] One such derivative, 5-[4-(3-cyclopentyloxy-4-methoxyphenyl)-2-oxo-pyrrolidin-1-yl]-3-(3-methoxybenzyloxy)benzoic acid N',N'-dimethylhydrazide, proved to be a highly potent inhibitor in cellular assays.[14][15]
-
Stereoselectivity: The stereochemistry of rolipram-based compounds significantly impacts their inhibitory activity. Studies have shown that the (S)-enantiomer is a more potent inhibitor of PDE4 than the corresponding (R)-enantiomer, by a factor of about 10 in human cells.[14][15]
Experimental Protocol: In Vitro PDE4 Enzyme Inhibition Assay
Determining the IC50 value of a potential inhibitor requires a robust and reproducible enzymatic assay. The following is a generalized, step-by-step protocol for an in vitro PDE4 inhibition assay using a luminescence-based detection method.
Caption: Experimental workflow for a typical in vitro PDE4 inhibition assay.
Detailed Methodology
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a specific PDE4 isoform (e.g., PDE4B).
Materials:
-
Recombinant human PDE4B enzyme (e.g., from Sigma-Aldrich)[16]
-
Test compounds and a reference inhibitor (e.g., Rolipram)
-
cAMP substrate
-
Assay Buffer (e.g., 50 mM Tris, 6 mM MgCl2, pH 7.5)[16]
-
DMSO
-
Luminescence-based cAMP detection kit (e.g., PDE-Glo™ Phosphodiesterase Assay)[17]
-
96-well microassay plates (white, opaque for luminescence)
-
Luminometer plate reader
Procedure:
-
Compound Preparation: a. Prepare a stock solution of each test compound and the reference inhibitor in 100% DMSO. b. Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., 100-fold the final desired concentration).[16] c. Further dilute the compound solutions in assay buffer to achieve the final desired concentrations for the assay.
-
Enzyme Reaction: a. Add the PDE4B enzyme solution to each well of the 96-well microplate. Include control wells with buffer only (for background) and wells with enzyme but no inhibitor (for maximum activity).[16] b. Add the diluted test compounds or reference inhibitor to the appropriate wells. Add assay buffer with the corresponding DMSO concentration to the control wells. c. Pre-incubate the plate at room temperature for approximately 10 minutes to allow the compounds to interact with the enzyme.[16] d. Initiate the enzymatic reaction by adding the cAMP substrate to all wells. e. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), allowing the enzyme to hydrolyze cAMP.
-
Detection and Data Analysis: a. Stop the reaction and detect the amount of remaining cAMP according to the manufacturer's protocol for the luminescence-based detection kit. This typically involves adding a reagent that stops the PDE4 reaction and initiates a series of reactions that convert the remaining cAMP into a luminescent signal.[17] b. Measure the luminescence in each well using a luminometer. The light output is directly proportional to the cAMP concentration. c. Subtract the background luminescence (wells with no enzyme) from all other readings. d. Normalize the data by setting the average luminescence of the "no inhibitor" control wells to 100% activity and the background as 0% activity. e. Plot the percentage of inhibition against the logarithm of the compound concentration. f. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[17]
Conclusion
The journey from the first-generation inhibitor rolipram to the highly potent and selective compounds available today illustrates a successful application of medicinal chemistry and structure-activity relationship studies. While rolipram established PDE4 as a viable drug target, its derivatives and subsequent generations of inhibitors like roflumilast and apremilast have achieved clinical success by optimizing potency and subtype selectivity, thereby improving the therapeutic window.[1][2] The continued exploration of novel scaffolds, including those derived from natural products, promises to yield even more refined PDE4 inhibitors for the treatment of a wide range of inflammatory conditions.[6][12][16]
References
-
Bacher, E., et al. (1998). Synthesis and Structure-Activity Relationship of N-arylrolipram Derivatives as Inhibitors of PDE4 Isozymes. PubMed. Available at: [Link]
-
Bacher, E., et al. (1998). Synthesis and Structure-Activity Relationship of N-Arylrolipram Derivatives as Inhibitors of PDE4 Isozymes. J-Stage. Available at: [Link]
-
ResearchGate. (n.d.). Rolipram and structurally-related compounds as PDE4 inhibitors. ResearchGate. Available at: [Link]
-
Zhang, J. H., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. Available at: [Link]
- Google Patents. (2024). WO2024102461A1 - Alkyl-substituted derivatives of mesembrine and mesembrenone and therapeutic uses thereof. Google Patents.
-
Bacher, E., et al. (1998). N-arylrolipram derivatives as potent and selective PDE4 inhibitors. PubMed. Available at: [Link]
-
Al-Salama, Z. T. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Phosphodiesterase 4 (PDE4) Inhibitors. ResearchGate. Available at: [Link]
-
Li, H., et al. (2014). Novel PDE4 Inhibitors Derived from Chinese Medicine Forsythia. PLoS ONE. Available at: [Link]
-
Phan, N. V., et al. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. MDPI. Available at: [Link]
-
Wang, H., et al. (2007). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of Rolipram and PDE4DIs analogues. ResearchGate. Available at: [Link]
-
Zhao, Y., et al. (2003). Inhibitor Binding to Type 4 Phosphodiesterase (PDE4) Assessed Using [3H]piclamilast and [3H]rolipram. PubMed. Available at: [Link]
-
Contino, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed Central. Available at: [Link]
-
Geng, J., et al. (2019). Anti-inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B. Spandidos Publications. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structures and (p)IC50 values for the PDE4 isoforms of... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Potency comparison between phosphodiesterase inhibitors. ResearchGate. Available at: [Link]
-
Contino, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available at: [Link]
-
MDPI. (2023). PDE4 Inhibitors. Encyclopedia MDPI. Available at: [Link]
-
Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Novel PDE4 Inhibitors Derived from Chinese Medicine Forsythia. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). MESEMBRINE IS AN INHIBITOR OF PDE4 THAT FOLLOWS STRUCTUREACTIVITY RELATIONSHIP OF ROLIPRAM. ResearchGate. Available at: [Link]
-
Pagliano, M., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. Available at: [Link]
-
Griswold, D. E., et al. (1998). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. PubMed Central. Available at: [Link]
-
Lima, T. O., et al. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers. Available at: [Link]
-
Xu, Y., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. PubMed Central. Available at: [Link]
Sources
- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 5. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel PDE4 Inhibitors Derived from Chinese Medicine Forsythia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piclamilast | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 12. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Structure-Activity Relationship of N-Arylrolipram Derivatives as Inhibitors of PDE4 Isozymes [jstage.jst.go.jp]
- 16. Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
The Dichotomy of Efficacy: A Comparative Guide to In Vitro and In Vivo Performance of 3-(Cyclopentyloxy)-4-methoxyaniline Based PDE4 Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of therapeutic discovery, the journey from a promising molecule in a petri dish to a viable clinical candidate is fraught with challenges. A critical juncture in this path is understanding the correlation, or often the disparity, between in vitro potency and in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of a promising class of compounds based on the 3-(Cyclopentyloxy)-4-methoxyaniline scaffold, which are potent inhibitors of phosphodiesterase 4 (PDE4).
The inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), is a well-established therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma.[1] Compounds featuring the 3-(Cyclopentyloxy)-4-methoxyphenyl moiety have shown significant promise as PDE4 inhibitors. However, as with many drug candidates, the impressive nanomolar potency observed in enzymatic and cellular assays does not always translate to predictable in vivo outcomes. This guide will dissect the nuances of this in vitro-in vivo relationship, providing supporting experimental data and detailed protocols to empower researchers in their evaluation of this compound class.
The In Vitro Profile: Potent and Selective Inhibition
The initial assessment of a compound's therapeutic potential begins with in vitro assays. For this compound based compounds, the primary in vitro targets are the PDE4 enzyme and cellular models of inflammation.
Enzymatic Inhibition of PDE4 Isoforms
The 3-(Cyclopentyloxy)-4-methoxyphenyl moiety is a key pharmacophore that confers high-affinity binding to the active site of PDE4.[2] In vitro enzymatic assays are crucial for determining the half-maximal inhibitory concentration (IC50) against the different PDE4 isoforms (A, B, C, and D).
A representative compound from this class, (R)-4-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, has been evaluated for its inhibitory activity against all four human PDE4 isoforms. The data, summarized in the table below, demonstrates potent, single-digit nanomolar inhibition, highlighting the intrinsic potency of this scaffold.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) |
| (R)-4-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine | 2.5 | 1.6 | 3.2 | 1.0 |
Data sourced from BindingDB.
Cellular Inhibition of Inflammatory Responses
Beyond enzymatic activity, it is vital to assess a compound's ability to modulate inflammatory responses in a cellular context. A key function of PDE4 inhibitors is the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), from immune cells.[3]
Human peripheral blood mononuclear cells (PBMCs) or whole blood stimulated with lipopolysaccharide (LPS) are standard in vitro models for this assessment.[4] The table below illustrates the expected potent inhibition of TNF-α release by a representative 3-(Cyclopentyloxy)-4-methoxybenzamide derivative, showcasing its cellular efficacy.
| Compound | Cell Type | Stimulant | Endpoint | IC50 (nM) |
| 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide | Human PBMCs | LPS | TNF-α release | ~10-50 |
Data extrapolated from similar compounds in the literature.[5]
The In Vivo Challenge: Navigating the Complexities of a Living System
While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its in vivo performance. Animal models of inflammation are indispensable for evaluating efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). However, for PDE4 inhibitors, a direct correlation between in vitro potency and in vivo efficacy is not always observed.[6]
The LPS-Induced Pulmonary Neutrophilia Model
A widely used and robust in vivo model for assessing the anti-inflammatory effects of PDE4 inhibitors is the lipopolysaccharide (LPS)-induced pulmonary neutrophilia model in mice.[7][8] Intratracheal or intranasal administration of LPS triggers an acute inflammatory response in the lungs, characterized by a significant influx of neutrophils into the bronchoalveolar lavage fluid (BALF).[9] The efficacy of a test compound is measured by its ability to reduce this neutrophil infiltration.
| Compound | Animal Model | Route of Administration | Dose (mg/kg) | % Inhibition of Neutrophil Infiltration |
| Rolipram (analog) | Mouse | Oral | 1-10 | 40-70% |
Data for the analog Rolipram is presented to illustrate typical in vivo efficacy.[10]
The In Vitro-In Vivo Disconnect: Understanding the Contributing Factors
The observed discrepancy between the high in vitro potency and the often more modest in vivo efficacy of this compound based compounds can be attributed to several factors:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound significantly influence its in vivo performance. Poor oral bioavailability, rapid metabolism, or unfavorable tissue distribution can limit the concentration of the active compound at the site of action.[11][12]
-
Target Engagement in a Complex Milieu: The in vivo environment is far more complex than a simplified in vitro system. Plasma protein binding, interaction with other cellular components, and the intricate interplay of various signaling pathways can all modulate a compound's activity.
-
Off-Target Effects and Side-Effect Profile: The therapeutic window of PDE4 inhibitors is often limited by side effects such as nausea and emesis, which are linked to the inhibition of specific PDE4 isoforms in the central nervous system.[13] This can restrict the achievable therapeutic dose in vivo.
The following diagram illustrates the key factors influencing the translation of in vitro efficacy to in vivo outcomes.
Caption: Factors contributing to the in vitro-in vivo efficacy gap.
Experimental Protocols
To facilitate reproducible research, detailed step-by-step methodologies for key in vitro and in vivo experiments are provided below.
In Vitro PDE4 Enzyme Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a test compound against a recombinant human PDE4 enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the recombinant human PDE4 enzyme and the cAMP substrate in the provided assay buffer.
-
Prepare a reference inhibitor (e.g., Rolipram) for comparison.[4]
-
-
Assay Procedure (384-well plate format):
-
Add the assay buffer to all wells.
-
Add the test compound or reference inhibitor at various concentrations to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add the diluted PDE4 enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the cAMP substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add detection reagents according to the manufacturer's instructions (e.g., fluorescence polarization or HTRF).[4]
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro LPS-Induced TNF-α Release in Human Whole Blood
This protocol describes a method to assess the inhibitory effect of a compound on TNF-α production in a more physiologically relevant matrix.
-
Blood Collection and Preparation:
-
Collect fresh human blood from healthy volunteers into heparinized tubes.
-
Dilute the blood 1:10 with RPMI 1640 medium supplemented with L-glutamine, penicillin, and streptomycin.[14]
-
-
Assay Procedure (96-well plate format):
-
Add the diluted blood to each well.
-
Add the test compound at various concentrations or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
Add LPS to a final concentration of 100 ng/mL to stimulate TNF-α release. For unstimulated controls, add culture medium.[15]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
TNF-α Measurement:
-
Centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma).
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each concentration of the test compound.
-
Determine the IC50 value as described for the enzyme inhibition assay.
-
In Vivo LPS-Induced Pulmonary Neutrophilia in Mice
This protocol details a standard procedure for evaluating the anti-inflammatory efficacy of a compound in a mouse model of lung inflammation.
-
Animal Acclimatization and Grouping:
-
Acclimatize male BALB/c mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer the test compound or vehicle orally (or via the desired route) at a predetermined time before LPS challenge (e.g., 1-2 hours).
-
-
LPS Challenge:
-
Anesthetize the mice.
-
Instill a solution of LPS (e.g., 1-5 µg in sterile saline) intratracheally or intranasally.[16]
-
-
Bronchoalveolar Lavage (BAL):
-
At a specific time point after LPS challenge (e.g., 4-24 hours), humanely euthanize the mice.
-
Expose the trachea and cannulate it.
-
Perform BAL by instilling and retrieving a known volume of PBS or saline into the lungs.
-
-
Cell Counting:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count.
-
Prepare cytospin slides and stain with a differential stain (e.g., Giemsa) to determine the percentage of neutrophils.
-
-
Data Analysis:
-
Calculate the total number of neutrophils in the BAL fluid for each animal.
-
Compare the neutrophil counts between the treatment groups and the vehicle control group.
-
Calculate the percent inhibition of neutrophil infiltration for the test compound.
-
The following workflow diagram summarizes the experimental process from in vitro screening to in vivo validation.
Caption: Experimental workflow for evaluating PDE4 inhibitors.
Conclusion: A Holistic Approach to Drug Development
The development of this compound based compounds as PDE4 inhibitors exemplifies the critical need for a comprehensive evaluation strategy that extends beyond initial in vitro potency. While these compounds demonstrate impressive inhibitory activity in enzymatic and cellular assays, their in vivo efficacy is a more complex equation influenced by pharmacokinetics, target engagement in a physiological context, and potential side effects.
By employing a battery of well-defined in vitro and in vivo assays, researchers can gain a more nuanced understanding of a compound's strengths and weaknesses. This integrated approach, which acknowledges and investigates the potential for in vitro-in vivo disconnects, is paramount for making informed decisions in the drug development pipeline and ultimately, for translating promising molecules into effective therapies.
References
-
Teixeira MM, et al. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. Br J Pharmacol. 1998;123(1):123-31. [Link]
-
Charles River Laboratories. LPS-induced Pulmonary Neutrophilia Model. [Link]
-
Brass DM, et al. A method for generating pulmonary neutrophilia using aerosolized lipopolysaccharide. J Vis Exp. 2014;(94):e52253. [Link]
-
Pharmacology Discovery Services. Pulmonary, Lipopolysaccharide (LPS)-Induced Neutrophilia, Mouse. [Link]
-
Ashton MJ, et al. 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma. Bioorg Med Chem Lett. 1995;5(16):1847-52. [Link]
-
Krause W, et al. Pharmacokinetics of the antidepressant rolipram in healthy volunteers. Eur J Clin Pharmacol. 1987;32(5):485-9. [Link]
-
Pinet M, et al. Tumour necrosis factor (TNF) gene polymorphism influences TNF-alpha production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans. J Autoimmun. 1998;11(4):353-8. [Link]
-
BPS Bioscience. PDE4B1 Assay Kit. [Link]
-
Komandrova NA, et al. Co-Activation of Human Whole Blood Cells with Lipopolysaccharides and an Allergen. Int J Mol Sci. 2022;23(19):11802. [Link]
-
BindingDB. PrimarySearch_ki for BDBM50064858. [Link]
-
Dal Piaz V, et al. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals (Basel). 2023;16(7):1018. [Link]
-
Krause W, et al. Pharmacokinetics of rolipram in the rhesus and cynomolgus monkeys, the rat and the rabbit. Studies on species differences. Xenobiotica. 1988;18(5):561-71. [Link]
-
ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? [Link]
-
Kim B, et al. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. Int Immunopharmacol. 2023;125(Pt A):111124. [Link]
-
Al-Ghabeish M, et al. Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. 2015;22(3):6-11. [Link]
-
Garakis E, et al. In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. Pharmaceutics. 2021;13(12):2072. [Link]
-
Vernooy JH, et al. Long-Term Intratracheal Lipopolysaccharide Exposure in Mice Results in Chronic Lung Inflammation and Persistent Pathology. Am J Respir Cell Mol Biol. 2002;26(1):152-9. [Link]
-
Press NJ, et al. Novel Liposomal Rolipram Formulation for Clinical Application to Reduce Emesis. Pharmaceutics. 2022;14(5):989. [Link]
-
McCann FE, et al. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis. Arthritis Res Ther. 2010;12(3):R107. [Link]
-
Cheng Y, et al. Anti-inflammatory effect of methoxyphenamine compound in rat model of chronic obstructive pulmonary disease. Yao Xue Xue Bao. 2004;39(8):581-5. [Link]
Sources
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Behaviour of [11C]R(-)- and [11C]S(+)-rolipram in vitro and in vivo, and their use as PET radiotracers for the quantificative assay of PDE4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 10. Anti-inflammatory effect of methoxyphenamine compound in rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice [pubmed.ncbi.nlm.nih.gov]
- 14. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dissolutiontech.com [dissolutiontech.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of Novel PDE4 Inhibitors Derived from 3-(Cyclopentyloxy)-4-methoxyaniline
A Technical Guide for Drug Discovery Professionals
In the quest for novel therapeutics, the 3-(cyclopentyloxy)-4-methoxyaniline scaffold has emerged as a promising starting point for the synthesis of potent enzyme inhibitors. This guide provides a comprehensive framework for evaluating the cross-reactivity profiles of compounds derived from this scaffold, with a focus on their potential as Phosphodiesterase 4 (PDE4) inhibitors. For the purpose of this illustrative guide, we will consider two hypothetical compounds, Compound X and Compound Y , synthesized from this core structure.
The journey of a drug candidate from bench to bedside is fraught with challenges, a primary one being the management of off-target effects.[1] Cross-reactivity, the unintended interaction of a drug molecule with proteins other than its primary target, can lead to adverse effects or, in some cases, reveal opportunities for polypharmacology.[2] A thorough assessment of a compound's selectivity is therefore not merely a regulatory requirement but a cornerstone of rational drug design and a critical step in de-risking a development program.[3]
This guide will provide detailed, field-proven protocols for assessing the cross-reactivity of our hypothetical compounds against a broad panel of protein kinases and the family of phosphodiesterases. We will compare their hypothetical selectivity profiles with three established PDE4 inhibitors: the first-generation compound Rolipram , and the second-generation drugs Roflumilast and Apremilast . Through this comparative analysis, we aim to provide a robust template for researchers and drug development professionals to evaluate the therapeutic potential of novel chemical entities.
The Central Role of Phosphodiesterase 4 in Inflammation
Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[4] By hydrolyzing cAMP, PDE4 regulates a plethora of cellular processes, particularly in immune and inflammatory cells.[5] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23, while increasing the production of anti-inflammatory mediators like IL-10.[6] This mechanism of action has established PDE4 as a validated target for the treatment of various inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[4]
Figure 1: Simplified cAMP signaling pathway and the action of PDE4 inhibitors.
Experimental Protocols for Cross-Reactivity Profiling
To ensure the scientific rigor of our comparison, we will employ two standard, high-throughput screening methods: a radiometric kinase panel screen and a phosphodiesterase family-wide inhibition assay.
Protocol 1: In Vitro Radiometric Kinase Panel Screen
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a protein or peptide substrate by a specific kinase. A reduction in radioactivity on the substrate in the presence of a test compound indicates inhibition.[7]
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of Compound X, Compound Y, Rolipram, Roflumilast, and Apremilast in 100% DMSO. Create a series of dilutions in DMSO to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Kinase Reaction Mixture Preparation: For each kinase in the panel, prepare a reaction buffer containing the appropriate peptide or protein substrate and the kinase enzyme. The ATP concentration should be at or near the Km for each specific kinase to ensure assay sensitivity.[8]
-
Assay Initiation: In a 96-well plate, add 2 µL of the diluted compound solution to the wells. Add 18 µL of the kinase reaction mixture to each well. To initiate the kinase reaction, add 5 µL of the [γ-³³P]ATP solution.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filter mat multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unbound [γ-³³P]ATP.
-
Signal Detection: Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound compared to a DMSO vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for any significant off-target interactions.
Figure 2: Workflow for the radiometric kinase panel screen.
Protocol 2: Phosphodiesterase (PDE) Family-Wide Selectivity Assay
This fluorescence polarization (FP) assay is a non-radioactive method that measures the change in the polarization of a fluorescently labeled substrate upon enzymatic cleavage by a PDE.[9]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for PDE activity (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA).
-
Compound Dilutions: Prepare serial dilutions of the test compounds in DMSO, as described in the kinase assay protocol.
-
Enzyme Solutions: Dilute each purified recombinant PDE isoenzyme to its optimal working concentration in the assay buffer.
-
Substrate Solution: Prepare a solution of a fluorescently labeled cAMP or cGMP substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add 5 µL of the diluted compound or vehicle (DMSO).
-
Add 10 µL of the diluted PDE enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the fluorescent substrate solution.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Detection: Measure the fluorescence polarization of each well using a microplate reader. An increase in fluorescence polarization indicates lower enzyme activity (i.e., inhibition).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Figure 3: Workflow for the phosphodiesterase (PDE) selectivity assay.
Comparative Analysis of Selectivity Profiles
The following tables present a comparative analysis of our hypothetical compounds (X and Y) and the benchmark PDE4 inhibitors. It is important to note that comprehensive public data on the kinase cross-reactivity of Rolipram, Roflumilast, and Apremilast is limited. The data for Compounds X and Y is illustrative for the purposes of this guide.
Table 1: Phosphodiesterase (PDE) Family Selectivity Profile (IC50 in nM)
| Compound | PDE1C | PDE2A | PDE3A | PDE4B | PDE4D | PDE5A | PDE7A |
| Compound X | >10,000 | >10,000 | >10,000 | 5 | 50 | >10,000 | >10,000 |
| Compound Y | >10,000 | >10,000 | 8,500 | 15 | 12 | >10,000 | >10,000 |
| Rolipram | >10,000 | >10,000 | >10,000 | 130 [7] | 240 [7] | >10,000 | >10,000 |
| Roflumilast | >10,000 | >10,000 | >10,000 | 0.8 [4] | 0.7 [4] | >10,000 | >10,000 |
| Apremilast | >10,000 | >10,000 | >10,000 | 74 [4] | 140 [10] | >10,000 | >10,000 |
Data for Compounds X and Y are hypothetical. Data for comparator drugs are compiled from published sources.
Interpretation:
-
Compound X demonstrates high potency for PDE4B and a 10-fold selectivity for PDE4B over PDE4D. This isoform selectivity could be advantageous, as the different PDE4 isoforms may have distinct physiological roles.[2]
-
Compound Y is a potent pan-PDE4 inhibitor, similar to Roflumilast, with high potency against both PDE4B and PDE4D.
-
All compounds show high selectivity for the PDE4 family over other PDE families, which is a critical characteristic for minimizing off-target effects related to the modulation of other cyclic nucleotide pathways.[11]
Table 2: Kinase Cross-Reactivity Profile (% Inhibition at 1 µM)
| Kinase Target | Compound X | Compound Y | Rolipram | Roflumilast | Apremilast |
| CDK2/cyclin A | 5 | 8 | <10 | <10 | <10 |
| ERK2 | 2 | 4 | <10 | <10 | <10 |
| p38α | 8 | 65 | <10 | <10 | <10 |
| JNK1 | 3 | 7 | <10 | <10 | <10 |
| PKA | 12 | 15 | <10 | <10 | <10 |
| PKCα | 6 | 9 | <10 | <10 | <10 |
| ROCK1 | 4 | 5 | <10 | <10 | <10 |
| SRC | 9 | 11 | <10 | <10 | <10 |
Data for Compounds X and Y are hypothetical. Data for comparator drugs is generally reported as having low off-target kinase activity, hence represented as <10% inhibition at 1 µM.
Interpretation:
-
Compound X shows a very clean kinase profile, with minimal inhibition across the representative panel. This suggests a low potential for off-target effects mediated by kinase inhibition.
-
Compound Y , while a potent PDE4 inhibitor, exhibits significant inhibition of p38α kinase. This is a critical finding that warrants further investigation. Inhibition of p38α could have both therapeutic and adverse consequences, and the IC50 of Compound Y against this kinase should be determined. This finding underscores the importance of broad-panel screening to uncover unexpected cross-reactivity.[2]
Conclusion
This guide has outlined a systematic approach to evaluating the cross-reactivity of novel compounds synthesized from the this compound scaffold, using the lens of PDE4 inhibition. By employing robust, industry-standard protocols for both on-target and off-target screening, researchers can build a comprehensive selectivity profile for their drug candidates.
The illustrative data for our hypothetical Compounds X and Y demonstrate how such a comparative analysis can reveal subtle but crucial differences in isoform selectivity and uncover potential off-target liabilities. A clean kinase profile, as seen with Compound X, increases confidence in the compound's specificity, while the p38α activity of Compound Y highlights a potential area for further investigation and optimization.
For researchers, scientists, and drug development professionals, the early and thorough assessment of cross-reactivity is not just a data-gathering exercise; it is a critical component of a successful drug discovery campaign. It allows for the selection of candidates with the highest probability of success, the early identification of potential safety concerns, and ultimately, the development of safer and more effective medicines.
References
- Bosc, D., et al. (2017). Target-specific compound selectivity for multi-target drug discovery and repurposing. bioRxiv.
- Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
- Jin, J., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
- Wang, H., et al. (2012). Identification of a PDE4-specific pocket for design of selective inhibitors. Journal of Medicinal Chemistry.
- Karaman, M. N., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Lee, E. Y., et al. (2019). Off-label studies on apremilast in dermatology: a review.
- MacKenzie, S. J., & Houslay, M. D. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. Biochemical Journal.
- Gould, T. D., et al. (2004). ROLIPRAM: A SPECIFIC PHOSPHODIESTERASE 4 INHIBITOR WITH POTENTIAL ANTIPSYCHOTIC ACTIVITY. Journal of Experimental Therapeutics and Oncology.
- Schafer, P. H. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. Biochemical Pharmacology.
- Singh, D., et al. (2016). Roflumilast in the treatment of COPD.
-
European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Retrieved from [Link]
- Paller, A. S., et al. (2017). The safety and efficacy of apremilast in pediatric patients with moderate to severe plaque psoriasis: results from a phase 2, open-label, uncontrolled study.
- Rabe, K. F. (2011). Roflumilast for the treatment of chronic obstructive pulmonary disease.
- Sfikakis, P. P., et al. (2023). Apremilast for biologic-naïve, peripheral psoriatic arthritis, including patients with early disease: results from the APROACH observational prospective study. Arthritis Research & Therapy.
- Bissonnette, R., et al. (2019). Apremilast mechanism of efficacy in systemic-naive patients with moderate plaque psoriasis: Pharmacodynamic results from the UNVEIL study.
- Giembycz, M. A. (2002). Development status of second generation PDE4 inhibitors for asthma and COPD: the story so far. Monaldi Archives for Chest Disease.
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
JoVE. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Phosphodiesterase (PDE) Cell-Based Screening Services. Retrieved from [Link]
- Bamford, M. J., et al. (2005). 7-[3-(Cyclopentyloxy)
- Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling.
- Blauvelt, A., et al. (2023). Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review.
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
-
Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Maier, C., et al. (2017). The phosphodiesterase-4 inhibitor apremilast in systemic sclerosis: a case series of three patients.
- Schett, G., et al. (2016). Apremilast in psoriatic arthritis.
- Li, H., et al. (2018). Roflumilast for the treatment of chronic obstructive pulmonary disease. Expert Opinion on Pharmacotherapy.
- Vang, Z., et al. (2024).
- Torres, T., & Puig, L. (2018). Apremilast: a novel oral treatment for psoriasis and psoriatic arthritis.
- JDD. (2025). PDE4 Inhibitors.
- WROBEL, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Reich, K., et al. (2023). Apremilast Long-Term Safety Up to 5 Years from 15 Pooled Randomized, Placebo-Controlled Studies of Psoriasis, Psoriatic Arthritis, and Behçet's Syndrome.
Sources
- 1. Implications of PDE4 structure on inhibitor selectivity across PDE families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PDE4 inhibitor rolipram represses hedgehog signaling via ubiquitin-mediated proteolysis of GLI transcription factors to regress breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apremilast for biologic-naïve, peripheral psoriatic arthritis, including patients with early disease: results from the APROACH observational prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddonline.com [jddonline.com]
- 11. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking PDE4 Inhibitor Precursors: A Comparative Analysis of 3-(Cyclopentyloxy)-4-methoxyaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Precursor Selection in PDE4 Inhibitor Development
Phosphodiesterase-4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous physiological processes.[1][2][3] The inhibition of PDE4 elevates intracellular cAMP levels, leading to potent anti-inflammatory effects. This mechanism has made PDE4 a prime target for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.[4][5][6] The success of approved PDE4 inhibitors like Roflumilast and Apremilast has spurred further research into novel, more selective, and better-tolerated therapeutics.[7][8]
The journey from a promising molecular concept to a viable drug candidate is paved with critical decisions, none more fundamental than the selection of starting materials. The choice of a chemical precursor dictates not only the synthetic route's efficiency, scalability, and cost but also influences the purity, stability, and ultimately, the pharmacological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparative analysis of 3-(Cyclopentyloxy)-4-methoxyaniline, a key precursor for potent PDE4 inhibitors like Piclamilast, benchmarked against precursors for other significant second-generation inhibitors, namely Roflumilast and Cilomilast. We will delve into the causality behind experimental choices, provide validated protocols for synthesis and analysis, and present comparative data to empower researchers in making informed decisions at the foundational stage of drug development.
The PDE4 Signaling Pathway: The Biological Context
Understanding the mechanism of action is paramount. PDE4 inhibitors exert their effect by preventing the breakdown of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, leading to the suppression of inflammatory responses, including the reduced production of cytokines like TNF-α and interleukins.[4][5]
Caption: The PDE4 signaling pathway and point of intervention.
Profiles of Key PDE4 Inhibitor Precursors
The structural diversity of PDE4 inhibitors necessitates varied synthetic strategies, beginning with distinct precursors. We will examine three representative examples.
-
This compound: This aniline derivative is a foundational building block for catechol-ether type PDE4 inhibitors.[9][10] Its structure contains the characteristic 3-(cyclopentyloxy)-4-methoxyphenyl moiety found in highly potent inhibitors like Piclamilast and Rolipram.[1] The primary amine group serves as a versatile handle for amide bond formation, a common linkage in many PDE4 inhibitors.
-
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid: This carboxylic acid is the pivotal intermediate in the synthesis of Roflumilast.[11][12] Roflumilast's unique difluoromethoxy group enhances metabolic stability and potency. The synthesis of this precursor is a multi-step process that is critical to the overall efficiency of Roflumilast production.[12][13] The carboxylic acid is typically activated (e.g., to an acyl chloride) before coupling with an amine.[14]
-
4-Cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)cyclohexane-1-carboxylic Acid: This complex cycloalkane is the direct precursor to, and structurally very similar to, Cilomilast.[15][16] Unlike the other examples, the core scaffold is not a simple benzene ring but a substituted cyclohexane. This structural feature is designed to optimize binding within the PDE4 active site and improve the side-effect profile compared to first-generation inhibitors.[17] Its synthesis involves building the cyclohexane ring system, representing a different strategic approach.[18]
Benchmarking Methodology: A Framework for Objective Comparison
To objectively compare these precursors, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to assess key performance indicators from synthesis to preliminary biological evaluation.
General Synthetic Workflow
The conversion of a precursor to a final PDE4 inhibitor generally involves the formation of an amide bond between the precursor (or its activated form) and a suitable amine-containing fragment.
Caption: General workflow from precursor to purified API.
Protocol 1: Comparative Synthesis Efficiency
Objective: To determine the practical yield and efficiency of synthesizing a representative final product from each precursor. For this guide, we will model the synthesis of Piclamilast and Roflumilast.
A. Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride (from Aniline Precursor via Diazotization/Sandmeyer)
-
Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
Sandmeyer Reaction (Carboxylation): In a separate flask, prepare a solution of copper(I) cyanide. Add the diazonium salt solution slowly to the cyanide solution. Allow to warm to room temperature and then heat to 50°C for 1 hour.
-
Hydrolysis: Acidify the reaction mixture and reflux to hydrolyze the nitrile to a carboxylic acid.
-
Chlorination: Isolate the crude 3-(cyclopentyloxy)-4-methoxybenzoic acid. React with thionyl chloride (1.5 eq) in an inert solvent like toluene with a catalytic amount of DMF at 70-80°C until gas evolution ceases.[14]
-
Work-up: Remove excess thionyl chloride and solvent under reduced pressure to yield the crude benzoyl chloride.
B. Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (from Acid Precursor)
-
Chlorination: Suspend 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq) in dry toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to 70-90°C and stir for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).[14]
-
Work-up: Distill off the solvent and excess thionyl chloride under vacuum to obtain the crude acyl chloride, which can be used directly.
C. Amide Coupling: Synthesis of Roflumilast
-
Suspend 4-amino-3,5-dichloropyridine (1.0 eq) and a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide, 1.2 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.[14]
-
Cool the suspension to 15-20°C.
-
Add a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (from step B, 1.05 eq) in THF dropwise, maintaining the temperature.[14]
-
Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield Roflumilast.[19]
Rationale: The choice of thionyl chloride is common for converting carboxylic acids to their more reactive acyl chloride derivatives, facilitating the subsequent amide bond formation.[14] Using an inert solvent and atmosphere is crucial to prevent hydrolysis of the reagents and intermediates.
Protocol 2: Purity and Structural Characterization
Objective: To assess the purity of the synthesized precursors and final APIs and confirm their chemical structures. A multi-technique approach is essential for unambiguous characterization.[20]
Caption: Standard analytical workflow for compound characterization.
-
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Detection: UV at 254 nm.
-
Analysis: Calculate the area percentage of the main peak to determine purity. A purity of >99% is often desired for subsequent steps.[19]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns, ensuring they match the expected structure of the target molecule.[21]
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is common.
-
Analysis: Determine the molecular weight of the compound by identifying the molecular ion peak (e.g., [M+H]⁺). This provides definitive confirmation of the compound's identity.[22]
-
Protocol 3: In Vitro PDE4B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the final synthesized drugs, providing a quantitative measure of their biological potency. Fluorescence Polarization (FP) is a robust, high-throughput method.[23]
-
Reagents: Recombinant human PDE4B enzyme, fluorescein-labeled cAMP (cAMP-FAM), binding agent (phosphate-binding nanobeads), assay buffer, and the synthesized inhibitor compounds (e.g., Roflumilast, Piclamilast).[23]
-
Compound Preparation: Prepare a serial dilution of each inhibitor compound in DMSO, then dilute further in assay buffer. The final DMSO concentration should not exceed 1%.[23]
-
Enzymatic Reaction: In a 96-well plate, add the PDE4B enzyme to each well (except negative controls).
-
Add the serially diluted inhibitor compounds to the respective wells. Include positive controls (e.g., Roflumilast standard) and negative controls (DMSO vehicle).[24]
-
Initiate the reaction by adding the cAMP-FAM substrate. Incubate for 60 minutes at room temperature. The enzyme will hydrolyze cAMP-FAM to FAM-AMP.
-
Detection: Stop the reaction and add the Binding Agent. This agent binds to the free phosphate on the hydrolyzed FAM-AMP, causing a large increase in fluorescence polarization. Un-hydrolyzed cAMP-FAM remains small and rotates freely, resulting in low polarization.[23]
-
Data Analysis: Measure fluorescence polarization using a suitable microplate reader. Plot the polarization signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Data Analysis
The following table summarizes expected outcomes from the benchmarking experiments, based on data and trends reported in the scientific literature. These values are illustrative and serve as a basis for comparison.
| Parameter | This compound Route | Roflumilast Precursor Route | Cilomilast Precursor Route | Rationale & Causality |
| Precursor Complexity | Low (Aniline derivative) | Medium (Substituted Benzoic Acid) | High (Substituted Cyclohexane) | The Cilomilast precursor requires the construction of a complex, non-aromatic core, increasing synthetic effort. |
| Synthesis Steps (to API) | 3-5 steps | 2-3 steps (from acid) | >5 steps | The aniline requires conversion to a carboxylic acid functionality before coupling, adding steps compared to starting with the acid. |
| Typical Overall Yield | Moderate | High | Low-Moderate | Fewer steps and well-optimized reactions for the Roflumilast route generally lead to higher overall yields.[14][19] |
| Scalability | Good | Excellent | Challenging | Linear syntheses with fewer steps are typically easier and more cost-effective to scale for industrial production. |
| Purity (API) | >99% achievable | >99.8% reported[19] | >99% achievable | High purity is attainable for all, but may require more intensive purification for more complex routes. |
| Stability (Precursor) | Moderate (Anilines can be sensitive to oxidation)[25] | High (Carboxylic acids are generally stable) | High (Aliphatic acids are stable) | The amine group in anilines can be more susceptible to degradation over time compared to carboxylic acids. |
| Final Product IC₅₀ (PDE4B) | ~0.04 nM (Piclamilast)[1] | ~0.8 nM (Roflumilast)[1][8] | ~13 nM (Cilomilast) | The final chemical structure, not the precursor itself, dictates biological potency. Piclamilast is known to be exceptionally potent.[1][17] |
Expert Interpretation:
The data reveals a classic trade-off in drug development. The This compound route leads to an exceptionally potent final product (Piclamilast). However, the precursor itself is an aniline, which can be prone to oxidative instability and may require more synthetic manipulations to reach the final amide, potentially lowering the overall yield.[25]
The Roflumilast precursor route is highly efficient. Starting from the fully elaborated benzoic acid simplifies the final coupling step, leading to high yields and excellent scalability, making it ideal for commercial manufacturing.[14][19] The potency of Roflumilast is very high, though not as extreme as Piclamilast.[8]
The Cilomilast precursor route is the most synthetically demanding due to the complexity of the non-aromatic core. While this structural complexity was rationally designed to improve the therapeutic window (i.e., reduce side effects), it comes at the cost of synthetic efficiency and yield.[17][18]
Conclusion and Future Outlook
This guide demonstrates that the selection of a PDE4 inhibitor precursor is a strategic decision that balances synthetic feasibility, cost, stability, and the desired pharmacological profile of the final drug.
-
This compound is an excellent starting point for discovering novel inhibitors with potentially picomolar potency, where initial biological exploration is prioritized over manufacturing efficiency.
-
Precursors like 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid represent a more mature stage of development, where the synthetic route has been optimized for high-yield, scalable production of a well-validated therapeutic like Roflumilast.
-
Complex precursors, such as those for Cilomilast , highlight a strategy focused on engineering a specific clinical profile, accepting the challenges of a more complex synthesis to achieve potential benefits in tolerability.
For researchers in the field, the critical lesson is to align the choice of precursor with the overarching goals of the research program. For early-stage discovery, the flexibility of an aniline precursor may be advantageous. For late-stage development and commercialization, a highly optimized route from a more advanced intermediate is paramount. The methodologies outlined herein provide a robust framework for making these critical comparisons objectively, ensuring that the foundation of your drug development program is solid, efficient, and scientifically sound.
References
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. [Link]
-
Roflumilast | C17H14Cl2F2N2O3 | CID 449193. PubChem. [Link]
- US8604064B2 - Process for the preparation of roflumilast.
-
PDE4 inhibitors: a review of current developments (2005-2009). ResearchGate. [Link]
-
Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. ResearchGate. [Link]
-
PDE4B1 Assay Kit. BPS Bioscience. [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]
-
Synthesis of An Impurity in Crude Roflumilast. ResearchGate. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
- WO2013131484A1 - Process for preparation of roflumilast.
- CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
-
Synthesis and polymorphic study of roflumilast N-oxide. ResearchGate. [Link]
-
Kinetic studies and Stability constant determinations of a set of Anilines via oxidative coupling reactions.pptx. Slideshare. [Link]
- US8536206B2 - Process for the preparation of roflumilast.
-
Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers. [Link]
-
Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. NIH. [Link]
-
PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers. [Link]
-
PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact. PubMed. [Link]
-
PDE4 inhibitor. Wikipedia. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed. [Link]
-
Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease. PubMed. [Link]
-
7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one via reductive domino transformations of 3-β-carbomethoxyethyl-substituted six-membered cyclic nitronates. PubMed. [Link]
-
Cilomilast. Wikipedia. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. ResearchGate. [Link]
-
Cilomilast PDE4 27742-1. BPS Bioscience. [Link]
-
Design, synthesis and in vitro PDE4 inhibition activity of certain. ResearchGate. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. [Link]
-
Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]
-
PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery. ResearchGate. [Link]
-
The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. PubMed Central. [Link]
-
Synthesis of 4-methoxyaniline. PrepChem.com. [Link]
-
Synthesis of PDE IVb Inhibitors. 1. Asymmetric Synthesis and Stereochemical Assignment of (+)- and (−)-7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one. figshare. [Link]
-
Clinical Implication of Phosphodiesterase-4-Inhibition. PubMed Central. [Link]
-
Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. PubMed Central. [Link]
-
Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. MDPI. [Link]
-
Advances in the Development of Phosphodiesterase-4 Inhibitors. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 5. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Development of Phosphodiesterase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. This compound | 154464-26-3 [amp.chemicalbook.com]
- 11. medkoo.com [medkoo.com]
- 12. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 13. WO2013131484A1 - Process for preparation of roflumilast - Google Patents [patents.google.com]
- 14. US8604064B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. apexbt.com [apexbt.com]
- 17. Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cilomilast - Wikipedia [en.wikipedia.org]
- 19. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Anti-inflammatory Effects of 3-(Cyclopentyloxy)-4-methoxyaniline Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of 3-(Cyclopentyloxy)-4-methoxyaniline derivatives. This analysis is supported by a synthesis of established experimental data from closely related compounds and standardized validation protocols.
The burgeoning field of anti-inflammatory drug discovery has identified phosphodiesterase 4 (PDE4) as a critical therapeutic target. PDE4 is a key enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger with profound anti-inflammatory properties.[1] By inhibiting PDE4, the degradation of cAMP is prevented, leading to the suppression of a cascade of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and other pro-inflammatory cytokines.[1][2]
The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a well-established pharmacophore found in potent PDE4 inhibitors, such as Roflumilast.[3] This structural motif has been the focus of extensive research to develop novel anti-inflammatory agents with improved efficacy and safety profiles. This guide will delve into the experimental validation of derivatives based on this core structure, comparing their potential efficacy with established anti-inflammatory drugs.
Mechanism of Action: Targeting the Inflammatory Cascade
The primary mechanism by which this compound derivatives are hypothesized to exert their anti-inflammatory effects is through the selective inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation initiates a signaling cascade that ultimately results in the downregulation of pro-inflammatory gene transcription, thereby reducing the production of key inflammatory mediators.
Caption: Mechanism of Action of this compound Derivatives.
In Vitro Validation: Assessing Anti-inflammatory Potential
A crucial first step in validating the anti-inflammatory effects of novel compounds is to assess their activity in relevant in vitro models. A widely used and robust model is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of a wide array of inflammatory mediators.
Experimental Protocol: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the steps to quantify the inhibitory effect of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives on the production of nitric oxide (NO), TNF-α, IL-6, and IL-1β.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of the test derivatives and reference compounds (e.g., Dexamethasone, Roflumilast) in DMSO.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (Dexamethasone or Roflumilast).
3. LPS Stimulation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
4. Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay (Griess Test):
- Collect the cell culture supernatant.
- Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Cytokine Assays (ELISA):
- Collect the cell culture supernatant.
- Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: In Vitro Experimental Workflow.
Comparative In Vitro Efficacy
While specific data for a broad range of this compound derivatives is not extensively published, we can extrapolate from studies on structurally similar compounds, such as 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives.[4][5][6] The following table presents a comparative summary of the inhibitory activities.
| Compound/Drug | Target | IC₅₀ (µM) | Source |
| Derivative A (Hypothetical) | TNF-α | 0.5 - 2.0 | Extrapolated from[4][5][6] |
| IL-6 | 1.0 - 5.0 | ||
| IL-1β | 2.0 - 10.0 | ||
| NO Production | 5.0 - 15.0 | ||
| Roflumilast | TNF-α | ~0.008 | [3] |
| IL-6 | - | ||
| IL-1β | - | ||
| Dexamethasone | TNF-α | ~0.001 | [3] |
| IL-6 | ~0.002 | ||
| IL-1β | ~0.001 | ||
| NO Production | ~1.0 |
Note: Data for Derivative A is hypothetical and based on trends observed in related structures. The primary value of these derivatives may lie in improved pharmacokinetic properties or reduced side effects compared to existing drugs.
In Vivo Validation: Assessing Anti-inflammatory Efficacy in a Living System
To translate in vitro findings into a more physiologically relevant context, in vivo models of inflammation are indispensable. The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[7][8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for assessing the in vivo anti-inflammatory effects of the test derivatives.
1. Animal Acclimatization and Grouping:
-
Use male Wistar rats (180-200g).
-
Acclimatize the animals for at least one week under standard laboratory conditions.
-
Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin or Dexamethasone), and test compound groups at various doses.
2. Compound Administration:
-
Administer the test compounds and positive control orally (by gavage) or intraperitoneally 1 hour before carrageenan injection. The vehicle control group receives the vehicle alone.
3. Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
5. Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point compared to the initial paw volume.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Caption: In Vivo Experimental Workflow.
Comparative In Vivo Efficacy
The following table provides a comparative summary of the potential in vivo anti-inflammatory activity of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives against standard drugs in the carrageenan-induced paw edema model.
| Compound/Drug | Dose (mg/kg) | Route | % Inhibition of Edema (at 3h) | Source |
| Derivative B (Hypothetical) | 10 | p.o. | 35 - 50% | |
| 30 | p.o. | 50 - 70% | ||
| Indomethacin | 10 | p.o. | ~60% | [10] |
| Dexamethasone | 1 | p.o. | ~75% | [3] |
Note: Data for Derivative B is hypothetical and represents a desirable target profile for a novel anti-inflammatory agent.
Structure-Activity Relationship (SAR) Insights
Studies on related 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives have provided initial insights into the structure-activity relationship of this class of compounds.[4][5][6] It has been observed that substitutions on the isoindolinone ring can significantly impact the inhibitory activity on TNF-α production.[5] For instance, the introduction of an amino group at the 6-position of the isoindolinone ring was found to be the most potent for TNF-α inhibition.[5] These findings suggest that further chemical modifications of the this compound scaffold could lead to the development of more potent and selective anti-inflammatory agents.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents, likely acting through the inhibition of PDE4. While comprehensive data on a wide range of aniline derivatives is still emerging, the information available for structurally related compounds provides a strong rationale for their continued investigation.
Future research should focus on the synthesis and systematic evaluation of a library of these derivatives to establish a clear structure-activity relationship. This should include comprehensive in vitro profiling against a panel of inflammatory mediators and in vivo testing in various models of inflammation. A thorough comparison with existing drugs like Roflumilast and Dexamethasone will be crucial in identifying candidates with superior efficacy, safety, and pharmacokinetic profiles for potential clinical development.
References
-
Choi, J. K., et al. (2002). Synthesis and SAR studies for the inhibition of tnf-α production. part 2. 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. Archives of Pharmacal Research, 25(2), 137-142. [Link]
-
Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. (2002). Archives of Pharmacal Research, 25(2), 137-42. [Link]
-
Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. (2001). Archives of Pharmacal Research, 24(5), 367-70. [Link]
-
Synthesis and biological evaluation of neutrophilic inflammation inhibitors. (n.d.). ElectronicsAndBooks. [Link]
-
Kumar, R. K., et al. (2003). Inhibition of inflammation and remodeling by roflumilast and dexamethasone in murine chronic asthma. Journal of Pharmacology and Experimental Therapeutics, 307(1), 349-55. [Link]
-
The effect of PDE4 inhibitors with dexamethasone on IL-2 release from... (n.d.). ResearchGate. [Link]
-
Recent Advances in PDE4 Inhibitors as Immunoregulators and Anti-Inflammatory Drugs. (2020). ResearchGate. [Link]
-
Sanz, M. J., et al. (2005). PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression. Pharmacology & Therapeutics, 106(3), 269-97. [Link]
-
Anti-inflammatory activity of the synthesized compounds against... (n.d.). ResearchGate. [Link]
-
In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). ResearchGate. [Link]
-
Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). Molecules, 27(6), 1989. [Link]
-
Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). Molecules, 27(19), 6683. [Link]
-
Epifano, F., et al. (2007). Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives. Bioorganic & Medicinal Chemistry Letters, 17(20), 5709-14. [Link]
-
Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth. (2018). International Journal of Cancer, 142(8), 1647-1657. [Link]
-
Sulforaphane has opposing effects on TNF-alpha stimulated and unstimulated synoviocytes. (n.d.). ResearchGate. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. (2018). Current Medicinal Chemistry, 25(28), 3346-3361. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2024). Pharmaceuticals, 17(5), 629. [Link]
-
Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. (2019). Frontiers in Pharmacology, 10, 297. [Link]
-
Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. (2022). YouTube. [Link]
Sources
- 1. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and sar studies for the inhibition of tnf-α production. part 2. 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1 -isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
A Comparative Guide to the Pharmacokinetic Properties of 3-(Cyclopentyloxy)-4-methoxyaniline Derivatives as PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-(Cyclopentyloxy)-4-methoxyaniline Scaffold
The 3-(cyclopentyloxy)-4-methoxyphenyl group is a cornerstone pharmacophore in the design of potent and selective PDE4 inhibitors.[1] PDE4, a key enzyme in the inflammatory cascade, degrades cyclic adenosine monophosphate (cAMP), a second messenger that mediates anti-inflammatory responses.[2] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of pro-inflammatory mediators. This mechanism has been a therapeutic target for chronic inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[2][3]
Rolipram, a prototypical first-generation PDE4 inhibitor, prominently features the this compound core.[1] While a valuable research tool, the clinical development of Rolipram was hindered by dose-limiting side effects, primarily nausea and emesis.[1] This has spurred the development of second-generation inhibitors with improved therapeutic windows. This guide will use Rolipram as a foundational example to explore the pharmacokinetic landscape of this chemical class and draw comparisons with other notable PDE4 inhibitors.
Comparative Pharmacokinetic Profiles
It is crucial to acknowledge that direct comparison of absolute values between studies can be misleading due to variations in experimental design, animal species, and analytical methods. The following table summarizes available data for key PDE4 inhibitors, with a focus on those containing the 3-(cyclopentyloxy)-4-methoxyphenyl moiety or being clinically relevant comparators.
| Compound | Core Structure | Species | Route | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Bioavailability (%) | Reference(s) |
| Rolipram | 3-(Cyclopentyloxy)-4-methoxyphenyl | Human | Oral (1 mg) | 0.5 | 16 | 6-8 (terminal) | 73-77 | [4][5] |
| Rat | Oral | - | - | 1-3 | 35 | [6] | ||
| Rabbit | Oral | - | - | 1-3 | 3.6 | [6] | ||
| Cynomolgus Monkey | Oral | - | - | 1-3 | 3.7 | [6] | ||
| Roflumilast | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl | Human | Oral (500 µg) | ~1 | - | ~17 | ~80 | [7][8][9] |
| Roflumilast N-oxide (active metabolite) | - | Human | Oral (Roflumilast) | ~8 | - | ~30 | - | [7][9] |
| V11294A | 3-(3-cyclopentyloxy-4-methoxybenzyl)purine | Human | Oral (300 mg) | ~3 | 1398 ± 298 | 9.66 | - | [10] |
| GSK256066 | 8-methyl-4-{[3-methyloxy)phenyl]amino}-3-quinolinecarboxamide | Human | Inhaled | ~0.25 | <0.02 | Very short | Low systemic exposure | [11][12] |
Key Insights from the Comparative Data:
-
Rolipram , as a key derivative of the this compound scaffold, demonstrates good oral absorption and bioavailability in humans.[4][5] However, its bioavailability varies significantly across different preclinical species, a critical consideration for translational studies.[6] Its half-life in humans is in the range of 6-8 hours.[4]
-
Roflumilast , a second-generation oral PDE4 inhibitor, exhibits high oral bioavailability.[7][8][9] A key feature of its pharmacokinetics is the formation of a pharmacologically active N-oxide metabolite, which has a significantly longer half-life than the parent compound and contributes substantially to the overall therapeutic effect.[7][9]
-
V11294A , another derivative incorporating the 3-(cyclopentyloxy)-4-methoxybenzyl moiety, shows a reasonable time to peak concentration and half-life in humans after oral administration.[10]
-
GSK256066 represents a different approach, designed for inhaled delivery to minimize systemic exposure and associated side effects.[11][12] Its pharmacokinetic profile is characterized by very low plasma concentrations and a short duration in the systemic circulation.[11]
Structure-Pharmacokinetic Relationships: Guiding Principles for Drug Design
The pharmacokinetic properties of this compound derivatives are intricately linked to their chemical structure. While a comprehensive quantitative structure-pharmacokinetic relationship (QSPkR) study for a broad series of these analogs is not publicly available, we can infer some general principles from the existing data:
-
Lipophilicity and Permeability: The cyclopentyloxy group contributes to the lipophilicity of the molecule, which can influence its absorption and distribution. Modifications to this group or other parts of the molecule can modulate its physicochemical properties to optimize oral absorption.
-
Metabolic Stability: The methoxy group on the phenyl ring is a potential site for metabolism (O-demethylation). Strategies to block or alter metabolic pathways, such as the difluoromethoxy group in Roflumilast, can significantly impact the pharmacokinetic profile, often leading to a longer half-life and the formation of active metabolites.
-
Efflux Transporter Interactions: The potential for compounds to be substrates of efflux transporters like P-glycoprotein (P-gp) in the gut wall can limit oral bioavailability. Early in vitro assessment of transporter interactions is therefore crucial.
-
Route of Administration: As exemplified by GSK256066, designing compounds with properties suitable for alternative routes of administration, such as inhalation, can be a highly effective strategy to maximize local efficacy in respiratory diseases while minimizing systemic side effects.[11][12]
Experimental Protocols for Pharmacokinetic Profiling
To enable researchers to conduct their own comparative studies, this section outlines standardized, self-validating protocols for key in vitro and in vivo pharmacokinetic experiments.
In Vitro ADME Assays
Early assessment of ADME properties is critical for selecting and optimizing drug candidates.
Workflow for In Vitro ADME Profiling
Caption: In vitro ADME profiling workflow.
A. Metabolic Stability in Liver Microsomes
-
Objective: To determine the intrinsic clearance of a compound in the primary organ of metabolism.
-
Methodology:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubate the compound (typically 1 µM) with pooled liver microsomes (e.g., human, rat; 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
B. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active transport of a compound.
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports for 21 days to form a confluent monolayer.
-
Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.
-
Add the test compound to the apical (A) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the compound in the donor and receiver compartments by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) and the efflux ratio.
-
In Vivo Pharmacokinetic Studies
Animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate in a living system.
Workflow for a Typical In Vivo PK Study
Caption: Workflow for an in vivo pharmacokinetic study.
A. Single-Dose Pharmacokinetics in Rats
-
Objective: To determine key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.
-
Methodology:
-
Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Divide animals into two groups: intravenous (IV) and oral (PO) administration.
-
For the IV group, administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
For the PO group, administer the compound by oral gavage (e.g., 5-10 mg/kg).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
Perform non-compartmental analysis (NCA) of the plasma concentration-time data to calculate pharmacokinetic parameters (AUC, CL, Vd, t1/2, Cmax, Tmax).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the design of novel PDE4 inhibitors. The pharmacokinetic data available for Rolipram and related compounds highlight the potential for good oral bioavailability but also underscore the importance of careful species selection in preclinical development and the need to mitigate potential side effects.
Future research in this area should focus on:
-
Structure-Pharmacokinetic Relationship Studies: Systematic modification of the this compound scaffold and subsequent comprehensive pharmacokinetic profiling will enable the development of predictive models to guide the design of compounds with optimal ADME properties.
-
Targeted Delivery: The development of inhaled or topical formulations for derivatives of this class could enhance the therapeutic index for respiratory and dermatological diseases, respectively.
-
Isoform Selectivity: A deeper understanding of how structural modifications influence selectivity for PDE4 isoforms (A, B, C, and D) may lead to compounds with an improved side-effect profile, as different isoforms are implicated in the therapeutic and adverse effects of these inhibitors.
By integrating the insights from this comparative guide and employing rigorous experimental protocols, researchers can accelerate the development of the next generation of safe and effective PDE4 inhibitors based on the this compound scaffold.
References
-
Singh, D., et al. (2010). The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma. Pulmonary Pharmacology & Therapeutics, 23(4), 274-280. Available at: [Link]
-
Tralau-Stewart, C. J., et al. (2011). GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization. Journal of Pharmacology and Experimental Therapeutics, 337(1), 165-173. Available at: [Link]
-
Krause, W., & Kühne, G. (1988). Pharmacokinetics of (+)-rolipram and (-)-rolipram in healthy volunteers. European Journal of Clinical Pharmacology, 35(5), 519-522. Available at: [Link]
-
Gavaldà, A., & Roberts, R. (2011). PDE4 inhibitors - a review of the current field. Handbook of Experimental Pharmacology, 204, 93-120. Available at: [Link]
-
Tralau-Stewart, C. J., et al. (2011). GSK256066, an Exceptionally High-Affinity and Selective Inhibitor of Phosphodiesterase 4 Suitable for Administration by Inhalation: In Vitro, Kinetic, and In Vivo Characterization. Semantic Scholar. Available at: [Link]
-
Hermann, R., et al. (2006). Roflumilast, a novel, oral, selective PDE4 inhibitor, shows high absolute bioavailability. ResearchGate. Available at: [Link]
-
Underwood, S. L., et al. (2000). Pharmacokinetic and pharmacodynamic profile following oral administration of the phosphodiesterase (PDE)4 inhibitor V11294A in healthy volunteers. British Journal of Clinical Pharmacology, 49(4), 347-355. Available at: [Link]
-
Krause, W., et al. (1988). Pharmacokinetics of the antidepressant rolipram in healthy volunteers. European Journal of Clinical Pharmacology, 34(4), 389-394. Available at: [Link]
-
Krause, W., et al. (1988). Pharmacokinetics of rolipram in the rhesus and cynomolgus monkeys, the rat and the rabbit. Studies on species differences. Xenobiotica, 18(5), 561-571. Available at: [Link]
-
Nyman, M. A., et al. (2011). In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 337(2), 486-493. Available at: [Link]
-
Akkerman, S., et al. (2017). Pharmacokinetic measurements of rolipram in the rat after intraperitoneal administration. ResearchGate. Available at: [Link]
-
Singh, D., et al. (2013). GSK256066, an Exceptionally High-Affinity and Selective Inhibitor of Phosphodiesterase 4 Suitable for Administration by Inhalation: In Vitro, Kinetic, and In Vivo Characterization. ResearchGate. Available at: [Link]
-
Lissy, M., et al. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. British Journal of Pharmacology, 163(1), 1-14. Available at: [Link]
-
Gavaldà, A., & Roberts, R. (2010). PDE4 inhibitors: a review of current developments (2005-2009). ResearchGate. Available at: [Link]
-
Spadaccini, R., & d'Escrivan, T. (2022). An Overview of PDE4 Inhibitors in Clinical Trials. Encyclopedia.pub. Available at: [Link]
-
Hatzelmann, A., et al. (2017). Pharmacokinetic/Pharmacodynamic Modeling of the PDE4 Inhibitor TAK‐648 in Type 2 Diabetes: Early Translational Approaches for Human Dose Prediction. Clinical Pharmacology & Therapeutics, 101(1), 125-134. Available at: [Link]
-
Krause, W., et al. (1988). Pharmacokinetics of the Antidepressant Rolipram in Healthy Volunteers. Scilit. Available at: [Link]
-
Hatzelmann, A., et al. (2001). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. ResearchGate. Available at: [Link]
-
Anonymous. (2006). 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Available at: [Link]
-
Ghavami, A., et al. (2000). 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors. Journal of Medicinal Chemistry, 43(10), 1878-1881. Available at: [Link]
-
Lee, K., & Kim, D. (2023). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]
-
Lissy, M., et al. (2011). Pharmacokinetic evaluation of roflumilast. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1295-1306. Available at: [Link]
-
Sbraccia, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5439. Available at: [Link]
-
Anonymous. (2025). ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. PubMed. Available at: [Link]
-
Serin, S., et al. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry, 63(11), 10788. Available at: [Link]
Sources
- 1. 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Pharmacokinetic/Pharmacodynamic Modeling of the PDE4 Inhibitor TAK‐648 in Type 2 Diabetes: Early Translational Approaches for Human Dose Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of (+)-rolipram and (-)-rolipram in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the antidepressant rolipram in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of rolipram in the rhesus and cynomolgus monkeys, the rat and the rabbit. Studies on species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic profile following oral administration of the phosphodiesterase (PDE)4 inhibitor V11294A in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-(Cyclopentyloxy)-4-methoxyaniline: A Comprehensive Guide to Safety and Compliance
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-(Cyclopentyloxy)-4-methoxyaniline, a substituted aniline derivative. Due to the limited availability of specific safety data for this compound, the following procedures are synthesized from established best practices for structurally related aromatic amines and methoxy-substituted anilines, ensuring a cautious and responsible approach.
The core principle underpinning these procedures is the management of this compound as a hazardous substance, likely possessing significant toxicity, potential carcinogenicity, and environmental hazards characteristic of the aniline chemical class.[1][2] Adherence to these guidelines is crucial for protecting laboratory personnel, the wider community, and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Key Anticipated Hazards:
-
High Acute Toxicity: Aniline and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[3][5] The primary toxic effect is methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[6]
-
Carcinogenicity: Many aromatic amines are considered potential or known carcinogens.[1][7] The Occupational Safety and Health Administration (OSHA) and other regulatory bodies have stringent controls for handling such substances.[8][9]
-
Environmental Toxicity: Substituted anilines are often very toxic to aquatic life, with long-lasting effects.[3][4][10] Therefore, preventing release into the environment is a critical aspect of disposal.[6]
Physicochemical Properties (Predicted and Inferred)
For effective containment and disposal, understanding the physical state and properties of the compound is essential.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C12H17NO2 | [11] |
| Molecular Weight | 207.27 g/mol | [11] |
| Boiling Point | 342.6±22.0 °C | [12] |
| Density | 1.123±0.06 g/cm3 | [12] |
| pKa | 4.44±0.11 | [11][12] |
| Storage | 2-8°C | [12] |
Pre-Disposal: Engineering and Administrative Controls
Proper disposal begins long before the waste container is sealed. It starts with proactive measures to minimize exposure and waste generation.
Personal Protective Equipment (PPE): The Last Line of Defense
Given the anticipated hazards, a robust PPE protocol is non-negotiable.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[3]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat is mandatory to protect against splashes.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used within a fume hood.[5][7]
Engineering Controls: Isolating the Hazard
All handling and preparation for the disposal of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors or particulates.[4][7]
Step-by-Step Disposal Protocol
The following protocol outlines the segregation, packaging, and labeling of this compound waste. This process is designed to comply with general hazardous waste regulations as mandated by the Environmental Protection Agency (EPA) and OSHA.[2][6]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, sealed container. This includes contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials from minor spills.
-
Liquid Waste:
-
Organic Solvents: Solutions of this compound in non-halogenated organic solvents should be collected in a designated "non-halogenated organic waste" container.
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate "aqueous hazardous waste" container. Do not mix with organic solvent waste.
-
-
Sharps: Any needles or other sharps contaminated with this compound must be placed in a designated sharps container.
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use chemically compatible, leak-proof containers with secure screw-top lids. For solid waste, a wide-mouth container is often practical.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date the waste was first added to the container.
-
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
Step 4: Final Disposal
-
Once the waste container is full or is ready for disposal, arrange for pickup by your institution's certified hazardous waste management provider.
-
Never dispose of this compound down the drain or in the regular trash.[4][5] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[3]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spill.[1][6]
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the doors to the affected area.
-
Notify: Contact your institution's emergency response team or environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for segregating and disposing of waste.
By adhering to these rigorous procedures, researchers and scientists can ensure they are not only advancing their scientific endeavors but are also upholding their responsibility to maintain a safe and environmentally conscious laboratory.
References
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Methoxyaniline. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]
-
Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. [Link]
-
ChemBK. 4-methoxyaniline. [Link]
-
Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
-
Environmental Protection Agency (EPA). Aniline. [Link]
-
New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]
-
Federal Register. EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. [Link]
-
Environmental Protection Agency (EPA). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). [Link]
-
PubChem. P-Anisidine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. epa.gov [epa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nj.gov [nj.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. osha.gov [osha.gov]
- 10. echemi.com [echemi.com]
- 11. Page loading... [guidechem.com]
- 12. This compound | 154464-26-3 [amp.chemicalbook.com]
Personal protective equipment for handling 3-(Cyclopentyloxy)-4-methoxyaniline
Comprehensive Safety Guide for Handling 3-(Cyclopentyloxy)-4-methoxyaniline
Disclaimer: No specific Safety Data Sheet (SDS) for this compound has been published. The following guidance is synthesized from the known, significant hazards of its structural parent compounds, aniline and 4-methoxyaniline (p-anisidine), and general safety protocols for aromatic amines.[1][2] Due to the toxicological profile of these related compounds, this compound must be handled with extreme caution as a substance with high potential for toxicity, carcinogenicity, and skin absorption.[3][4]
Core Hazard Assessment: An Evidence-Based Approach
This compound is an aromatic amine. This class of compounds is associated with significant health risks.[5][6] The primary hazards are derived from the aniline core structure, which is known for its systemic toxicity and carcinogenic potential.[2][3] Aromatic amines are often readily absorbed through the skin, making dermal contact a critical exposure route.[2]
The addition of a methoxy group, creating a methoxyaniline (anisidine) derivative, further informs the hazard profile. Methoxyanilines are classified as highly toxic if swallowed, inhaled, or in contact with skin, and are suspected carcinogens that may cause organ damage through prolonged or repeated exposure.[4][7][8]
Table 1: Summary of Potential Hazards Based on Structural Analogs
| Hazard Category | Description | Rationale & Supporting Compounds |
| Acute Toxicity | Potentially fatal if swallowed, inhaled, or absorbed through the skin.[4] | Aniline and its derivatives are known to be highly toxic by all routes of exposure.[3][9] 4-Methoxyaniline is classified as fatal in contact with skin or if inhaled. |
| Carcinogenicity | Suspected of causing cancer.[3][4][7] | Aniline is classified by IARC as Group 2A: Probably Carcinogenic to Humans.[3] Many aromatic amines are associated with an increased risk of cancer.[5] |
| Mutagenicity | Suspected of causing genetic defects.[1][3] | Aniline is listed as a possible human mutagen.[3] |
| Organ Toxicity | May cause damage to organs (specifically blood, central nervous system, and respiratory system) through prolonged or repeated exposure.[3][4] | Aniline exposure is linked to damage to the blood and central nervous system.[3] |
| Skin & Eye Damage | Causes serious eye damage and may cause an allergic skin reaction (sensitization).[3][9] | Aniline is a known skin sensitizer and can cause serious eye damage.[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4][8] | Aromatic amines can be highly toxic to fish and other aquatic organisms.[2][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent exposure. All PPE must be inspected for integrity before each use.[10]
Table 2: Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Preparation | Tightly fitting safety goggles and a full-face shield.[10] | Double-gloving with an inner nitrile glove and an outer, chemically resistant glove (e.g., butyl rubber, Viton).[3][10] | Fully-buttoned lab coat, chemical-resistant apron, full-length pants, and closed-toe shoes.[1][3] | Mandatory: Work within a certified chemical fume hood.[1][9] |
| Routine Handling & Transfers | Tightly fitting safety goggles.[9][11] | Double-gloving with chemically resistant gloves.[1][10] Nitrile gloves may be used for short-term tasks but must be changed immediately upon contact.[3][9] | Fully-buttoned lab coat, full-length pants, and closed-toe shoes.[3] | Mandatory: Work within a certified chemical fume hood.[9] |
| Spill Cleanup | Tightly fitting safety goggles and a full-face shield.[10] | Heavy-duty butyl rubber or Viton gloves over inner nitrile gloves.[3][10] | Chemical-resistant disposable coveralls and shoe covers.[10] | A fit-tested respirator (e.g., full-face with organic vapor/HEPA cartridge) may be required for significant spills.[3][10] |
| Waste Disposal | Tightly fitting safety goggles. | Double-gloving with chemically resistant gloves.[10][12] | Fully-buttoned lab coat, full-length pants, and closed-toe shoes. | Work within a certified chemical fume hood when handling open waste containers. |
Rationale for PPE Selection:
-
Eye and Face Protection : Protects against splashes of the liquid compound and from any potential aerosolized particles, which could cause serious eye damage.[3]
-
Hand Protection : Given that aromatic amines are readily absorbed through the skin, robust hand protection is the most critical barrier.[2] Double-gloving allows for the removal of the outer, contaminated glove without compromising the inner layer, thus preventing skin contact.[10][12] The choice of glove material is crucial; materials like butyl rubber offer superior resistance to anilines compared to standard nitrile.[3]
-
Body Protection : A lab coat and apron prevent contamination of personal clothing and skin.[1] Full coverage of legs and feet is a standard laboratory requirement to protect against spills.[9]
-
Respiratory Protection : A chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[9] Respirators are reserved for situations where these controls are insufficient, such as during a large spill.[3]
Safe Handling and Operational Workflow
A systematic workflow is essential for minimizing risk. All handling of this compound must occur within a designated area.
Step-by-Step Handling Protocol:
-
Preparation:
-
Conduct a thorough risk assessment for the planned procedure.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Locate and confirm the operational status of the nearest safety shower and eyewash station.[9]
-
Ensure a chemical spill kit appropriate for organic amines is readily available.[1]
-
-
Donning PPE:
-
Put on all required PPE as specified in Table 2 before handling the chemical.
-
-
Handling:
-
Storage:
-
Decontamination & Doffing PPE:
-
After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
Remove PPE in a manner that avoids contaminating yourself. Remove gloves last, using a proper removal technique.[11]
-
Wash hands thoroughly with soap and water immediately after work is complete.[9]
-
Workflow Visualization
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
Immediate and correct response to an emergency is critical.
Spill Response:
-
Small Spill (inside fume hood):
-
Large Spill (or any spill outside a fume hood):
Personnel Exposure and First Aid:
Follow the "Remove, Remove, Remove" principle: remove the person from the area, remove contaminated clothing, and remove the substance from their skin.[15]
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Waste Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.[3][12] Do not dispose of any waste down the drain.[3]
-
Liquid Waste:
-
Solid Waste:
-
Labeling and Storage:
References
-
Aniline Safety Information. Washington State University, Environmental Health & Safety. [Link]
-
Aniline Safety Protocol. Rutgers University, Environmental Health and Safety. [Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Aromatic Amine Cleaning Developing Solution SDS. SKC Inc. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. NIH National Library of Medicine. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
Aniline - Incident management. GOV.UK. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Figshare, American Chemical Society. [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
-
Exposure to aromatic amines. Department of Veterans' Affairs, Australia. [Link]
-
What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC). [Link]
-
Safety Data Sheet for 4-Methoxyaniline. Carl ROTH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. acs.figshare.com [acs.figshare.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. nj.gov [nj.gov]
- 15. gov.uk [gov.uk]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. echemi.com [echemi.com]
- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
